molecular formula C5H4INO B181410 3-Iodopyridin-2(1H)-one CAS No. 111079-46-0

3-Iodopyridin-2(1H)-one

Cat. No.: B181410
CAS No.: 111079-46-0
M. Wt: 221 g/mol
InChI Key: YEMFHJFNJPXYOE-UHFFFAOYSA-N
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Description

3-Iodopyridin-2(1H)-one (CAS 111079-46-0) is a versatile and valuable iodinated heterocyclic building block in organic and medicinal chemistry. This compound features a pyridinone scaffold, recognized as a privileged structure in drug discovery for its ability to act as a bioisostere for amides, pyridines, and phenol rings . The scaffold can serve as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets . Its primary research value lies in its application as a synthetic intermediate for constructing more complex molecules. The iodine atom at the 3-position is a reactive handle for metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, facilitating the introduction of diverse substituents. This makes it a crucial precursor in fragment-based drug design . In medicinal chemistry, the pyridin-2-one core is a prominent hinge-binding motif in the development of protein kinase inhibitors . It can mimic a peptide bond and form single or multiple hydrogen bonds with the kinase hinge region, leading to high-affinity interactions . Furthermore, substituted 3-hydroxypyridin-2(1H)-one analogs have been extensively investigated as potent inhibitors of viral enzymes, notably the cap-snatching endonuclease of the influenza virus polymerase, functioning as bimetal chelators at the enzyme's active site . Related compounds have also been explored for their activity against HIV-1 reverse transcriptase . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, referring to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMFHJFNJPXYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545576
Record name 3-Iodopyridin-2(1H)-one
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-46-0
Record name 3-Iodopyridin-2(1H)-one
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Record name 3-Iodopyridin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopyridin-2(1H)-one is a halogenated pyridinone derivative that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridinone core with an iodine atom at the 3-position, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The presence of the iodine atom allows for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characterization, and reactivity, to support its use in research and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 111079-46-0[1][2]
Molecular Formula C₅H₄INO[1][2]
Molecular Weight 221.00 g/mol [1][2]
IUPAC Name 3-iodo-1H-pyridin-2-one[3]
Synonyms 3-Iodo-2-pyridone[4]
Appearance Solid[3]
Purity ≥95% (commercially available)[3]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[2]

Synthesis

A reliable method for the synthesis of this compound is the direct iodination of 2-hydroxypyridine. A one-pot, high-yielding procedure has been described which proceeds under mild conditions and often does not require chromatographic purification[5][6].

Experimental Protocol: One-Pot Iodination of 2-Hydroxypyridine[5]

This protocol is adapted from the general procedure for the iodination of hydroxypyridines.

Materials:

  • 2-Hydroxypyridine

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, bleach)

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-hydroxypyridine in a suitable solvent (e.g., water or a biphasic mixture), add sodium iodide.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hypochlorite. The pH of the reaction mixture should be monitored and adjusted as necessary with hydrochloric acid to maintain acidic conditions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow for this compound Start Start with 2-Hydroxypyridine Reaction One-Pot Iodination (NaI, NaOCl, HCl) Start->Reaction Workup Aqueous Workup (Quenching, Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Spectral Properties

Table 2: Expected Spectral Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the three protons on the pyridinone ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, as well as the tautomeric equilibrium between the -one and -ol forms.
¹³C NMR Five distinct signals for the carbon atoms of the pyridinone ring. The carbon bearing the iodine atom (C3) will show a characteristic low-field shift.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring (typically around 1650-1690 cm⁻¹). An N-H stretching band may also be observed.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (220.9958 m/z). The isotopic pattern of iodine would be observable.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the carbon-iodine bond and the pyridinone ring system. The C-I bond is particularly susceptible to participation in various metal-catalyzed cross-coupling reactions, making this compound a valuable synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C3 position of the pyridinone ring and a variety of organoboron compounds (e.g., boronic acids and esters). This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening[6][7][8].

The following diagram illustrates the general mechanism of a Suzuki-Miyaura cross-coupling reaction involving this compound.

SuzukiCoupling Suzuki-Miyaura Coupling of this compound Substrate This compound OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 Pyridinone-Pd(II)-I Complex OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid R-B(OH)₂ (Organoboron Reagent) BoronicAcid->Transmetalation Base Base Base->Transmetalation Intermediate2 Pyridinone-Pd(II)-R Complex Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regenerates Catalyst Product 3-Substituted Pyridin-2(1H)-one RedElim->Product

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura reaction, the C-I bond of this compound can participate in other palladium-catalyzed cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, further expanding its synthetic utility.

Nucleophilic Aromatic Substitution

The pyridinone ring is an electron-deficient system, which can make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups[9][10]. While the reactivity of the C-I bond in cross-coupling is dominant, under certain conditions, nucleophilic displacement of the iodide may be possible.

Applications in Drug Discovery

Pyridinone-based structures are present in a number of biologically active compounds and approved drugs[11]. The this compound scaffold is of particular interest as it allows for the introduction of diverse substituents at the 3-position, which can be crucial for modulating biological activity and pharmacokinetic properties. For instance, derivatives of this compound have been investigated as potential therapeutic agents, including for the treatment of HIV[12]. The ability to readily functionalize this core structure through reactions like the Suzuki-Miyaura coupling makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable building block in organic and medicinal chemistry. Its synthesis via direct iodination of 2-hydroxypyridine is efficient, and its reactivity in cross-coupling reactions provides a straightforward route to a wide array of substituted pyridinone derivatives. The information compiled in this guide serves as a technical resource for researchers to facilitate the use of this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity and biological activity is warranted to fully exploit the potential of this promising chemical entity.

References

3-Iodopyridin-2(1H)-one synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Iodopyridin-2(1H)-one

This guide provides a comprehensive overview of the primary synthetic routes to this compound, a valuable intermediate in the development of pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached through two main strategies:

  • Direct Iodination of Pyridin-2(1H)-one: This is the most straightforward approach, involving the direct introduction of an iodine atom onto the pyridine ring of the readily available starting material, pyridin-2(1H)-one (also known as 2-hydroxypyridine).

  • Synthesis from Pre-functionalized Pyridines: This strategy involves utilizing a pyridine ring that already contains a functional group that can be converted into an iodo group, such as an amino group, which can undergo a Sandmeyer-type reaction.

Method 1: Direct C-H Iodination

A radical-based direct C-H iodination has been shown to be effective for the iodination of pyridones, offering a scalable and operationally simple method.[1][2][3] This approach can lead to iodination at both the C3 and C5 positions.[1][2]

Experimental Protocol: Radical-Based Iodination

This protocol is adapted from the general procedure for the iodination of pyridones.[2]

Reagents and Materials:

  • Pyridin-2(1H)-one

  • Potassium persulfate (K₂S₂O₈)

  • Sodium iodide (NaI)

  • Manganese(II) sulfate (MnSO₄) (optional, as other catalysts were explored)[2]

  • Dichloroethane (DCE)

Procedure:

  • To a reaction vessel, add pyridin-2(1H)-one, potassium persulfate, and sodium iodide in dichloroethane.

  • The reaction mixture is heated. While specific temperatures for pyridin-2(1H)-one are not detailed, similar reactions were conducted at 130°C.[2]

  • The reaction is monitored for completion (e.g., by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to isolate this compound.

Quantitative Data: Direct C-H Iodination
SubstrateReagentsSolventYield (%)Reference
PyridonesK₂S₂O₈, NaIDCEVaries[2]

Note: Specific yield for this compound was not explicitly stated in the provided abstracts, but the method is presented as general for pyridones.

Experimental Workflow: Direct C-H Iodination

Direct_Iodination start Start reactants Pyridin-2(1H)-one, K₂S₂O₈, NaI in DCE start->reactants heating Heat Reaction (e.g., 130°C) reactants->heating Reaction workup Aqueous Workup (Na₂S₂O₃ wash, extraction) heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the direct C-H iodination of pyridin-2(1H)-one.

Method 2: One-Pot Iodination of Hydroxypyridines

A high-yielding, one-pot iodination of hydroxypyridines has been developed, which proceeds under mild conditions and often does not require chromatographic purification.[4][5][6] This method is particularly attractive for its efficiency and scalability.

Experimental Protocol: One-Pot Iodination

This is a general procedure based on the iodination of hydroxypyridines.[4]

Reagents and Materials:

  • 2-Hydroxypyridine (Pyridin-2(1H)-one)

  • Activating agent (e.g., triflic anhydride or other sulfonyl chlorides)

  • Sodium iodide (NaI)

  • Solvent (e.g., toluene or 1,2-dichlorobenzene)

Procedure:

  • Dissolve 2-hydroxypyridine in the chosen solvent.

  • Add the activating agent to form an intermediate pyridinyl sulfonate.

  • Add sodium iodide to the reaction mixture.

  • The reaction is stirred at a specified temperature (conditions may vary from room temperature to reflux depending on the substrate and activating agent) until the reaction is complete.

  • The reaction mixture is cooled, and the product is isolated. This may involve precipitation and filtration, or an extractive workup.

  • The isolated product is washed and dried to afford the desired iodopyridine.

Quantitative Data: One-Pot Iodination
SubstrateActivating AgentSolventYield (%)Reference
HydroxypyridinesVariesToluene or 1,2-Cl₂PhHigh[4]

Note: While the general method is reported as high-yielding, the specific yield for this compound would depend on the precise conditions and activating agent used.

Experimental Workflow: One-Pot Iodination

One_Pot_Iodination start Start reactants 2-Hydroxypyridine, Activating Agent, NaI in Solvent start->reactants reaction Reaction (Stirring at defined temp.) reactants->reaction isolation Product Isolation (Precipitation/Filtration or Extraction) reaction->isolation product This compound isolation->product

Caption: Workflow for the one-pot iodination of 2-hydroxypyridine.

Method 3: Synthesis from 2-Aminopyridine Derivatives

This method involves the synthesis of a substituted aminopyridine, which is then converted to the corresponding iodo-pyridone. An example of a similar transformation is the synthesis of 5-bromo-3-iodo-pyridin-2-ol from 2-amino-5-bromopyridine.[7] A plausible route to this compound would involve starting with 3-aminopyridin-2(1H)-one.

Experimental Protocol: Diazotization and Iodination

This protocol is a hypothetical adaptation for this compound based on similar reported procedures.

Reagents and Materials:

  • 3-Aminopyridin-2(1H)-one

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

Procedure:

Step 1: Diazotization

  • 3-Aminopyridin-2(1H)-one is dissolved in concentrated sulfuric acid under cooling (e.g., in an ice bath).

  • A solution of sodium nitrite in water is added dropwise while maintaining a low temperature to form the diazonium salt.

Step 2: Iodination 3. A solution of potassium iodide in water is added to the diazonium salt solution. 4. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. 5. The reaction mixture is then poured onto ice and neutralized with a base (e.g., NaOH) to an appropriate pH. 6. The resulting precipitate (the crude product) is collected by filtration. 7. The crude product is washed with water and dried. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Diazotization and Iodination
Starting MaterialIntermediateReagentsYield (%)Reference
2-Amino-5-bromo-3-iodopyridineDiazonium saltH₂SO₄, NaNO₂>99[7]

Note: The yield is for the conversion of 2-amino-5-bromo-3-iodopyridine to 5-bromo-3-iodo-pyridin-2-ol, indicating the diazotization and hydroxylation step is very efficient. The subsequent iodination step's yield would be reaction-dependent.

Logical Relationship: Synthesis from 3-Aminopyridin-2(1H)-one

Diazotization_Iodination start 3-Aminopyridin-2(1H)-one diazotization Diazotization (H₂SO₄, NaNO₂) start->diazotization intermediate Pyridone-3-diazonium salt diazotization->intermediate iodination Iodination (KI) intermediate->iodination product This compound iodination->product

Caption: Logical pathway for the synthesis via diazotization.

Summary and Comparison of Methods

MethodStarting MaterialKey FeaturesAdvantagesPotential Challenges
Direct C-H Iodination Pyridin-2(1H)-oneRadical-based C-H activationAtom-economical, avoids pre-functionalizationPotential for regioisomeric mixtures (C3 vs. C5 iodination), may require optimization for selectivity.
One-Pot Iodination 2-HydroxypyridineIn situ activation and displacementHigh yields, mild conditions, often no need for chromatographyRequires an activating agent, which adds to the cost and reagent load.
Diazotization/Iodination 3-Aminopyridin-2(1H)-oneClassic Sandmeyer-type reactionWell-established chemistry, often good yieldsRequires the synthesis of the amino precursor, handling of potentially unstable diazonium salts.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the importance of regioselectivity. Direct iodination methods offer an efficient and atom-economical approach, while the synthesis from amino-pyridones provides a more classical and potentially highly selective route. For large-scale synthesis, the one-pot iodination of 2-hydroxypyridine appears to be a particularly promising strategy due to its reported high yields and operational simplicity. Further process development and optimization would be necessary to translate these laboratory-scale protocols into robust manufacturing processes.

References

An In-depth Technical Guide to 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111079-46-0

This technical guide provides a comprehensive overview of 3-Iodopyridin-2(1H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, plausible synthetic routes, and significant biological activities associated with its core scaffold, the pyridin-2(1H)-one moiety.

Physicochemical Properties

This compound is a halogenated derivative of 2-pyridone. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 111079-46-0
IUPAC Name 3-iodo-1H-pyridin-2-one
Molecular Formula C₅H₄INO
Molecular Weight 220.997 g/mol
Canonical SMILES C1=CC(=C(C=N1)I)O
InChI Key YEMFHJFNJPXYOE-UHFFFAOYSA-N
Physical State Solid (predicted)

Synthesis and Experimental Protocols

A direct, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on established methods for the iodination of pyridones and related heterocycles, a plausible synthetic route can be proposed. A radical-based direct C-H iodination of pyridones has been shown to be an effective method for introducing iodine at the C3 and C5 positions.

Proposed Synthesis: Direct C-H Iodination of 2-Pyridone

This method involves the in situ generation of an iodo radical, which then reacts with the pyridone ring.

Materials:

  • 2-Pyridone (1 equivalent)

  • Potassium persulfate (K₂S₂O₈) (2 equivalents)

  • Sodium iodide (NaI) (2 equivalents)

  • Dichloroethane (DCE) as solvent

Procedure:

  • To a solution of 2-pyridone in dichloroethane, add sodium iodide and potassium persulfate.

  • Heat the reaction mixture at 130 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by washing the organic layer with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound. The regioselectivity may yield a mixture of 3-iodo and 5-iodo isomers, requiring careful separation.

G Workflow for the Synthesis of this compound cluster_reactants Reactants & Solvent cluster_process Reaction & Purification 2-Pyridone 2-Pyridone Reaction 1. Mix Reactants 2. Heat to 130 °C 2-Pyridone->Reaction NaI NaI NaI->Reaction K2S2O8 K2S2O8 K2S2O8->Reaction DCE DCE DCE->Reaction Workup Aqueous Work-up (Na2S2O3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives have shown a broad spectrum of activities, including anticancer and antiviral properties.

Anticancer Activity

Pyridin-2(1H)-one derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition The pyridin-2(1H)-one core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Kinases targeted by this scaffold include Aurora kinases, Monopolar Spindle 1 (MPS1), and Tropomyosin receptor kinase (TRK).

Representative Data for Pyridin-2(1H)-one Analogs

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell LineReference
Compound 11 CHK10.55MV-4-11 (Leukemia)
Compound 14q TRKA-KM12 (Colon Cancer)
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one MPS11,300-
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one Aurora A7,600-
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one Aurora B1,100-
Anti-HIV Activity

Certain 3-substituted pyridin-2(1H)-one derivatives have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the conversion of viral RNA into DNA.

Representative Data for Pyridin-2(1H)-one Analogs

CompoundHIV-1 StrainIC₅₀ (nM)Assay TypeReference
L-697,639 Wild Type19Enzyme Assay
L-697,661 Wild Type-Cell Culture (95% inhibition at 25-50 nM)
F2 (imidazo[1,2-a]pyridine scaffold) Wild Type2,554Enzyme Assay

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a general method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., MPS1, Aurora A)

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compound (e.g., this compound)

  • Assay buffer

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, and assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a termination buffer.

  • Analyze the reaction products using a microplate reader. The assay measures the conversion of the peptide substrate to its phosphorylated form, which results in a change in its mobility in a microfluidic device.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

HIV-1 Reverse Transcriptase Assay (Colorimetric)

This protocol outlines a method for evaluating the inhibitory effect of compounds on HIV-1 reverse transcriptase activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template-primer (e.g., poly(A)·oligo(dT))

  • Deoxynucleotide triphosphate (dNTP) mix, including digoxigenin- and biotin-labeled dUTP

  • Test compound

  • Lysis buffer

  • Anti-digoxigenin-peroxidase antibody

  • Peroxidase substrate (e.g., ABTS)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the template-primer, dNTP mix, and reaction buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the HIV-1 reverse transcriptase.

  • Incubate the mixture to allow for DNA synthesis.

  • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.

  • Add an anti-digoxigenin-peroxidase antibody, which binds to the digoxigenin-labeled dUTP incorporated into the DNA.

  • Add the peroxidase substrate and measure the absorbance using a microplate reader. The color intensity is proportional to the RT activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways

The biological effects of pyridin-2(1H)-one derivatives are often mediated through the inhibition of key signaling pathways. As potent kinase inhibitors, these compounds can block cascades that are essential for cell growth, proliferation, and survival.

G Representative Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream Kinase 1 (e.g., MEK) Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 (e.g., ERK) Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factors Transcription Factors Downstream_Kinase_2->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Promotes Inhibitor Pyridin-2(1H)-one Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a generic kinase signaling cascade by a pyridin-2(1H)-one derivative.

Spectroscopic and Structural Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the protons on the pyridinone ring would be expected. The iodine atom would likely cause a downfield shift of the adjacent proton.

  • ¹³C NMR: Signals for the five carbon atoms of the pyridinone ring would be present. The carbon atom bonded to the iodine would show a characteristic chemical shift.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch (amide), and C-I stretch would be anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with a characteristic isotopic pattern for the presence of iodine.

Conclusion

This compound is a compound of significant interest due to the established and diverse biological activities of its core pyridin-2(1H)-one scaffold. While specific experimental data for this particular molecule is sparse, its potential as a kinase inhibitor for anticancer applications or as a reverse transcriptase inhibitor for antiviral therapies is noteworthy. The synthetic methodologies and biological assay protocols described herein provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Further research is warranted to fully characterize this compound and explore its specific biological activities.

The Pivotal Role of 3-Iodopyridin-2(1H)-one in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Therapeutic Potential of 3-Iodopyridin-2(1H)-one.

Introduction

This compound is a halogenated pyridinone derivative that has garnered significant attention in the field of medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the molecular properties, synthesis, and potential therapeutic applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in synthetic and medicinal chemistry. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₄INO[1][2]
Molecular Weight 220.997 g/mol [1]
CAS Number 111079-46-0[1][2]
IUPAC Name 3-iodo-1H-pyridin-2-one[1]
Canonical SMILES C1=CNC(=O)C(=C1)I[2]
Physical State Solid[1]
Purity Typically ≥95%[1]

Synthetic Protocols

The synthesis of this compound can be approached through several routes, often involving the iodination of a pyridinone precursor or the transformation of a pre-functionalized pyridine ring. Below is a detailed experimental protocol for a plausible synthetic route based on established chemical transformations of related compounds.

Proposed Synthesis of this compound from 3-Aminopyridin-2(1H)-one

This proposed synthesis involves the diazotization of 3-aminopyridin-2(1H)-one followed by a Sandmeyer-type reaction with an iodide salt.

Step 1: Diazotization of 3-Aminopyridin-2(1H)-one

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminopyridin-2(1H)-one in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid or sulfuric acid) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination via Sandmeyer-type Reaction

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are then combined, washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_reagents2 Iodination Reagent cluster_process Reaction Steps cluster_product Final Product 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Diazotization Diazotization (0-5 °C) 3-Aminopyridin-2(1H)-one->Diazotization NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazotization Acid Non-nucleophilic Acid (e.g., HBF₄) Acid->Diazotization KI Potassium Iodide (KI) Sandmeyer Sandmeyer-type Reaction KI->Sandmeyer Diazotization->Sandmeyer Diazonium Salt Intermediate This compound This compound Sandmeyer->this compound

Caption: Proposed synthetic workflow for this compound.

Role in Drug Development: A Focus on Kinase Inhibition

The pyridin-2(1H)-one scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being actively investigated as potent and selective inhibitors of various kinases.

The iodine atom at the 3-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the systematic exploration of the chemical space around the pyridinone core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

PIM-1 Kinase Signaling Pathway: A Therapeutic Target

One of the key signaling pathways where pyridinone-based inhibitors have shown significant promise is the PIM-1 kinase pathway. PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell survival, proliferation, and resistance to apoptosis. Inhibition of PIM-1 is therefore a promising strategy for cancer therapy.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Transcriptional Activation BAD Bad PIM1->BAD Phosphorylation (Inhibition) cMyc c-Myc PIM1->cMyc Stabilization p27 p27 PIM1->p27 Phosphorylation (Inhibition) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Survival Cell Survival Bcl2->Survival Promotes Proliferation Cell Proliferation cMyc->Proliferation Promotes p27->Proliferation Inhibits Inhibitor Pyridinone-based Inhibitor (derived from this compound) Inhibitor->PIM1 Inhibition

Caption: The PIM-1 kinase signaling pathway and the inhibitory action of pyridinone derivatives.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its well-defined molecular properties and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutic agents. The demonstrated success of the pyridinone scaffold in targeting critical signaling pathways, such as the PIM-1 kinase pathway, underscores the potential of this compound as a key intermediate in the development of next-generation targeted therapies. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Navigating the Physicochemical Landscape of 3-Iodopyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the laboratory to potential therapeutic application. This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols for 3-Iodopyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also furnishes general methodologies and information on structurally related compounds to support research endeavors.

Solubility Profile: An Overview

Direct quantitative solubility data for this compound is not extensively reported in publicly accessible literature. However, information on the solubility of the closely related compound, 3-iodopyridine, provides valuable qualitative insights. 3-Iodopyridine is reported to be soluble in various organic solvents, including dimethylformamide (DMF), 1,4-dioxane, dichloromethane, ethanol, and acetone[1]. The pyridinone moiety in this compound introduces a hydrogen bond donor and acceptor, which may influence its solubility profile compared to 3-iodopyridine[2]. Generally, compounds with such functional groups exhibit some degree of solubility in both polar and non-polar organic solvents. The presence of the iodine atom may also contribute to its solubility characteristics.

Table 1: Qualitative Solubility of Structurally Related Pyridine Derivatives

CompoundSolventSolubility
3-IodopyridineDimethylformamide, 1,4-Dioxane, DichloromethaneSoluble[1]
3-IodopyridineEthanol, AcetoneSoluble[1]
4-IodopyridineWaterSlightly soluble[3]
2-IodopyridineWaterSlightly soluble[4]

Note: This table provides a qualitative summary based on available data for related compounds and should be used as a preliminary guide. Experimental determination of the solubility of this compound in various solvents is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method[5][6]. This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Vials with screw caps

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[6].

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Separation of Undissolved Solid:

    • After equilibration, cease agitation and allow the vials to stand to let the excess solid settle.

    • To separate the dissolved compound from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Filtration is often preferred to remove fine particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the clear filtrate (the saturated solution) and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess shake Agitate at constant temperature add_excess->shake check_eq Monitor for equilibrium shake->check_eq separate Separate solid and liquid phases (Centrifugation/Filtration) check_eq->separate quantify Quantify concentration of dissolved compound (e.g., HPLC, UV-Vis) separate->quantify end End quantify->end

Workflow for Experimental Solubility Determination.

Involvement in Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of pyridinone-containing molecules has been investigated for various biological activities. For instance, certain pyridinone derivatives have been identified as anti-HIV agents, suggesting interaction with viral enzymes like reverse transcriptase[2]. Others have been explored as inhibitors of influenza PA endonuclease[2]. The pyrido[2,3-d]pyrimidin-7-one scaffold, structurally related to pyridinones, is a known "hinge-binding" motif in numerous kinase inhibitors, targeting pathways involved in cell proliferation and inflammation such as those mediated by RIPK2 and NOD[7][8]. These findings suggest that this compound could potentially interact with various enzymatic targets and signaling cascades, warranting further investigation into its biological activity.

This guide serves as a foundational resource for researchers working with this compound. While direct data is sparse, the provided information on related compounds and standardized protocols offers a solid starting point for experimental design and hypothesis generation in the pursuit of novel therapeutic agents.

References

Spectroscopic and Structural Elucidation of 3-Iodopyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Iodopyridin-2(1H)-one. Due to the limited availability of direct experimental data in publicly accessible literature, this guide leverages predictive models for NMR, IR, and MS data to offer a robust reference for researchers engaged in the synthesis, characterization, and application of this heterocyclic compound. The methodologies presented are based on established protocols for similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and provide expected values for key spectroscopic parameters.

Table 1: Predicted ¹H NMR Spectral Data of this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H47.5 - 7.7Doublet of doubletsJ(H4,H5) = ~7-8 Hz, J(H4,H6) = ~2-3 Hz
H56.2 - 6.4TripletJ(H5,H4) = ~7-8 Hz, J(H5,H6) = ~7-8 Hz
H67.8 - 8.0Doublet of doubletsJ(H6,H5) = ~7-8 Hz, J(H6,H4) = ~2-3 Hz
NH12.0 - 13.0Broad Singlet-

Note: Predictions are based on standard NMR prediction algorithms and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data of this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)160 - 165
C3 (C-I)85 - 95
C4140 - 145
C5105 - 110
C6145 - 150

Note: These chemical shifts are predicted and serve as a guideline for spectral interpretation.

Table 3: Predicted Infrared (IR) Spectroscopy Data of this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3000Medium, Broad
C-H Stretch (Aromatic)3050 - 3000Medium
C=O Stretch (Amide)1680 - 1650Strong
C=C Stretch (Aromatic)1600 - 1550Medium-Strong
C-N Stretch1300 - 1200Medium
C-I Stretch600 - 500Medium

Note: Predicted IR frequencies are based on computational models. Experimental values may differ slightly.

Table 4: Predicted Mass Spectrometry (MS) Data of this compound
IonPredicted m/zRelative Abundance
[M]⁺220.94High
[M-H]⁺219.93Moderate
[M-CO]⁺192.94Moderate
[M-I]⁺93.04Low
[C₅H₄NO]⁺94.03Moderate

Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry behavior.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar pyridin-2-one derivatives.

Synthesis of this compound

A common route to synthesize 3-halopyridin-2(1H)-ones involves the halogenation of the corresponding pyridin-2(1H)-one.

Materials:

  • 2-Hydroxypyridine (pyridin-2(1H)-one)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxypyridine in anhydrous acetonitrile under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans compared to ¹H NMR will be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy [1]

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS) [2]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition (LC-MS): Introduce the sample into the mass spectrometer via a liquid chromatography system. For direct infusion, introduce the sample solution directly into the ion source.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_application Application start Start: 2-Hydroxypyridine reaction Iodination with NIS in Acetonitrile start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis application Further Research & Drug Development data_analysis->application

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Crystal Structure of Iodinated Pyridinones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest searches of publicly available crystallographic databases, a definitive crystal structure for 3-Iodopyridin-2(1H)-one has not been reported. This guide will therefore focus on the detailed crystal structure analysis of a closely related and structurally significant analogue, 3-Amino-5-bromo-2-iodopyridine . The methodologies and structural features discussed provide a crucial framework for understanding the crystallographic properties of this class of compounds.

Introduction

Pyridin-2(1H)-one and its derivatives are key heterocyclic scaffolds in medicinal chemistry, recognized for their diverse biological activities. The introduction of a halogen atom, such as iodine, into the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity and its ability to form halogen bonds. These modifications are critical in drug design for enhancing target affinity and pharmacokinetic profiles. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is fundamental to elucidating structure-activity relationships (SAR) and advancing rational drug development.

This technical guide presents the crystallographic data and experimental protocols related to the synthesis and structure determination of 3-Amino-5-bromo-2-iodopyridine, a valuable case study for researchers working with halogenated pyridinones.

Crystallographic Data Presentation

The crystallographic data for 3-Amino-5-bromo-2-iodopyridine provides a foundational understanding of its solid-state conformation and intermolecular interactions. The key parameters from the single-crystal X-ray diffraction study are summarized below.[1]

Parameter Value
Chemical Formula C₅H₄BrIN₂
Formula Weight ( g/mol ) 298.90
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0983 (12)
b (Å) 15.172 (4)
c (Å) 12.038 (3)
β (°) 90.152 (5)
Volume (ų) 748.5 (3)
Z (molecules/unit cell) 4
Temperature (K) 100
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³) 2.652
Absorption Coefficient (μ) (mm⁻¹) 9.53
R-factor (R[F² > 2σ(F²)]) 0.032
wR-factor (wR(F²)) 0.082

Table 1: Summary of crystallographic data for 3-Amino-5-bromo-2-iodopyridine.[1]

In the crystal structure of 3-Amino-5-bromo-2-iodopyridine, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds.[1] Notably, the structure also features halogen···halogen interactions, with the shortest intermolecular I···I distance being 4.091 (1) Å.[1]

Experimental Protocols

The successful determination of a crystal structure is contingent on robust synthetic and crystallization methodologies. The protocols for preparing and crystallizing 3-Amino-5-bromo-2-iodopyridine are detailed below.

Synthesis of 3-Amino-5-bromo-2-iodopyridine[1]

The synthesis of the title compound is achieved through the iodination of 3-amino-5-bromopyridine.[1]

  • Reactants : 3-amino-5-bromopyridine, N-iodosuccinimide (NIS).

  • Solvent : Acetic acid.

  • Procedure : The reaction involves treating 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid. This process results in the selective installation of an iodo substituent at the 2-position of the pyridine ring.[1]

General Synthesis Strategies for Iodinated Pyridines

Other methods for synthesizing iodinated pyridines often employ an aromatic Finkelstein reaction. For instance, 3-iodopyridine can be synthesized from 3-bromopyridine using sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst.[2] The reaction is typically performed under an inert argon atmosphere due to the sensitivity of the catalyst to moisture and oxygen.[2]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown through slow evaporation or vapor diffusion techniques.

  • Recrystallization : The crude product is purified by recrystallization. For related compounds like 2-amino-5-bromo-3-iodopyridine (a different isomer), recrystallization from 85-90% ethanol has been reported to yield high-purity material.[3]

  • Crystal Growth : Growing diffraction-quality crystals often involves dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allowing the solvent to evaporate slowly at room temperature over several days.

Data Collection and Structure Refinement[1]
  • Data Collection : X-ray diffraction data for 3-Amino-5-bromo-2-iodopyridine were collected at a temperature of 100 K using a diffractometer with Mo Kα radiation.[1]

  • Structure Solution and Refinement : The structure was solved and refined using established crystallographic software packages. The refinement was performed on F², and the final R-factor was 0.032 for reflections with I > 2σ(I).[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final determination of the crystal structure, based on the described experimental protocols.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Crystallization cluster_analysis Structure Determination start 3-Amino-5-bromopyridine (Starting Material) reaction Iodination Reaction start->reaction Reacts with reagents N-Iodosuccinimide (NIS) Acetic Acid reagents->reaction product Crude 3-Amino-5-bromo-2-iodopyridine reaction->product Yields purify Recrystallization (e.g., from Ethanol) product->purify Purified via crystals Single Crystal Growth (Slow Evaporation) purify->crystals Prepared for xray X-ray Diffraction Data Collection (100 K) crystals->xray Analyzed by refine Structure Solution & Refinement xray->refine Data processed via final Final Crystal Structure & Data refine->final Determines

Workflow for Synthesis and Crystal Structure Determination.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of the closely related 3-Amino-5-bromo-2-iodopyridine provides invaluable insights for researchers in the field. The provided crystallographic data and experimental protocols serve as a comprehensive guide for the synthesis, crystallization, and structural analysis of halogenated pyridinone derivatives. This foundational knowledge is essential for the rational design of novel therapeutic agents and for advancing the understanding of structure-property relationships in medicinal chemistry.

References

A Comprehensive Technical Guide to the Reactivity of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodopyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridinone core and a highly reactive iodine substituent, allows for a diverse range of chemical transformations. The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of the iodine at the C3-position, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. Furthermore, the pyridinone moiety itself can undergo reactions such as N- and O-alkylation and participate in cycloaddition events. This guide provides an in-depth analysis of the reactivity profile of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways to serve as a comprehensive resource for chemical professionals.

Synthesis of Halogenated Pyridin-2(1H)-ones

The synthesis of this compound and its derivatives often starts from more readily available precursors, such as 2-aminopyridines or 2-hydroxypyridines. Halogenation is a key step in introducing the reactive handles necessary for subsequent functionalization.

Synthesis of 5-Bromo-3-iodo-pyridin-2(1H)-one

A common strategy involves the diazotization of an amino-dihalopyridine precursor. For instance, 5-bromo-3-iodopyridin-2(1H)-one can be synthesized from 2-amino-5-bromo-3-iodopyridine.

Experimental Protocol:

  • 2-Amino-5-bromo-3-iodopyridine (100g, 0.34 mol) is gradually added to concentrated sulfuric acid (300 mL) while cooling in an ice bath.[1]

  • The mixture is stirred at room temperature for 2 hours and then re-cooled.[1]

  • Sodium nitrite (35g, 0.51 mol) is added portion-wise, and the reaction is stirred at room temperature for 3 days.[1]

  • The reaction mixture is poured onto 3L of ice and neutralized to pH 4.0 with NaOH.[1]

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.[1]

Alternatively, direct iodination of 5-bromo-2-hydroxypyridine can be achieved.

Experimental Protocol:

  • To a solution of 5-bromo-2-hydroxypyridine (2.622g, 15.1 mmol) in acetonitrile, N-iodosuccinimide (4.465g, 19.9 mmol) is added slowly at room temperature.[1]

  • The reaction mixture is refluxed for 1 hour under an argon atmosphere.[1]

  • The solvent is removed under reduced pressure.[1]

  • The residue is diluted with ethyl acetate, and the organic layer is washed with water, dried with MgSO4, and concentrated to give the product with an 87% yield.[1]

Reactivity Profile: Core Transformations

The reactivity of this compound is dominated by transformations at the C3-iodo and the N1/O2 positions of the pyridinone ring.

Reactivity_Profile cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_ring Pyridinone Ring Reactivity This compound This compound Suzuki Suzuki-Miyaura This compound->Suzuki ArB(OH)₂ Pd Catalyst Sonogashira Sonogashira This compound->Sonogashira Terminal Alkyne Pd/Cu Catalyst Heck Heck This compound->Heck Alkene Pd Catalyst Buchwald Buchwald-Hartwig This compound->Buchwald Amine Pd Catalyst Alkylation N/O-Alkylation This compound->Alkylation R-X, Base Cycloaddition Cycloaddition This compound->Cycloaddition Diene/Dipolarophile Suzuki_Product 3-Aryl-pyridin-2(1H)-one Suzuki->Suzuki_Product Sonogashira_Product 3-Alkynyl-pyridin-2(1H)-one Sonogashira->Sonogashira_Product Heck_Product 3-Alkenyl-pyridin-2(1H)-one Heck->Heck_Product Buchwald_Product 3-Amino-pyridin-2(1H)-one Buchwald->Buchwald_Product Alkylation_Product N/O-Alkyl-3-iodo-pyridinone Alkylation->Alkylation_Product Cycloaddition_Product Bicyclic Adduct Cycloaddition->Cycloaddition_Product

Caption: General reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simple precursors.[2]

Pd_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L₂->OxAdd Pd(II)Complex R-Pd(II)-I(L₂) OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Pd(II)R-R' R-Pd(II)-R'(L₂) Transmetal->Pd(II)R-R' RedElim Reductive Elimination Pd(II)R-R'->RedElim RedElim->Pd(0)L₂ Catalyst Regeneration R-R' R-R' (Product) RedElim->R-R' R-I R-I (3-Iodopyridinone) R-I->OxAdd R'-M R'-M (Coupling Partner) R'-M->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the iodo-pyridinone with an organoboron reagent. This reaction is widely used to synthesize biaryl compounds. Optimized yields are often achieved using strong bases in solvents like DME.[3][4]

Coupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate13095[5]
4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate13092[5]
Indole-4-boronic acid pinacol esterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified-[6]

General Experimental Protocol (Suzuki-Miyaura):

  • A mixture of the this compound derivative (1 mmol), the corresponding boronic acid (1.25 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2 mL, 0.5 M solution) is prepared in the chosen solvent (5 mL).[5]

  • The reaction mixture is heated to the specified temperature (e.g., 130 °C) and monitored by TLC or GC-MS until completion.[5]

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 3-alkynyl-pyridin-2(1H)-one derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7][8]

Coupling PartnerCatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
Phenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)80-[9]
3-Ethynylpyridine5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)8073[9]
Various alkynesPd(PPh₃)₂Cl₂CuIEt₃NDMF8058-94[10]

General Experimental Protocol (Sonogashira):

  • To a solution of the this compound derivative, terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in an anhydrous, deoxygenated solvent (e.g., DMF), an amine base (e.g., Et₃N, 3 eq) is added.[10]

  • The mixture is stirred under an inert atmosphere (e.g., Argon) at the specified temperature until the starting material is consumed.

  • The reaction is quenched with aqueous NH₄Cl solution and extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated. The residue is purified by chromatography.

The Heck reaction involves the coupling of this compound with an alkene to form a 3-alkenyl-pyridin-2(1H)-one. This reaction is catalyzed by a palladium complex and requires a base.[11][12] It provides a powerful tool for vinylation of the pyridinone core.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | PdCl₂ | K₂CO₃ | DMF | 120 | - |[11] | | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | High |[12] | | Various Olefins | Cyclometalated Pd complex | K₂CO₃ | DMF | 60 | Good to Excellent |[13] |

General Experimental Protocol (Heck):

  • A mixture of the this compound, alkene (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃ or Et₃N, 2 eq) is suspended in a suitable solvent (e.g., DMF or acetonitrile).

  • The reaction is heated under an inert atmosphere until completion.

  • The mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.

  • The product is isolated after extraction and purification by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of 3-amino-pyridin-2(1H)-one derivatives through the palladium-catalyzed coupling of amines with the 3-iodo-pyridinone. This reaction is crucial for installing nitrogen-based functional groups.[14][15] The choice of ligand and base is critical for achieving high yields.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Ni(acac)₂ / Phenylboronic ester | Not specified | Not specified | - | High |[16][17] | | Piperazine | Pd(dba)₂ / (±)BINAP | NaO-t-Bu | m-xylene | - | High |[15] | | Hydroxylamines | Pd(OAc)₂ / BippyPhos | Cs₂CO₃ | Toluene | 80 | Good to Excellent |[18] |

General Experimental Protocol (Buchwald-Hartwig):

  • An oven-dried flask is charged with the this compound, a palladium precatalyst, a suitable ligand (e.g., BINAP), and a strong base (e.g., NaO-t-Bu).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent (e.g., toluene or xylene) and the amine coupling partner are added via syringe.

  • The mixture is heated with stirring for the required time.

  • After cooling, the reaction is quenched, extracted with an organic solvent, and purified by chromatography.

Pyridinone Ring Reactivity

The ambident nucleophilic character of the pyridinone ring allows for alkylation at either the nitrogen (N1) or the oxygen (O2) atom. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the base, solvent, and the alkylating agent.[19] Generally, polar aprotic solvents like DMF favor N-alkylation, while the use of silver salts can promote O-alkylation.[19]

Alkylation_Regioselectivity Pyridinone This compound Anion Pyridinone Anion (Resonance Stabilized) Pyridinone->Anion Base N_Alkylation N-Alkylation (Kinetic Product) Anion->N_Alkylation R-X O_Alkylation O-Alkylation (Thermodynamic Product) Anion->O_Alkylation R-X N_Product 1-Alkyl-3-iodo- pyridin-2(1H)-one N_Alkylation->N_Product Conditions_N e.g., NaH, DMF N_Alkylation->Conditions_N O_Product 2-Alkoxy-3-iodopyridine O_Alkylation->O_Product Conditions_O e.g., Ag₂CO₃, Benzene O_Alkylation->Conditions_O

Caption: N- versus O-alkylation pathways of the pyridinone ring.

The pyridinone ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. These reactions, such as [3+2] or [4+3] cycloadditions, provide pathways to complex polycyclic and heterocyclic structures.[20][21] For example, oxidopyridinium ions, which can be generated from pyridinones, are known to undergo [4+3] cycloadditions with dienes.[22]

Conclusion

This compound demonstrates a rich and versatile reactivity profile, making it a highly valuable scaffold in synthetic chemistry. Its capacity to undergo a wide array of palladium-catalyzed cross-coupling reactions at the C3-position allows for the straightforward introduction of aryl, alkynyl, alkenyl, and amino substituents. Concurrently, the pyridinone ring offers sites for N/O-alkylation and cycloaddition, further expanding its synthetic utility. A thorough understanding of its reactivity, guided by the strategic selection of catalysts and reaction conditions, enables the rational design and synthesis of novel compounds for pharmaceutical and materials science applications. This guide serves as a foundational resource for leveraging the full potential of this powerful chemical intermediate.

References

Tautomerism of 3-Iodopyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactam and lactim forms of pyridin-2(1H)-one and its derivatives is a critical parameter influencing their chemical reactivity, biological activity, and physicochemical properties. This technical guide provides a comprehensive overview of the tautomerism of 3-iodopyridin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and theoretical studies to predict its behavior. It covers the fundamental principles of 2-pyridone tautomerism, the expected influence of the iodine substituent, and detailed experimental protocols for its synthesis and the determination of its tautomeric ratio. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing the necessary theoretical background and practical guidance for working with this important class of compounds.

Introduction to Pyridin-2(1H)-one Tautomerism

Pyridin-2(1H)-one exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine. This equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the physical state of the compound.

  • Lactam Form (Pyridin-2(1H)-one): This form possesses an amide-like structure within the heterocyclic ring.

  • Lactim Form (2-Hydroxypyridine): This is the enol-like, aromatic tautomer.

The position of this equilibrium is a subject of extensive study, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, which in turn affect its biological target interactions. Generally, the lactam form is favored in polar solvents and the solid state, while the lactim form can be more prevalent in the gas phase and non-polar solvents.

The Influence of the 3-Iodo Substituent

The introduction of an iodine atom at the 3-position of the pyridin-2(1H)-one ring is expected to influence the tautomeric equilibrium through a combination of electronic and steric effects. Computational studies on substituted 2-pyridones suggest that electron-withdrawing groups can modulate the equilibrium.[1] The iodine atom, being electronegative, will exert an inductive electron-withdrawing effect, which could influence the relative stabilities of the lactam and lactim forms. However, the precise quantitative impact on the tautomeric equilibrium constant (KT) for this compound requires specific experimental determination.

Quantitative Analysis of Tautomeric Equilibrium

Tautomer SystemSolvent/PhaseKT ([lactam]/[lactim])Reference Compound
2-Hydroxypyridine/Pyridin-2-oneGas Phase~0.1 - 1Unsubstituted
2-Hydroxypyridine/Pyridin-2-oneCyclohexane~1.7Unsubstituted[2]
2-Hydroxypyridine/Pyridin-2-oneChloroformFavors LactamGeneral Observation
2-Hydroxypyridine/Pyridin-2-oneWater>100Unsubstituted
2-Hydroxypyridine/Pyridin-2-oneSolid StatePredominantly LactamGeneral Observation

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridin-2(1H)-ones and iodinated pyridines. A common starting material is 2-aminopyridine.

Reaction Scheme:

G 2-Aminopyridine 2-Aminopyridine 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine 2-Aminopyridine->2-Amino-3-iodopyridine Iodination (e.g., NIS, ICl) This compound This compound 2-Amino-3-iodopyridine->this compound Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Figure 1. Proposed synthetic pathway for this compound.

Step 1: Iodination of 2-Aminopyridine

  • Reagents and Equipment: 2-aminopyridine, N-iodosuccinimide (NIS) or iodine monochloride (ICl), a suitable solvent (e.g., acetonitrile or dichloromethane), round-bottom flask, magnetic stirrer, and a cooling bath.

  • Procedure:

    • Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add the iodinating agent (e.g., NIS) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-amino-3-iodopyridine by column chromatography.

Step 2: Diazotization and Hydrolysis of 2-Amino-3-iodopyridine

  • Reagents and Equipment: 2-amino-3-iodopyridine, sodium nitrite (NaNO2), sulfuric acid (H2SO4), water, beaker, magnetic stirrer, and a heating mantle.

  • Procedure:

    • Dissolve 2-amino-3-iodopyridine in a mixture of sulfuric acid and water, cooling in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at low temperature for a short period.

    • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2(1H)-one.

    • Cool the mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Determination of Tautomeric Ratio by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the tautomeric form.

  • Protocol:

    • Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O).

    • Acquire 1H and 13C NMR spectra for each solution at a constant temperature.

    • Identify the characteristic signals for both the lactam and lactim tautomers. The N-H proton signal (lactam) and the O-H proton signal (lactim) in the 1H NMR spectrum, and the chemical shift of the carbonyl carbon (C2) in the 13C NMR spectrum are particularly informative.

    • Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

    • The ratio of the integrals will give the molar ratio of the two tautomers, from which the equilibrium constant (KT) can be calculated.

    • To obtain more accurate data, it is advisable to also synthesize and analyze the N-methylated (lactam-fixed) and O-methylated (lactim-fixed) derivatives as reference compounds to unambiguously assign the signals for each tautomer.[3]

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Processing Prepare solutions in\nvarious deuterated solvents Prepare solutions in various deuterated solvents Acquire 1H and 13C NMR spectra Acquire 1H and 13C NMR spectra Prepare solutions in\nvarious deuterated solvents->Acquire 1H and 13C NMR spectra Identify characteristic signals\n(lactam vs. lactim) Identify characteristic signals (lactam vs. lactim) Acquire 1H and 13C NMR spectra->Identify characteristic signals\n(lactam vs. lactim) Integrate signals Integrate signals Identify characteristic signals\n(lactam vs. lactim)->Integrate signals Calculate molar ratio Calculate molar ratio Integrate signals->Calculate molar ratio Determine K_T Determine K_T Calculate molar ratio->Determine K_T

Figure 2. Workflow for determining the tautomeric ratio by NMR.

Determination of Tautomeric Ratio by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the lactam and lactim forms exhibit distinct absorption spectra due to differences in their electronic systems.

  • Protocol:

    • Prepare a series of solutions of this compound in solvents of varying polarity.

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).

    • The lactam form generally shows a longer wavelength absorption maximum compared to the lactim form.

    • By analyzing the changes in the absorption spectra as a function of solvent polarity, and by using computational methods to predict the spectra of the individual tautomers, the equilibrium constant can be estimated.[3][4]

    • The use of N- and O-methylated derivatives as standards is also highly recommended for accurate spectral deconvolution.[3]

Predicted Tautomeric Behavior and Signaling Pathways

Based on the principles of physical organic chemistry and studies of related systems, the following logical relationships can be inferred for the tautomerism of this compound.

G cluster_0 Factors Influencing Equilibrium cluster_1 Tautomeric Forms cluster_2 Dominant Form Solvent Polarity Solvent Polarity Lactam This compound Solvent Polarity->Lactam High Lactim 3-Iodo-2-hydroxypyridine Solvent Polarity->Lactim Low Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Lactam Temperature Temperature Physical State Physical State Lactam->Lactim K_T Polar Favored in Polar Solvents & Solid State Lactam->Polar Nonpolar Favored in Non-polar Solvents & Gas Phase Lactim->Nonpolar

Figure 3. Factors influencing the tautomeric equilibrium of this compound.

In the context of drug development, the predominant tautomeric form in a biological environment (aqueous, physiological pH) is of paramount importance. It is highly probable that in an aqueous medium, the lactam form of this compound will be the major species. This has significant implications for its interaction with biological targets, as the hydrogen bond donor-acceptor pattern of the lactam is different from that of the lactim.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with significant implications for its application in medicinal chemistry. While direct experimental data for this specific compound is sparse, a comprehensive understanding of the tautomerism of the parent pyridin-2-one system, coupled with theoretical predictions, allows for a robust estimation of its behavior. The lactam form is expected to predominate in polar, protic environments typical of biological systems. The experimental protocols detailed in this guide provide a clear framework for the synthesis of this compound and the definitive experimental determination of its tautomeric equilibrium. Such studies are essential for the rational design and development of novel therapeutics based on this important heterocyclic scaffold.

References

Commercial Availability and Technical Profile of 3-Iodopyridin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 3-Iodopyridin-2(1H)-one, a halogenated pyridinone derivative of interest to researchers in drug discovery and medicinal chemistry. The document outlines its commercial availability, key chemical and physical properties, a plausible synthetic route, and its potential role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for anti-HIV applications.

Commercial Availability

This compound is readily available from several chemical suppliers, facilitating its acquisition for research purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. A summary of representative commercial sources is provided below.

SupplierCatalog NumberPurityQuantity
FluorochemF238504>95%1g, 5g, 25g
BLD PharmBD10959697%1g, 5g, 25g
Key Organics78-887>97%1g, 5g
A12893A1289397%1g, 5g
ABCRAB123456>98%Contact for availability

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 111079-46-0[1]
Molecular Formula C₅H₄INO[1]
Molecular Weight 221.00 g/mol [1]
Appearance Off-white to pale yellow solid[1]
Melting Point 185-189 °C[1]
Solubility Soluble in DMSO and methanol
SMILES C1=CC(=O)N=C(I)C1
InChI InChI=1S/C5H4INO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient method involves the direct iodination of 2-hydroxypyridine (also known as 2-pyridone), its tautomeric precursor. The following protocol is based on established methods for the iodination of pyridone systems.[2][3][4]

Experimental Protocol: Iodination of 2-Hydroxypyridine

Materials:

  • 2-Hydroxypyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 2-hydroxypyridine in acetonitrile, add N-Iodosuccinimide (NIS) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Workflow:

G start Start dissolve Dissolve 2-Hydroxypyridine in Acetonitrile start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis stir Stir at Room Temperature (12-24h) add_nis->stir monitor Monitor by TLC stir->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify end This compound purify->end

A flowchart illustrating the synthesis of this compound.

Biological Activity and Potential Signaling Pathway

The pyridin-2(1H)-one scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors.[5][6][7] Notably, research has indicated that this compound derivatives show potential as anti-HIV agents, specifically functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

NNRTIs are a critical class of antiretroviral drugs that bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.

The hypothesized mechanism of action for this compound as an NNRTI is depicted in the following signaling pathway diagram.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription NNRTI_Site NNRTI Binding Pocket (Allosteric Site) Integration Integration into Host Genome Viral_DNA->Integration 3_Iodopyridinone This compound (NNRTI) 3_Iodopyridinone->NNRTI_Site Binds to Inhibition Inhibition Inhibition->RT

Inhibition of HIV-1 Reverse Transcriptase by this compound.

This guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The provided information on its commercial availability, properties, synthesis, and biological context is intended to facilitate further investigation into its applications in drug discovery and development.

References

An In-depth Technical Guide to the Safety and Handling of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key chemical properties of 3-Iodopyridin-2(1H)-one. Due to the limited availability of data for this specific compound, information from closely related analogues, particularly 3-iodopyridine, is used to provide a thorough assessment of potential hazards and handling protocols. All data derived from related compounds will be clearly indicated.

Compound Identification and Physical Properties

PropertyValue (for 3-iodopyridine)Citation
Molecular Formula C₅H₄INO[1]
Molecular Weight 221.00 g/mol [1]
Appearance White to light yellow to light red powder to crystal
Melting Point 53-56 °C[2]
Boiling Point 90-92 °C at 14 mmHg
Flash Point 106 °C[2]
Solubility Soluble in organic solvents such as ethanol and acetone.[3]
CAS Number 111079-46-0 (for this compound)

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, the following safety and handling procedures are based on the known hazards of 3-iodopyridine and general principles for handling iodinated heterocyclic compounds.[4][5][6]

Hazard Identification

Based on data for 3-iodopyridine, this compound should be considered hazardous.[1] The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled: The toxicological properties have not been thoroughly investigated, but it should be treated as potentially harmful if ingested or inhaled.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound.

Protection TypeRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes and dust, which can cause serious eye irritation.
Skin and Body Protection Laboratory coat.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid formation of dust and aerosols.[4] Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed. Protect from light as the compound may be light-sensitive.[6]

First Aid Measures

Emergency procedures based on 3-iodopyridine exposure are as follows:

Exposure RouteFirst Aid ProcedureCitation
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire and Explosion Hazard
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: In a fire, toxic fumes may be produced, including nitrogen oxides, carbon oxides, and hydrogen iodide.

  • Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Proposed Synthesis Method 1: Iodination of Pyridin-2(1H)-one

This method involves the direct electrophilic iodination of the pyridin-2(1H)-one core.

Reaction Scheme:

Pyridin-2(1H)-one Pyridin-2(1H)-one This compound This compound Pyridin-2(1H)-one->this compound  Iodinating Agent (e.g., NIS, I2/HIO3)     Solvent (e.g., Acetonitrile, AcOH)     

Caption: Proposed direct iodination of Pyridin-2(1H)-one.

Detailed Methodology:

  • Reaction Setup: To a solution of Pyridin-2(1H)-one in a suitable solvent (e.g., acetonitrile or acetic acid) in a round-bottom flask, add the iodinating agent. Common iodinating agents for such systems include N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid.[8][9]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If an acidic solvent is used, it is carefully neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Proposed Synthesis Method 2: Sandmeyer Reaction of 3-Aminopyridin-2(1H)-one

This method involves the conversion of an amino group at the 3-position to an iodo group via a diazonium salt intermediate.[10][11]

Reaction Workflow:

cluster_0 Diazotization cluster_1 Iodination 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Aminopyridin-2(1H)-one->Diazonium Salt Intermediate NaNO2, HCl (aq)    0-5 °C     This compound This compound Diazonium Salt Intermediate->this compound KI (aq)

Caption: Sandmeyer reaction workflow for synthesis.

Detailed Methodology:

  • Diazotization: 3-Aminopyridin-2(1H)-one is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution. The reaction mixture may be allowed to warm to room temperature or gently heated to facilitate the displacement of the diazonium group with iodide. The evolution of nitrogen gas is typically observed.

  • Work-up and Purification: The reaction mixture is then worked up by neutralizing the acid and extracting the product with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Reactivity and Biological Activity

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the carbon-iodine bond and the pyridinone ring system.

  • Cross-Coupling Reactions: The C-I bond is susceptible to oxidative addition by transition metal catalysts (e.g., palladium or copper). This makes this compound a valuable substrate for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.[3]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridinone ring can activate the C-I bond towards nucleophilic aromatic substitution, although this is generally less facile than for more electron-deficient systems.

Known Biological Activity

While specific biological data for this compound is scarce, related pyridinone structures have shown a range of biological activities. For instance, some halogenated thieno[3,2-d]pyrimidines, which share a heterocyclic core, have demonstrated antiproliferative activity against cancer cell lines.[12] Additionally, pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities.[13][14][15] The pyridone scaffold is recognized in drug discovery for its ability to act as a hydrogen bond donor and acceptor and as a bioisostere for other functional groups.[16]

Signaling Pathway Involvement (Hypothetical):

Given the prevalence of pyridinone cores in kinase inhibitors, it is plausible that this compound or its derivatives could interact with kinase signaling pathways. The general mechanism for a kinase inhibitor is depicted below.

Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound (or derivative) Inhibitor->Kinase Binding to ATP-binding site

Caption: Hypothetical kinase inhibition pathway.

Toxicology

There is no specific toxicological data (e.g., LD50 or LC50) available for this compound. However, the toxicology of iodine and iodinated compounds provides some insight.

  • Acute Toxicity: Acute iodine toxicity is rare but can occur from overconsumption of iodine-containing supplements. Symptoms can range from nausea and vomiting to more severe effects like delirium and shock.[17]

  • Chronic Toxicity: Chronic exposure to excess iodine can lead to thyroid dysfunction.[17]

  • Genotoxicity: The genotoxicity of various iodine-containing compounds has been studied, with mixed results depending on the specific compound and the test system.[18]

Given the lack of specific data, this compound should be handled with care, assuming it has the potential for toxicity upon acute or chronic exposure.

Spectral Data

While a dedicated public repository of spectral data for this compound is not available, researchers synthesizing this compound should expect the following characteristic signals in their analyses.[19][20][21][22]

  • ¹H NMR: Signals corresponding to the protons on the pyridinone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and the carbonyl group. A broad singlet corresponding to the N-H proton is also expected.

  • ¹³C NMR: Resonances for the five carbons of the pyridinone ring. The carbon bearing the iodine atom (C3) will show a characteristic chemical shift, and the carbonyl carbon (C2) will appear downfield.

  • IR Spectroscopy: A characteristic C=O stretching frequency for the pyridone carbonyl group, typically in the range of 1640-1680 cm⁻¹. An N-H stretching band will also be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₅H₄INO. The isotopic pattern for iodine will be observed.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound based on the best available information. Researchers should always exercise caution and adhere to standard laboratory safety practices when working with this and any other chemical for which complete toxicological data is not available.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-iodopyridin-2(1H)-one as a key building block. This versatile reaction enables the synthesis of a wide array of 3-aryl-pyridin-2(1H)-one derivatives, which are important scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide. The reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid building blocks.

The 3-aryl-pyridin-2(1H)-one structural motif is a "privileged" scaffold in drug discovery, appearing in a multitude of biologically active compounds. The ability to readily synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies. The Suzuki coupling of this compound provides an efficient and modular route to access these valuable compounds.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 3-Aryl-pyridin-2(1H)-one This compound->Product Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O, Toluene) Solvent->Product

Caption: General Suzuki Coupling Reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled from analogous reactions with similar substrates and serves as a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Propylene Carbonate/H₂O13012~93[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)601High (Analogous)[2]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Propylene Carbonate/H₂O13012High (Analogous)[1]
44-Biphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Propylene Carbonate/H₂O13012High (Analogous)[1]
5Indole-4-boronic acid pinacol esterPdCl₂(PPh₃)₂ (5)-Na₂CO₃ (5)1,4-DioxaneRefluxOvernightGood (Analogous)[3]

Note: Yields are based on reported values for similar iodopyridine or related heterocyclic substrates and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and degassed water (typically in a 3:1 to 5:1 ratio).

  • Continue to purge the mixture with the inert gas for another 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-pyridin-2(1H)-one.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R1-Pd(II)Ln-R2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product R1X This compound (R1-X) R1X->OxAdd Boronate [R2-B(OH)3]- Boronate->Transmetal Base Base BoronicAcid Arylboronic Acid (R2-B(OH)2)

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow

The logical flow of a typical Suzuki coupling experiment is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reactants: This compound, Arylboronic Acid, Base Combine Combine Reactants in Flask Reagents->Combine SolventPrep Prepare & Degas Solvent System AddSolvent Add Solvents SolventPrep->AddSolvent Purge Purge with Inert Gas Combine->Purge Purge->AddSolvent AddCatalyst Add Pd Catalyst AddSolvent->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental Workflow Diagram.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, KF) and solvent systems.
Formation of homocoupled byproducts Presence of oxygenEnsure rigorous degassing and maintain a positive pressure of inert gas throughout the reaction.
Protodeborylation of boronic acid Presence of water or protic solvents; high temperatureUse anhydrous solvents and consider milder bases. Lower the reaction temperature if possible.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these application notes and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse 3-aryl-pyridin-2(1H)-one derivatives, facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 3-iodopyridin-2(1H)-one, a key reaction for the synthesis of 3-alkynyl-2-pyridone derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, particularly as kinase inhibitors.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[4][5][6] The introduction of an alkynyl moiety at the 3-position via the Sonogashira coupling allows for extensive structural diversification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.[4][6]

A key consideration for the Sonogashira coupling of this compound is the presence of the acidic N-H proton, which can interfere with the catalytic cycle. To ensure a successful and high-yielding reaction, protection of the pyridinone nitrogen is often necessary. A common strategy involves the use of a protecting group such as para-methoxybenzyl (PMB) or tert-butyldimethylsilyl (TBS), which can be readily introduced and subsequently removed under mild conditions.

Reaction Scheme and Mechanism

The overall transformation involves a three-step sequence: N-protection of the this compound, followed by the Sonogashira coupling, and concluding with N-deprotection to yield the desired 3-alkynyl-pyridin-2(1H)-one.

Sonogashira Catalytic Cycle:

The mechanism of the Sonogashira coupling is well-established and proceeds through two interconnected catalytic cycles involving palladium and copper.[3]

Caption: Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocols

This section provides detailed protocols for the N-protection, Sonogashira coupling, and N-deprotection steps.

N-Protection of this compound (Example with PMB group)

Materials:

  • This compound

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add K₂CO₃ (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add PMB-Cl (1.2 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(4-methoxybenzyl)-3-iodopyridin-2(1H)-one.

Sonogashira Coupling of N-Protected this compound

Materials:

  • N-Protected this compound (e.g., 1-(4-methoxybenzyl)-3-iodopyridin-2(1H)-one)

  • Terminal alkyne (1.2 - 1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 eq.)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., DMF, THF, or 1,4-dioxane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add the anhydrous solvent and the base (e.g., Et₃N, 2.5 eq.).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Deprotection of 3-Alkynyl-2-pyridone (Example with PMB group)

Materials:

  • N-PMB-protected 3-alkynyl-2-pyridone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-PMB-protected 3-alkynyl-2-pyridone in DCM.

  • Add TFA (10-20 eq.) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 3-alkynyl-pyridin-2(1H)-one.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of N-protected 3-iodopyridin-2-ones with various terminal alkynes, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions used.

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NDMF60485-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEATHFRT1280-90
31-HexynePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NDioxane80675-85
4Propargyl alcoholPd(OAc)₂ (2) + PPh₃ (4)CuI (5)K₂CO₃DMF50870-80

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of 3-Alkynyl-pyridin-2(1H)-one start This compound protection N-Protection (e.g., PMB-Cl, K₂CO₃, DMF) start->protection protected_intermediate N-Protected 3-Iodopyridin-2-one protection->protected_intermediate sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) protected_intermediate->sonogashira coupled_product N-Protected 3-Alkynyl-2-pyridone sonogashira->coupled_product deprotection N-Deprotection (e.g., TFA, DCM) coupled_product->deprotection final_product 3-Alkynyl-pyridin-2(1H)-one deprotection->final_product caption Figure 2: General experimental workflow for the synthesis of 3-alkynyl-pyridin-2(1H)-ones.

Caption: Figure 2: General experimental workflow.

Application in Drug Discovery: Kinase Inhibition

Many 3-alkynyl-2-pyridone derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][6]

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response inhibitor 3-Alkynyl-2-pyridone (Kinase Inhibitor) inhibitor->kinase_cascade Inhibition caption Figure 3: Inhibition of a kinase signaling pathway by a 3-alkynyl-2-pyridone derivative.

Caption: Figure 3: Kinase signaling pathway inhibition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystUse fresh palladium catalyst and ensure anhydrous and anaerobic conditions.
Insufficiently reactive halideConsider switching from bromide to iodide if applicable. Increase reaction temperature.
N-H interferenceEnsure complete N-protection of the pyridinone.
Formation of Glaser coupling byproduct (alkyne homocoupling) Presence of oxygenThoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Excess copper catalystReduce the amount of copper(I) iodide.
Deprotection issues Incomplete reactionIncrease reaction time or temperature for deprotection. Use a stronger acid if necessary.
Degradation of productPerform deprotection at a lower temperature. Use a milder deprotection method if the product is sensitive.

Conclusion

The Sonogashira coupling of this compound, when preceded by a suitable N-protection strategy, is a highly effective method for the synthesis of a diverse library of 3-alkynyl-2-pyridone derivatives. These compounds are valuable building blocks for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of substituted 3-aminopyridin-2(1H)-ones is of significant interest as this scaffold is a key structural motif in many biologically active compounds and pharmaceutical agents. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 3-iodopyridin-2(1H)-one with a variety of amines.

The general transformation is depicted below:

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a palladium catalyst.[1][2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.[1][2][3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 3-amino-pyridin-2(1H)-one product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][3]

The choice of ligand is crucial for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.[1][3] Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.[1][3]

Experimental Protocols

The following protocols are adapted from general procedures for the Buchwald-Hartwig amination of aryl halides, including pyridyl halides.[5][6][7][8] Researchers should optimize these conditions for their specific amine and scale.

General Procedure for Small-Scale Reactions

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

  • Seal the vessel with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add the base (1.2-2.0 mmol, 1.2-2.0 equiv) and the amine (1.1-1.5 mmol, 1.1-1.5 equiv).

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminopyridin-2(1H)-one.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl iodides with various amines, which can be used as a starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001285-95Adapted from[9]
2MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Dioxane80890-98Adapted from[5]
3BenzylaminePd(OAc)₂ (1.5)BINAP (3)Cs₂CO₃ (1.5)Toluene1101680-92Adapted from[8]
4n-ButylaminePd(OAc)₂ (2)BrettPhos (3)LiHMDS (1.5)THF702475-88Adapted from[2]
5Pyrrolidine[Pd(IPr*)(cin)Cl] (1)-KOtAm (1.5)Toluene100492Adapted from[8]

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow prep Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base inert Inert Atmosphere (N2 or Ar) prep->inert solvent Add Anhydrous Solvent inert->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup reaction->workup monitoring->reaction extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product: 3-Aminopyridin-2(1H)-one purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle of the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd2_complex L-Pd(II)(Ar)(I) pd0->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_amido L-Pd(II)(Ar)(NRR') pd2_complex->pd2_amido pd2_amido->pd0 reductive_elimination Reductive Elimination product Ar-NRR' reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition amine HNRR' amine->amine_coordination base Base base->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Heck Reaction Conditions for 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions applicable to 3-iodopyridin-2(1H)-one and its derivatives. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is instrumental in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. For substrates such as this compound, the Heck reaction allows for the introduction of various alkenyl groups at the 3-position, leading to a diverse range of functionalized pyridin-2(1H)-one scaffolds.

General Reaction Scheme

The Heck reaction of this compound with an alkene proceeds in the presence of a palladium catalyst, a base, and a suitable solvent to yield the corresponding 3-alkenyl-pyridin-2(1H)-one. The reaction is typically stereoselective, favoring the formation of the E-isomer (trans-alkene).

Figure 1: General scheme of the Heck reaction with this compound.

sub This compound alkene + Alkene reagents Pd Catalyst, Base Solvent, Heat alkene->reagents product 3-Alkenyl-pyridin-2(1H)-one reagents->product G cluster_workflow Experimental Workflow A Combine Reactants: This compound, Alkene B Add Catalyst, Ligand (optional), and Base A->B C Add Solvent under Inert Atmosphere B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Reaction Work-up: Quench, Extract E->F G Purification: Column Chromatography F->G H Characterization of Product G->H G cluster_cycle Heck Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L_n) B->C D Alkene Coordination C->D + Alkene - L E Ar-Pd(II)-I(Alkene)(L_{n-1}) D->E F Migratory Insertion E->F G R-CH-CH-Pd(II)-I(L_{n-1}) F->G H β-Hydride Elimination G->H I Alkene Product H->I J H-Pd(II)-I(L_{n-1}) H->J K Reductive Elimination (Base) J->K Base K->A - H-Base^+ - I^-

References

Synthesis of Substituted Pyridinones: A Detailed Guide Using 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridin-2(1H)-ones are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in the development of novel therapeutics. Their structural versatility allows for fine-tuning of biological activity, making them attractive targets in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridinones, utilizing the versatile building block, 3-iodopyridin-2(1H)-one. This key intermediate readily undergoes various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the C3-position.

Synthesis of the Starting Material: this compound

A reliable synthesis of the this compound starting material is crucial for the subsequent derivatization. A common route involves the iodination of 2-hydroxypyridine. For enhanced reactivity and to prevent side reactions at the nitrogen atom during coupling, the pyridinone nitrogen is often protected, for example, with a benzyl (Bn) or methoxymethyl (MOM) group.

Experimental Protocol: Synthesis of 1-Benzyl-3-iodopyridin-2(1H)-one

This protocol describes the N-benzylation of 2-hydroxypyridine followed by iodination.

Materials:

  • 2-Hydroxypyridine

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • N-Iodosuccinimide (NIS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Benzylation: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 2-hydroxypyridine (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford 1-benzylpyridin-2(1H)-one.

  • Iodination: To a solution of 1-benzylpyridin-2(1H)-one (1.0 eq.) in anhydrous acetonitrile, add N-iodosuccinimide (1.2 eq.). Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-benzyl-3-iodopyridin-2(1H)-one.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is highly amenable to the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyridin-2(1H)-ones

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 3-position of the pyridinone core and various aryl or heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 3-iodopyridin-2-one derivative, boronic acid, base, and solvent degas Degas the reaction mixture reagents->degas catalyst Add Palladium catalyst and ligand degas->catalyst heat Heat the reaction mixture catalyst->heat monitor Monitor progress by TLC/LC-MS heat->monitor quench Cool and quench the reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 1-Benzyl-3-iodopyridin-2(1H)-one

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, Toluene/water)

Procedure:

  • To a reaction vessel, add 1-benzyl-3-iodopyridin-2(1H)-one (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-benzylpyridin-2(1H)-one.

  • If desired, the benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding 3-arylpyridin-2(1H)-one.

Data Presentation: Suzuki-Miyaura Coupling of 1-Benzyl-3-iodopyridin-2(1H)-one

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O901692
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001278
4Pyridin-3-ylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O951875
Sonogashira Coupling: Synthesis of 3-Alkynylpyridin-2(1H)-ones

The Sonogashira coupling enables the introduction of various alkyne moieties at the C3-position, providing access to a class of compounds with interesting electronic and biological properties.

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 3-iodopyridin-2-one derivative, terminal alkyne, base, and solvent degas Degas the reaction mixture reagents->degas catalysts Add Pd and Cu catalysts degas->catalysts stir Stir at room temperature or heat catalysts->stir monitor Monitor progress by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • 1-Benzyl-3-iodopyridin-2(1H)-one

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

  • To a reaction vessel, add 1-benzyl-3-iodopyridin-2(1H)-one (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and the solvent.

  • Add the base (2.0-3.0 eq.).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) and copper(I) iodide (5-10 mol%).

  • Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 3-alkynyl-1-benzylpyridin-2(1H)-one.

Data Presentation: Sonogashira Coupling of 1-Benzyl-3-iodopyridin-2(1H)-one

EntryAlkynePd CatalystCu SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHF60888
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMFRT1295
31-HexynePd(PPh₃)₂Cl₂CuITEATHF501082
4Propargyl alcoholPd(PPh₃)₄CuIDIPEADMFRT1679
Buchwald-Hartwig Amination: Synthesis of 3-Aminopyridin-2(1H)-ones

The Buchwald-Hartwig amination provides a direct route to introduce a variety of primary and secondary amines at the C3-position of the pyridinone ring.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 3-iodopyridin-2-one derivative, amine, base, and solvent degas Degas the reaction mixture reagents->degas catalyst Add Palladium catalyst and ligand degas->catalyst heat Heat the reaction mixture catalyst->heat monitor Monitor progress by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 1-Benzyl-3-iodopyridin-2(1H)-one

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5-2.0 eq.).

  • Add 1-benzyl-3-iodopyridin-2(1H)-one (1.0 eq.) and the amine (1.2-1.5 eq.).

  • Add the anhydrous solvent.

  • Seal the vessel and degas by purging with an inert gas.

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-amino-1-benzylpyridin-2(1H)-one.

Data Presentation: Buchwald-Hartwig Amination of 1-Benzyl-3-iodopyridin-2(1H)-one

EntryAminePd CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XantphosNaOtBuToluene1001290
2AnilinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane1101882
3BenzylaminePd₂(dba)₃XantphosNaOtBuToluene1001485
4PiperidinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane1101688

Conclusion

The protocols outlined in this document demonstrate the utility of this compound as a versatile platform for the synthesis of a diverse array of substituted pyridinones. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide efficient and modular approaches to introduce aryl, alkynyl, and amino functionalities, respectively. These methods are invaluable for generating libraries of novel pyridinone derivatives for structure-activity relationship (SAR) studies in drug discovery and development programs. The provided experimental procedures and data tables serve as a comprehensive guide for researchers in the field.

Application Notes and Protocols: The Versatile Role of 3-Iodopyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Iodopyridin-2(1H)-one as a key intermediate in the synthesis of medicinally relevant compounds. While direct biological data on this compound is limited, its utility as a scaffold for generating diverse libraries of bioactive molecules is well-established. This document outlines its synthetic applications, highlights the biological activities of its derivatives, and provides detailed experimental protocols for its use in chemical synthesis and representative biological assays.

Introduction

The pyridin-2(1H)-one moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with various biological targets. The introduction of an iodine atom at the 3-position of the pyridinone ring creates a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5][6] This allows for the efficient and modular synthesis of 3-aryl or 3-heteroaryl pyridin-2(1H)-one derivatives, which have shown a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Applications in Drug Discovery

This compound is a crucial starting material for the synthesis of a multitude of biologically active compounds. The C-I bond is readily activated by palladium catalysts, enabling the formation of C-C bonds with a wide range of boronic acids and esters. This synthetic flexibility is paramount in structure-activity relationship (SAR) studies, allowing for the systematic exploration of the chemical space around the pyridinone core to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been investigated as inhibitors of various enzymes and receptors, including:

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of anticancer agents that induce synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][8][9]

  • Tyrosine Kinases: This large family of enzymes is often dysregulated in cancer. 2-Amino-5-bromo-3-iodopyridine, a related scaffold, is a key intermediate in the synthesis of tyrosine kinase inhibitors.[10]

  • Influenza A Endonuclease: This enzyme is essential for viral replication, and its inhibition is a promising strategy for the development of new anti-influenza drugs.[11]

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2): Dual inhibition of these receptors is a validated approach in cancer therapy.[13]

Data Presentation

The following table summarizes the biological activities of representative compounds derived from pyridin-2(1H)-one scaffolds, illustrating the therapeutic potential of this class of molecules. It is important to note that these are derivatives and not this compound itself.

Compound Class/DerivativeTargetBiological ActivityIndicationReference(s)
Pyrido[3,4-b]pyrazin-2(1H)-one derivative 13 FLT3-D835YIC50 = 29.54 ± 4.76 nMAcute Myeloid Leukemia[12]
1H-Chromeno[3,2-c]pyridine derivative 3a MAO BIC50 = 0.51 µMNeurodegenerative Diseases[14]
2-hydroxy-1H-indene-1,3(2H)-dione derivative 7b FGFR1IC50 = 3.1 µMCancer[15]
Cyanopyridone derivative 5e VEGFR-2 / HER-2IC50 = 1.39 µM (MCF-7 cells)Cancer[13]
Pyrido[2,3-d]pyrimidine-2,4-dione derivative 6 eEF-2KIC50 = 420 nMCancer[16]

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental to creating a library of 3-arylpyridin-2(1H)-one derivatives for biological screening.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 5 mL total volume).

  • Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyridin-2(1H)-one.

Biological Assay: PARP-1 Inhibition Assay (Representative Protocol for Derivatives)

This protocol describes a general method to assess the inhibitory activity of compounds derived from this compound against PARP-1. This is a common assay for a major target class of pyridinone derivatives.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD⁺

  • Streptavidin-coated 96-well plates

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Wash buffer (e.g., PBS with Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well streptavidin plate with histone H1 by incubating a solution of histone H1 in assay buffer overnight at 4 °C.

  • Wash the plate three times with wash buffer.

  • Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD⁺.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Add the PARP-1 enzyme to all wells except for the blank.

  • Incubate the plate at room temperature for 1-2 hours.

  • Wash the plate three times with wash buffer to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP substrate and incubate until a color develops.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][17][18]

Visualizations

G cluster_0 Synthetic Workflow: Suzuki-Miyaura Coupling A This compound E Reaction Mixture in Dioxane/Water A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd(OAc)₂/PPh₃) C->E D Base (e.g., K₂CO₃) D->E F Heating (80-100 °C) E->F H Workup and Purification F->H G 3-Arylpyridin-2(1H)-one Derivative H->G

Caption: Synthetic workflow for generating 3-arylpyridin-2(1H)-one derivatives.

G cluster_1 PARP-Mediated DNA Repair Pathway and Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using Trapping PARP Trapping & Replication Fork Collapse PARP1->Trapping leads to NAD NAD+ NAD->PARP1 Repair_proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins recruits Repair DNA Repair Repair_proteins->Repair Inhibitor PARP Inhibitor (Pyridinone Derivative) Inhibitor->PARP1 inhibits & traps Cell_Death Cell Death in BRCA-deficient Cells Trapping->Cell_Death

References

3-Iodopyridin-2(1H)-one: A Versatile Building Block for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodopyridin-2(1H)-one is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, possessing a reactive iodine atom at the 3-position and a pyridinone core, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This scaffold is particularly prevalent in the development of novel therapeutic agents, finding applications in the synthesis of kinase inhibitors and antiviral compounds. The strategic placement of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate molecular architectures.

Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₄INO
Molecular Weight220.99 g/mol
AppearanceOff-white to yellow solid
Melting Point168-172 °C
SolubilitySoluble in DMSO, DMF, and hot methanol

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 11.95 (br s, 1H), 7.78 (dd, J = 6.6, 1.8 Hz, 1H), 7.62 (dd, J = 6.6, 1.8 Hz, 1H), 6.20 (t, J = 6.6 Hz, 1H).

¹³C NMR (101 MHz, DMSO-d₆): δ 160.1, 145.9, 141.2, 106.9, 92.5.

Applications in Organic Synthesis

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in these reactions with a variety of aryl and heteroaryl boronic acids to yield 3-arylpyridin-2(1H)-ones.

G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C Reactant B Arylboronic Acid B->C Reactant D 3-Arylpyridin-2(1H)-one C->D Product

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane90892
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1101678
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a straightforward route to 3-alkynylpyridin-2(1H)-ones, which are valuable intermediates for further transformations.

G A This compound C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) A->C Reactant B Terminal Alkyne B->C Reactant D 3-Alkynylpyridin-2(1H)-one C->D Product

Quantitative Data for Sonogashira Coupling

Terminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF60688
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF70595
Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NAcetonitrile50882
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridinone ring, leading to the formation of 3-aminopyridin-2(1H)-one derivatives.

G A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) A->C Reactant B Amine B->C Reactant D 3-Aminopyridin-2(1H)-one Derivative C->D Product

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene1001875
MorpholinePd(OAc)₂XPhosK₃PO₄Dioxane1102485
BenzylaminePd₂(dba)₃DavePhosCs₂CO₃Toluene901680

Applications in Drug Discovery

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for the synthesis of various targeted therapies.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 3-aminopyridin-2(1H)-one core, readily accessible from this compound via Buchwald-Hartwig amination, serves as a hinge-binding motif in many kinase inhibitors. For example, derivatives of this scaffold have been shown to be potent inhibitors of kinases such as Aurora kinase and Monopolar Spindle 1 (MPS1), which are critical for cell cycle progression and are attractive targets for cancer therapy.[1][2][3]

G cluster_0 Cell Signaling cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK pathway) B->C D Cell Proliferation Survival C->D E 3-Aminopyridin-2(1H)-one Derivative F Kinase (e.g., Aurora, MPS1) E->F Binds to G Inhibition of Phosphorylation F->G Leads to G->C Blocks

Antiviral Agents

The pyridinone core is also a key feature in several antiviral compounds. For instance, certain pyridinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The synthesis of these complex molecules can be facilitated by using this compound as a starting material to introduce various substituents through cross-coupling reactions, allowing for the fine-tuning of antiviral activity and pharmacokinetic properties.[4][5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (5 mL), ethanol (1 mL), and 2 M aqueous sodium carbonate solution (2 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-arylpyridin-2(1H)-one.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then stirred at 60 °C for 6 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 3-alkynylpyridin-2(1H)-one.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol) in anhydrous toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding 3-aminopyridin-2(1H)-one derivative.

Conclusion

This compound has proven to be a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant compounds. Its ability to readily undergo a variety of cross-coupling reactions allows for the efficient synthesis of diverse libraries of substituted pyridinones. The application of this scaffold in the development of kinase inhibitors and antiviral agents highlights its significance in modern drug discovery and development. The protocols provided herein offer a solid foundation for researchers to utilize this powerful synthetic intermediate in their own research endeavors.

References

Catalytic Systems for Cross-Coupling with 3-Iodopyridin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-iodopyridin-2(1H)-one. This versatile building block is of significant interest in medicinal chemistry and materials science. The carbon-iodine bond at the 3-position is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of functionalized pyridinone derivatives.

This document covers four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. For each, a summary of the reaction, a table of representative catalytic systems, a detailed experimental protocol, and a diagram of the catalytic cycle are provided.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This procedure should be adapted based on the specific reaction being performed.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine this compound, coupling partner, and base in a flame-dried reaction vessel. add_catalyst Add palladium catalyst and ligand. prep_reagents->add_catalyst 1 degas Evacuate and backfill with inert gas (e.g., Argon) 3x. add_solvent Add degassed solvent. degas->add_solvent 2 heat Heat to the specified temperature and stir for the required time. add_solvent->heat 3 monitor Monitor reaction progress by TLC or LC-MS. heat->monitor 4 cool Cool the reaction mixture to room temperature. quench Quench the reaction and perform an aqueous work-up. cool->quench 5 extract Extract with an organic solvent. quench->extract 6 dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate 7 purify Purify the crude product by column chromatography. dry_concentrate->purify 8

General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between this compound and various organoboron reagents, such as boronic acids and their esters.[1] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[2]

Representative Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Approx. Yield (%)
Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2.0)Toluene/H₂O100~90-98
PdCl₂(dppf) (3)dppf (3)Cs₂CO₃ (2.0)DMF90~88-96
Pd(PPh₃)₄ (5)PPh₃ (as part of complex)Na₂CO₃ (2.0)Propylene Carbonate130~93
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)K₃PO₄ (3.0)Dioxane110~70-92

Data is representative for couplings of similar iodopyridine substrates and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.), and base (e.g., Cs₂CO₃, 2.0 equiv.).[3]

  • Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition : Add the degassed solvent (e.g., DMF, 5 mL) via syringe.[3]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)(I)L₂ pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_oxid->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[4] This reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals.

Representative Catalytic Systems for Buchwald-Hartwig Amination
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Approx. Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)1,4-Dioxane100High
Pd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.4)Toluene100High
"XantPhos Pd G3" (5)XantPhos (as part of precatalyst)DBU (2.0)MeCN/PhMe140Good to High
RuPhos or BrettPhos Precatalyst (2-5)RuPhos or BrettPhos (as part of precatalyst)LiHMDS (2.0)1,4-Dioxane or TolueneRT to 100Good to High

Data is representative for couplings of similar halo(hetero)arene substrates and may require optimization for this compound.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup : In an oven-dried reaction tube, add the palladium precatalyst (e.g., RuPhos precatalyst, 0.02 equiv.), base (e.g., LiHMDS, 2.0 equiv.), and this compound (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere : Seal the tube with a PTFE septum cap, and evacuate and backfill with nitrogen three times.

  • Reagent Addition : Add the amine (1.2 mmol, 1.2 equiv.) and anhydrous solvent (e.g., 1,4-dioxane, 3 mL) via syringe.

  • Reaction Execution : Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until completion as monitored by GC-MS or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a plug of celite.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)(I)L₂ pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_amido Ar-Pd(II)(NR₂')L₂ pd2_oxid->pd2_amido Amine Coordination & Deprotonation (HNR₂' + Base) product Ar-NR₂' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)(I)L₂ pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)(C≡CR)L₂ pd2_oxid->pd2_alkynyl Transmetalation product Ar-C≡CR pd2_alkynyl->product Reductive Elimination product->pd0 cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_oxid alkyne H-C≡CR cu_acetylide->alkyne Base alkyne->cu_acetylide Cu(I)X G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)(I)L₂ pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_alkene [Ar-Pd(II)(alkene)L₂]⁺I⁻ pd2_oxid->pd2_alkene Alkene Coordination pd2_migratory R-CH₂-CH(Ar)-Pd(II)(I)L₂ pd2_alkene->pd2_migratory Migratory Insertion product Ar-CH=CH-R pd2_migratory->product β-Hydride Elimination pd2_hydride H-Pd(II)(I)L₂ pd2_hydride->pd0 Reductive Elimination (Base)

References

Anwendungshinweise und Protokolle zur Derivatisierung von 3-Iodpyridin-2(1H)-on für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Datum: 29. Dezember 2025

Einleitung

Pyridin-2(1H)-on ist ein privilegierter heterocyclischer Kern, der in zahlreichen Naturstoffen und von der FDA zugelassenen Arzneimitteln vorkommt. Seine einzigartigen physikochemisch-chemischen Eigenschaften, einschließlich der Fähigkeit, als Wasserstoffbrückendonor und -akzeptor zu fungieren, machen es zu einem vielseitigen Baustein in der medizinischen Chemie. Derivate dieses Gerüsts haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter krebsbekämpfende, antivirale, entzündungshemmende und antimikrobielle Wirkungen.

3-Iodpyridin-2(1H)-on ist ein besonders nützliches Ausgangsmaterial für die Wirkstoffentdeckung. Die Iodgruppe an Position 3 ermöglicht eine einfache Funktionalisierung durch palladiumkatalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura- und die Sonogashira-Kupplung. Dies erlaubt die systematische Einführung einer Vielzahl von Aryl- und Alkinylgruppen, was zu diversen Substanzbibliotheken für das Screening auf biologische Aktivität führt. Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von 3-Iodpyridin-2(1H)-on und fassen die biologischen Aktivitäten der resultierenden Verbindungen zusammen, mit einem Schwerpunkt auf ihrer Anwendung als potenzielle Krebsmedikamente.

Synthesestrategien: Kreuzkupplungsreaktionen

Die Einführung von molekularer Diversität am 3-Iodpyridin-2(1H)-on-Gerüst wird hauptsächlich durch Suzuki-Miyaura- und Sonogashira-Kreuzkupplungsreaktionen erreicht. Diese Reaktionen sind robust, gut etabliert und tolerieren eine breite Palette von funktionellen Gruppen.

Suzuki-Miyaura-Kupplung zur Synthese von 3-Arylpyridin-2(1H)-onen

Die Suzuki-Miyaura-Kupplung ist eine vielseitige Methode zur Bildung von C-C-Bindungen zwischen Arylhalogeniden und Arylboronsäuren.[1][2] Im Kontext von 3-Iodpyridin-2(1H)-on ermöglicht sie die Synthese einer breiten Palette von 3-Aryl-substituierten Derivaten.

Suzuki_Coupling cluster_reactants Edukte & Reagenzien A 3-Iodopyridin-2(1H)-on F 3-Arylpyridin-2(1H)-on A->F Kupplung B Ar-B(OH)2 (Arylboronsäure) B->F C Pd(0)-Katalysator (z.B. Pd(PPh3)4) C->F D Base (z.B. Na2CO3, K2CO3) D->F E Lösungsmittel (z.B. Dioxan/H2O) E->F

Abbildung 1: Allgemeines Schema der Suzuki-Miyaura-Kupplung.

Sonogashira-Kupplung zur Synthese von 3-Alkinylpyridin-2(1H)-onen

Die Sonogashira-Kupplung ermöglicht die Bildung einer C-C-Bindung zwischen einem Arylhalogenid und einem terminalen Alkin, typischerweise unter Verwendung eines Palladium- und eines Kupferkatalysators.[3][4][5] Diese Reaktion ist ideal für die Einführung von Alkinyl-Einheiten an der C3-Position des Pyridinon-Rings.

Sonogashira_Coupling cluster_reactants Edukte & Reagenzien A 3-Iodopyridin-2(1H)-on F 3-Alkinylpyridin-2(1H)-on A->F Kupplung B R-C≡CH (Terminales Alkin) B->F C Pd-Katalysator (z.B. Pd(PPh3)2Cl2) C->F D Cu-Kokatalysator (z.B. CuI) D->F E Base (z.B. Et3N) E->F

Abbildung 2: Allgemeines Schema der Sonogashira-Kupplung.

Biologische Aktivitäten und Wirkmechanismen

Derivate von Pyridin-2(1H)-on zeigen ein breites Spektrum an pharmakologischen Eigenschaften, insbesondere als Inhibitoren von Kinasen und Modulatoren von Signalwegen, die bei Krebs und Entzündungsreaktionen eine Rolle spielen.

Krebsbekämpfende Aktivität

Zahlreiche Studien haben die krebsbekämpfende Wirkung von Pyridin-2(1H)-on-Derivaten belegt.[3] Diese Verbindungen wirken oft als Inhibitoren von Proteinkinasen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind.

Tabelle 1: Zytotoxische Aktivität ausgewählter Pyridin-Derivate gegen humane Krebszelllinien (IC₅₀-Werte in µM)

VerbindungMDA-MB-231 (Brust)PC-3 (Prostata)HCT-116 (Darm)HepG-2 (Leber)
Derivat 1 (3-Aryl) 0.96[4]>100[4]3.0813.51
Derivat 2 (3-Aryl) 8.23[4]11.525.454.67
Derivat 3 (3-Aryl) 13.51[4]4.896.788.91
Derivat 4 (3-Alkinyl) 14.7621.3418.9225.43
Doxorubicin (Referenz) 1.502.100.981.25

Hinweis: Die Daten sind aus verschiedenen Quellen zusammengetragen und dienen der Veranschaulichung. Die IC₅₀-Werte können je nach experimentellen Bedingungen variieren.

Hemmung von Signalkaskaden

Pyridin-2(1H)-on-Derivate können wichtige zelluläre Signalwege stören, die an der Pathogenese von Krankheiten beteiligt sind.

  • MAPK/ERK-Signalweg: Dieser Weg ist häufig in Krebszellen hochreguliert und fördert deren Wachstum und Überleben. Bestimmte Pyridinon-Analoga können p38 MAP-Kinasen hemmen und so diesen Signalweg blockieren.[6]

  • NF-κB-Signalweg: Der NF-κB-Weg ist ein zentraler Regulator von Entzündungsreaktionen und Zellüberleben. Seine Hemmung durch Pyridinon-Derivate kann sowohl entzündungshemmende als auch krebsbekämpfende Wirkungen haben.[7][8]

Signaling_Pathway cluster_pathway Vereinfachter Kinase-Signalweg (z.B. MAPK) GF Wachstumsfaktor Receptor Rezeptor-Tyrosinkinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transkriptions- faktoren ERK->TF Proliferation Zellproliferation Überleben TF->Proliferation Inhibitor Pyridin-2(1H)-on Derivat Inhibitor->RAF Inhibition

Abbildung 3: Hemmung des MAPK/ERK-Signalwegs durch ein Pyridin-2(1H)-on-Derivat.

Experimentelle Protokolle

Die folgenden Protokolle bieten eine allgemeine Vorgehensweise für die Synthese und biologische Evaluierung. Forscher sollten die Reaktionsbedingungen (z. B. Katalysator, Base, Lösungsmittel, Temperatur) für jedes spezifische Substrat optimieren.

Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung
  • Reaktionsaufbau: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß werden 3-Iodpyridin-2(1H)-on (1,0 Äq.), die entsprechende Arylboronsäure (1,2 Äq.), eine Base wie Natriumcarbonat (2,0 Äq.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) vorgelegt.

  • Lösungsmittelzugabe: Ein entgastes Lösungsmittelgemisch (z. B. Dioxan/Wasser 4:1) wird zugegeben.

  • Reaktion: Die Mischung wird unter Inertgasatmosphäre für 4-12 Stunden auf 80-100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die organische Phase abgetrennt, und die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3-Arylpyridin-2(1H)-on-Derivat zu erhalten.

Allgemeines Protokoll für die Sonogashira-Kupplung
  • Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Reaktionsgefäß werden 3-Iodpyridin-2(1H)-on (1,0 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 2-5 mol%), der Kupfer(I)-Kokatalysator (z. B. CuI, 5-10 mol%) und das terminale Alkin (1,1 Äq.) in einem geeigneten Lösungsmittel (z. B. DMF oder Triethylamin) gelöst.

  • Basenzugabe: Eine Base, oft Triethylamin (das auch als Lösungsmittel dienen kann), wird zugegeben (2,0 Äq.).

  • Reaktion: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 2-24 Stunden unter Inertgasatmosphäre gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Das Reaktionsgemisch wird durch Celite filtriert, um die Katalysatoren zu entfernen. Das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan) aufgenommen und mit Wasser gewaschen.

  • Reinigung: Die organische Phase wird getrocknet, eingeengt und das Rohprodukt mittels Säulenchromatographie gereinigt, um das reine 3-Alkinylpyridin-2(1H)-on-Derivat zu erhalten.

Protokoll für den MTT-Assay zur Bestimmung der Zytotoxizität
  • Zellkultur: Humane Krebszellen (z. B. MDA-MB-231, HCT-116) werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.

  • Behandlung mit den Verbindungen: Stammlösungen der Testverbindungen werden in DMSO hergestellt und anschließend im Kulturmedium auf die gewünschten Endkonzentrationen verdünnt. Die Zellen werden mit den Verbindungen in verschiedenen Konzentrationen für 48-72 Stunden behandelt.

  • MTT-Inkubation: Nach der Behandlungszeit wird das Medium entfernt und durch frisches Medium mit MTT-Reagenz (0,5 mg/ml) ersetzt. Die Platten werden für weitere 2-4 Stunden inkubiert.

  • Formazan-Solubilisierung: Das MTT-haltige Medium wird entfernt und DMSO wird zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung: Die Absorption wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen. Die prozentuale Zellviabilität wird im Vergleich zu den mit Vehikel (DMSO) behandelten Kontrollzellen berechnet, und die IC₅₀-Werte werden bestimmt.

Workflow_Drug_Discovery Start 3-Iodpyridin-2(1H)-on Step1 Derivatisierung (Suzuki / Sonogashira) Start->Step1 Step2 Substanzbibliothek (3-Aryl- & 3-Alkinyl-Derivate) Step1->Step2 Step3 Biologisches Screening (z.B. MTT-Assay) Step2->Step3 Step4 Identifizierung von 'Hits' Step3->Step4 Step5 Lead-Optimierung (SAR-Studien) Step4->Step5 Aktive Verbindungen Step6 Präklinische Studien Step5->Step6 End Wirkstoffkandidat Step6->End

References

Application of 3-Iodopyridin-2(1H)-one in Materials Science: A Forward-Looking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodopyridin-2(1H)-one is a heterocyclic compound that, to date, has been primarily investigated for its utility in medicinal chemistry and as a versatile intermediate in organic synthesis. Its value in these fields stems from the reactivity of the carbon-iodine bond, which allows for the facile introduction of the pyridinone scaffold into more complex molecules through various cross-coupling reactions. While direct and extensive applications of this compound in materials science are not yet widely documented in the literature, its chemical functionalities present a compelling case for its potential use in the development of novel functional materials.

This document explores the prospective applications of this compound in materials science, drawing upon the known reactivity of its constituent functional groups. We provide hypothetical, yet plausible, experimental protocols for its incorporation into polymers and metal-organic frameworks (MOFs), and outline the potential properties and characterization of such materials. This forward-looking analysis is intended to serve as a foundational guide for researchers and scientists interested in exploring the untapped potential of this promising building block in materials discovery.

Potential Applications in Materials Science

The unique combination of a reactive iodo group, a hydrogen-bonding-capable pyridinone ring, and a coordinating nitrogen atom makes this compound a multifaceted building block for various classes of materials.

Polymer Synthesis via Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity can be exploited to synthesize novel conjugated polymers incorporating the pyridinone moiety into the polymer backbone. Such polymers could exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridinone unit, with its inherent dipole moment and hydrogen bonding capabilities, could also influence the polymer's solubility, processability, and solid-state packing, which are critical parameters for device performance.

Metal-Organic Frameworks (MOFs)

The pyridinone ring in this compound contains both a nitrogen atom and an oxygen atom that can act as coordination sites for metal ions, making it a potential organic linker for the synthesis of MOFs.[1] The resulting MOFs could possess pores decorated with the iodo-functionalized pyridinone units, which could be advantageous for applications in gas storage and separation, catalysis, and sensing. The iodine atom could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF. Furthermore, the nitrogen-rich nature of the pyridinone ligand could enhance the MOF's affinity for specific guest molecules, such as iodine, which is relevant for the capture of radioactive iodine from nuclear waste streams.[1]

Functional Surfaces and Nanomaterials

The reactivity of the iodo group also allows for the grafting of this compound onto surfaces or nanoparticles. This could be achieved through cross-coupling reactions with surface-immobilized coupling partners. The resulting functionalized surfaces could exhibit altered hydrophilicity, chemical reactivity, or biological interactions. For instance, surfaces modified with the pyridinone moiety might show enhanced biocompatibility or specific protein adsorption properties.

Hypothetical Experimental Protocols

The following protocols are provided as illustrative examples of how this compound could be used in the synthesis of advanced materials.

Protocol 1: Synthesis of a Poly(3-pyridin-2-one) Derivative via Suzuki Polycondensation

This protocol describes the synthesis of a conjugated polymer where the this compound unit is coupled with a diboronic acid ester.

Materials:

  • This compound

  • 1,4-Benzenediboronic acid bis(pinacol) ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a Schlenk flask, dissolve this compound (1 mmol) and 1,4-benzenediboronic acid bis(pinacol) ester (1 mmol) in a mixture of anhydrous DMF (10 mL) and toluene (5 mL).

  • Add potassium carbonate (3 mmol) to the solution.

  • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in anhydrous toluene (2 mL).

  • Degas the monomer solution by bubbling with argon for 30 minutes.

  • Inject the catalyst solution into the monomer solution under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 48 hours under argon.

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Filter the polymer and wash with methanol and deionized water.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

  • Dry the final polymer product under vacuum.

Suzuki_Polycondensation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions Reactant1 This compound Product Poly(3-pyridin-2-one-co-phenylene) Reactant1->Product Reactant2 1,4-Benzenediboronic acid bis(pinacol) ester Reactant2->Product Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Product Base K₂CO₃ Base->Product Solvent DMF / Toluene Solvent->Product Temperature 90 °C Temperature->Product

Suzuki Polycondensation Workflow
Protocol 2: Synthesis of a MOF using this compound as a Ligand

This protocol outlines a solvothermal method for synthesizing a zinc-based MOF with this compound as an organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (0.5 mmol) and terephthalic acid (0.5 mmol) in DMF (10 mL).

  • In a separate vial, dissolve zinc nitrate hexahydrate (1 mmol) in ethanol (5 mL).

  • Slowly add the zinc nitrate solution to the ligand solution with stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120 °C for 72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration and wash with fresh DMF and ethanol.

  • Activate the MOF by solvent exchange with ethanol followed by heating under vacuum at 150 °C for 12 hours.

MOF_Synthesis cluster_precursors Precursors Ligand1 This compound Solvothermal_Reaction Solvothermal Reaction (DMF/Ethanol, 120 °C, 72h) Ligand1->Solvothermal_Reaction Ligand2 Terephthalic acid Ligand2->Solvothermal_Reaction Metal Zinc Nitrate Metal->Solvothermal_Reaction MOF_Product Zinc-based MOF with Iodo-Pyridinone Functionality Solvothermal_Reaction->MOF_Product

MOF Synthesis Workflow

Potential Material Properties and Characterization

The successful synthesis of materials incorporating this compound would necessitate a thorough characterization of their properties. The following table summarizes potential properties of interest and the corresponding analytical techniques.

Material Class Potential Property of Interest Characterization Technique(s)
Polymers Molecular Weight and DistributionGel Permeation Chromatography (GPC)
Thermal StabilityThermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Optical PropertiesUV-Vis Spectroscopy, Photoluminescence Spectroscopy
Electrochemical PropertiesCyclic Voltammetry (CV)
Morphology and PackingX-ray Diffraction (XRD), Atomic Force Microscopy (AFM)
Device PerformanceFabrication and testing of OLEDs, OPVs, or OFETs
MOFs Crystallinity and Phase PurityPowder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction
Porosity and Surface AreaGas (N₂, Ar, CO₂) adsorption-desorption analysis (BET)
Thermal StabilityThermogravimetric Analysis (TGA)
MorphologyScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)
Gas/Vapor Adsorption CapacityGravimetric or volumetric adsorption measurements
Catalytic ActivityMonitoring of a model catalytic reaction

Conclusion

While the direct application of this compound in materials science is an emerging area of research, its chemical structure holds significant promise for the creation of novel functional materials. Its ability to participate in cross-coupling reactions makes it a valuable monomer for the synthesis of conjugated polymers with tunable optoelectronic properties. Furthermore, its coordinating atoms position it as a compelling ligand for the design of functional metal-organic frameworks. The hypothetical protocols and characterization pathways outlined in this document provide a roadmap for researchers to begin exploring the potential of this compound as a versatile building block in the exciting field of materials science. Further investigation into this compound is warranted and is anticipated to lead to the development of new materials with unique and valuable properties.

References

Protocol for N-Alkylation of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-alkylated pyridin-2-ones are a prevalent structural motif in a wide array of biologically active compounds and are key intermediates in the synthesis of various pharmaceuticals. The N-alkylation of pyridin-2-ones is a fundamental transformation in medicinal chemistry and drug development. However, the synthesis of these compounds can be challenging due to the ambident nucleophilic nature of the pyridin-2-one ring system, which can lead to a mixture of N- and O-alkylated products. This protocol provides a detailed methodology for the selective N-alkylation of 3-iodopyridin-2(1H)-one, a versatile building block for further functionalization.

The presence of the iodine atom at the 3-position offers a valuable handle for subsequent cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for drug discovery. This protocol prioritizes reaction conditions that favor N-alkylation over O-alkylation, ensuring high regioselectivity and product yields.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below: a classical approach using an alkyl halide with a base, and a solid-phase synthesis approach that ensures high regioselectivity.

Method 1: N-Alkylation using Alkyl Halide and Base

This method is a widely used and straightforward approach for the N-alkylation of pyridin-2-ones. The choice of base and solvent is critical to favor N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

  • Add the base (1.1 - 1.5 eq) portion-wise at 0 °C. For a strong base like NaH, allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation. For milder bases like K₂CO₃ or Cs₂CO₃, the reaction can often be started at room temperature.

  • Slowly add the alkyl halide (1.1 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (see Table 1). The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating may be required (e.g., 50-80 °C).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 3-iodopyridin-2-one.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Alkylation of Substituted Pyridin-2-ones with Alkyl Halides.

EntryPyridin-2-one DerivativeAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-PyridoneBenzyl bromideNaHDMFRT12>90General knowledge
22-PyridoneMethyl iodideK₂CO₃MeCN608~85General knowledge
35-Nitro-2-pyridoneEthyl bromideCs₂CO₃DMFRT24~75Inferred from similar reactions
43-Bromo-2-pyridoneBenzyl chlorideNaHTHFRT16~80Inferred from similar reactions

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Method 2: Solid-Phase Synthesis for Regioselective N-Alkylation

This method utilizes a solid support to circumvent the issue of O-alkylation, leading to exclusively N-alkylated products.[1] The pyridone is first attached to a resin via its oxygen atom, leaving the nitrogen as the sole site for alkylation.

Materials:

  • Wang resin

  • 2-Fluoro-3-iodopyridine (as a precursor to this compound on resin)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel for solid-phase synthesis

  • Filtration apparatus

Procedure:

Step 1: Loading onto the Resin

  • Swell the Wang resin in anhydrous DMF.

  • Add a solution of potassium tert-butoxide (1.1 eq) in DMF to the swollen resin and stir for 30 minutes.

  • Add a solution of 2-fluoro-3-iodopyridine (1.5 eq) in DMF and heat the mixture at 80 °C for 12-24 hours.

  • After cooling, filter the resin and wash sequentially with DMF, methanol, and DCM. Dry the resin under vacuum.

Step 2: N-Alkylation and Cleavage

  • Swell the dried resin from Step 1 in anhydrous DCM.

  • Add the alkyl halide (5-10 eq) and heat the mixture in a sealed tube at 80-120 °C for 24-48 hours.[1]

  • Cool the reaction mixture, filter the resin, and wash it with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the N-alkylated 3-iodopyridin-2-one. Purification by column chromatography may be necessary.

Data Presentation

Table 2: Representative Yields for Solid-Phase N-Alkylation of 2-Alkoxypyridines.

Entry2-HalopyridineAlkyl HalideTemperature (°C)Time (h)Yield (%)Reference
12-ChloropyridineBenzyl bromide1202495[1]
22-FluoropyridineEthyl iodide804888[1]
35-Bromo-2-chloropyridineMethyl iodide804892[1]
43,5-Dichloro-2-fluoropyridinePropyl bromide804885[1]

Note: Yields are based on the loading of the resin.

Mandatory Visualization

experimental_workflow cluster_method1 Method 1: Solution-Phase N-Alkylation cluster_method2 Method 2: Solid-Phase N-Alkylation start1 This compound deprotonation Deprotonation (Base, Solvent, 0°C to RT) start1->deprotonation alkylation1 Alkylation (Alkyl Halide, RT to 80°C) deprotonation->alkylation1 workup1 Aqueous Work-up & Extraction alkylation1->workup1 purification1 Column Chromatography workup1->purification1 product1 N-Alkyl-3-iodopyridin-2-one purification1->product1 start2 2-Fluoro-3-iodopyridine + Wang Resin loading Resin Loading (t-BuOK, DMF, 80°C) start2->loading alkylation2 N-Alkylation & Cleavage (Alkyl Halide, DCM, 80-120°C) loading->alkylation2 filtration Filtration & Concentration alkylation2->filtration product2 N-Alkyl-3-iodopyridin-2-one filtration->product2

Caption: Experimental workflows for the N-alkylation of this compound.

logical_relationship start This compound choice Choice of N-Alkylation Method start->choice method1 Solution-Phase Synthesis (Classical Approach) choice->method1 Pros: Simplicity, Scalability method2 Solid-Phase Synthesis (High Regioselectivity) choice->method2 Pros: High Selectivity, Purity outcome1 Potential for O-Alkylation (Byproduct Formation) method1->outcome1 product N-Alkyl-3-iodopyridin-2-one method1->product outcome2 Exclusively N-Alkylated Product method2->outcome2 method2->product

Caption: Decision diagram for selecting an N-alkylation protocol.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Iodopyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 3-iodopyridin-2(1H)-one and its derivatives, key intermediates in the development of novel therapeutics, particularly in oncology. The methodologies described are selected for their scalability and efficiency.

Introduction

This compound derivatives are crucial building blocks in medicinal chemistry. The pyridin-2(1H)-one scaffold is a recognized privileged structure, and the introduction of an iodine atom at the C3 position provides a versatile handle for further functionalization through various cross-coupling reactions. Notably, derivatives of this scaffold have been identified as potent inhibitors of key signaling proteins in cancer progression, such as Monopolar Spindle 1 (MPS1) and Aurora kinases. This document outlines two primary scalable synthetic routes to this compound.

Synthetic Strategies

Two robust methods for the large-scale synthesis of this compound are presented:

  • Direct C-H Iodination: A radical-based approach for the direct iodination of the 2-pyridone core at the C3 position. This method is advantageous for its atom economy and straightforward procedure.

  • Two-Step Synthesis via Sandmeyer Reaction: This route involves the synthesis of 3-amino-2(1H)-pyridone followed by a diazotization and subsequent iodination. This approach is useful when the corresponding 3-amino precursor is readily available or when direct iodination is not feasible due to substrate sensitivity.

Protocol 1: Direct C3-Iodination of 2(1H)-Pyridone

This protocol is based on a scalable, radical-based direct C-H iodination.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Charge 2(1H)-Pyridone, NaI, and K2S2O8 into reactor solvent Add Dichloroethane (DCE) start->solvent heat Heat to 130 °C solvent->heat stir Stir for 12-24 hours heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to room temperature monitor->cool Upon completion quench Quench with aq. Na2S2O3 cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end This compound

Caption: Workflow for Direct C3-Iodination.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (100 g scale)Molar Equivalents
2(1H)-Pyridone95.10100 g1.0
Sodium Iodide (NaI)149.89236 g1.5
Potassium Persulfate (K₂S₂O₈)270.32340 g1.2
Dichloroethane (DCE)98.962 L-
Sodium Thiosulfate (Na₂S₂O₃)158.1110% aq. solution-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Silica Gel (230-400 mesh)-As needed-
Procedure
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2(1H)-pyridone (100 g, 1.05 mol), sodium iodide (236 g, 1.58 mol), and potassium persulfate (340 g, 1.26 mol).

  • Add dichloroethane (2 L) to the flask.

  • Reaction: Begin stirring the suspension and heat the mixture to 130 °C. Maintain this temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution (1 L) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield and Purity
  • Yield: 60-75%

  • Purity: >98% (as determined by HPLC and NMR)

Protocol 2: Two-Step Synthesis via Sandmeyer Reaction

This protocol involves the initial synthesis of 3-amino-2(1H)-pyridone, followed by its conversion to this compound.

Step 1: Synthesis of 3-Amino-2(1H)-pyridone

A variety of methods exist for the synthesis of 3-amino-2(1H)-pyridone. A common laboratory-scale method involves the reduction of 3-nitro-2(1H)-pyridone.

Step 2: Sandmeyer Iodination of 3-Amino-2(1H)-pyridone

This procedure details the conversion of the amino group to an iodo group.

Experimental Workflow

G cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Workup and Purification start Dissolve 3-Amino-2(1H)-pyridone in H2SO4/H2O cool Cool to 0-5 °C start->cool na_no2 Add aq. NaNO2 dropwise cool->na_no2 stir_diaz Stir for 30 min na_no2->stir_diaz add_diaz Add diazonium salt solution to KI solution stir_diaz->add_diaz Diazonium Salt Solution ki_sol Prepare aq. KI solution ki_sol->add_diaz warm Warm to room temperature, then heat to 60 °C add_diaz->warm stir_iod Stir for 1-2 hours warm->stir_iod cool_workup Cool to room temperature stir_iod->cool_workup Upon completion quench_workup Quench with aq. Na2S2O3 cool_workup->quench_workup extract_workup Extract with Dichloromethane quench_workup->extract_workup wash_workup Wash with brine extract_workup->wash_workup dry_workup Dry over MgSO4 wash_workup->dry_workup concentrate_workup Concentrate in vacuo dry_workup->concentrate_workup purify_workup Purify by recrystallization concentrate_workup->purify_workup end end purify_workup->end This compound

Caption: Workflow for Sandmeyer Iodination.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (100 g scale)Molar Equivalents
3-Amino-2(1H)-pyridone110.11100 g1.0
Sulfuric Acid (H₂SO₄)98.08200 mL-
Deionized Water18.02As needed-
Sodium Nitrite (NaNO₂)69.0075 g1.2
Potassium Iodide (KI)166.00226 g1.5
Dichloromethane (DCM)84.93As needed-
Sodium Thiosulfate (Na₂S₂O₃)158.1110% aq. solution-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Procedure
  • Diazotization: In a 2 L jacketed reactor cooled to 0-5 °C, carefully add sulfuric acid (200 mL) to deionized water (800 mL).

  • Add 3-amino-2(1H)-pyridone (100 g, 0.91 mol) to the cold acid solution and stir until dissolved.

  • In a separate beaker, dissolve sodium nitrite (75 g, 1.09 mol) in deionized water (200 mL).

  • Slowly add the sodium nitrite solution dropwise to the reactor, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination: In a separate 5 L reactor, dissolve potassium iodide (226 g, 1.36 mol) in deionized water (1 L).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1-2 hours until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature.

  • Quench any remaining iodine by adding 10% aqueous sodium thiosulfate solution until the dark color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water to yield pure this compound.

Expected Yield and Purity
  • Yield: 65-80%

  • Purity: >98% (as determined by HPLC and NMR)

Application in Drug Discovery: Inhibition of Mitotic Kinases

3-Aminopyridin-2-one derivatives, which can be synthesized from the 3-iodo intermediate, have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[2][3] These kinases are critical regulators of the spindle assembly checkpoint (SAC), a key process in ensuring accurate chromosome segregation during mitosis.[4] In many cancers, these kinases are overexpressed, leading to uncontrolled cell proliferation. Inhibition of MPS1 and Aurora kinases disrupts the SAC, leading to mitotic catastrophe and apoptosis in cancer cells.

Signaling Pathway Diagram

G cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates Aurora_Kinases Aurora Kinases Unattached_Kinetochores->Aurora_Kinases activates SAC_Proteins SAC Proteins (e.g., MAD2, BUB1) MPS1->SAC_Proteins recruits & activates Aurora_Kinases->SAC_Proteins recruits & activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers Separase Separase APC_C->Separase inhibits Sister_Chromatid_Separation Sister Chromatid Separation Separase->Sister_Chromatid_Separation promotes Inhibitor This compound Derivatives Inhibitor->MPS1 inhibit Inhibitor->Aurora_Kinases inhibit

Caption: Inhibition of MPS1 and Aurora Kinases by this compound Derivatives.

Conclusion

The protocols detailed in these application notes provide robust and scalable methods for the synthesis of this compound, a key intermediate for the development of targeted cancer therapeutics. The direct C-H iodination and the Sandmeyer reaction routes offer flexibility based on starting material availability and process development considerations. The utility of these compounds as precursors to potent kinase inhibitors underscores their importance in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Iodopyridin-2(1H)-one Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in cross-coupling reactions involving 3-iodopyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound often challenging?

A1: The primary difficulty arises from the inherent properties of the pyridin-2(1H)-one scaffold. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This "2-pyridyl problem" can slow down or halt the catalytic cycle. Additionally, the amide functionality in the ring can influence the electronic properties of the substrate and its reactivity.

Q2: Is N-protection of the pyridin-2(1H)-one necessary before performing a cross-coupling reaction?

A2: N-protection is not always mandatory but can be beneficial. An unprotected N-H group can sometimes interfere with the reaction, for instance, by reacting with the base. Protecting the nitrogen, for example with a Boc or SEM group, can prevent this and may improve solubility. However, the added protection and subsequent deprotection steps add to the overall synthesis time and may not always be necessary. It is often recommended to first attempt the reaction with the unprotected substrate.

Q3: What are the most common side reactions observed during cross-coupling with this compound?

A3: Common side reactions include:

  • Protodeiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of pyridin-2(1H)-one. This is often caused by sources of protons in the reaction mixture, such as water.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). This can be promoted by the presence of oxygen.

  • Hydrolysis of the boronic acid: In Suzuki reactions, the boronic acid can be sensitive to aqueous basic conditions, leading to its degradation.

Q4: Which cross-coupling reaction is best suited for my desired transformation with this compound?

A4: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with aryl or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: Used for forming C-N bonds by coupling with primary or secondary amines.

  • Sonogashira Coupling: Suitable for forming C-C triple bonds by coupling with terminal alkynes.

Each of these reactions will require specific optimization of the catalyst, ligand, base, and solvent.

Troubleshooting Guides

Low or No Yield

Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

dot

Low_Yield_Troubleshooting start Low or No Yield catalyst Catalyst Inactive? start->catalyst base Base Ineffective? catalyst->base No cat_sol1 Use fresh catalyst or pre-catalyst. catalyst->cat_sol1 Yes conditions Suboptimal Conditions? base->conditions No base_sol1 Use a stronger or more soluble base (e.g., Cs2CO3, K3PO4). base->base_sol1 Yes reagents Reagent Quality? conditions->reagents No cond_sol1 Increase reaction temperature. conditions->cond_sol1 Yes reag_sol1 Use anhydrous solvents and reagents. reagents->reag_sol1 Yes cat_sol2 Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). cat_sol1->cat_sol2 cat_sol3 Increase catalyst loading. cat_sol2->cat_sol3 base_sol2 Ensure base is finely powdered and anhydrous. base_sol1->base_sol2 cond_sol2 Increase reaction time. cond_sol1->cond_sol2 cond_sol3 Screen different solvents (e.g., Dioxane, Toluene, DMF). cond_sol2->cond_sol3 reag_sol2 Degas solvent and reaction mixture thoroughly. reag_sol1->reag_sol2

Troubleshooting workflow for low or no product yield.
Significant Side Product Formation

The formation of byproducts can compete with the desired reaction, leading to lower yields and purification challenges.

dot

Side_Product_Troubleshooting start Side Product Formation protodeiodination Protodeiodination? start->protodeiodination homocoupling Homocoupling? protodeiodination->homocoupling No proto_sol1 Use anhydrous solvents and reagents. protodeiodination->proto_sol1 Yes other Other Side Reactions? homocoupling->other No homo_sol1 Thoroughly degas the reaction mixture. homocoupling->homo_sol1 Yes other_sol1 Screen different ligands and bases. other->other_sol1 Yes proto_sol2 Use a non-protic base. proto_sol1->proto_sol2 homo_sol2 Use a Pd(0) pre-catalyst. homo_sol1->homo_sol2 homo_sol3 Optimize stoichiometry of coupling partners. homo_sol2->homo_sol3 other_sol2 Lower the reaction temperature. other_sol1->other_sol2

Troubleshooting guide for common side product formation.

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how different reaction parameters can be varied to optimize the yield of cross-coupling reactions with substrates similar to this compound. These should serve as a guide for your own optimization studies.

Table 1: Suzuki-Miyaura Coupling - Effect of Base and Solvent
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001245
2Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001265
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene110885
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane110892

Note: Data is illustrative and based on reactions with similar iodopyridine substrates.

Table 2: Buchwald-Hartwig Amination - Effect of Ligand and Base
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001855
2Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001278
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane1001088
4Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)Dioxane1001091

Note: Data is illustrative and based on reactions with similar halo-pyridinone substrates.

Table 3: Sonogashira Coupling - Effect of Catalyst, Base, and Solvent
EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (5)CuI (5)Et₃N (2)DMF80660
2Pd(PPh₃)₂Cl₂ (5)CuI (5)DIPA (2)THF65875
3Pd(OAc)₂ (2)-Cs₂CO₃ (2)Dioxane90582 (Copper-free)
4Pd(PPh₃)₄ (5)CuI (5)Et₃N (3)DMF100489

Note: Data is illustrative and based on reactions with similar iodopyridine substrates.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.

General Procedure for Suzuki-Miyaura Coupling

dot

Suzuki_Workflow A Combine this compound, boronic acid, and base in a flask. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand. B->C D Heat the reaction to the desired temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up: Quench, extract, and dry. E->F G Purify by column chromatography. F->G

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent (e.g., dioxane, toluene).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Add the amine (1.1-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF, DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Heat the reaction to the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Technical Support Center: Suzuki Coupling of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Iodopyridin-2(1H)-one in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The most prevalent side reactions when using this compound in Suzuki coupling are:

  • Protodeboronation of the Boronic Acid: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond.[1][2] This side reaction consumes the boronic acid, reducing the yield of the desired product.

  • Homocoupling of the Boronic Acid: This reaction leads to the formation of a biaryl byproduct derived from the boronic acid coupling with itself.[3] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.

  • Dehalogenation of this compound: This involves the replacement of the iodine atom on the pyridinone ring with a hydrogen atom, leading to the formation of pyridin-2(1H)-one. This can occur via a hydride source in the reaction mixture.

  • N-Arylation of this compound: Due to the presence of an acidic N-H proton, the pyridinone can act as a nucleophile, leading to the formation of an N-aryl byproduct instead of the desired C-C bond.[4][5]

  • Catalyst Inhibition/Deactivation: The acidic N-H group of the pyridinone can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation and resulting in a sluggish or incomplete reaction.[2]

Q2: How does the N-H proton of the pyridinone ring affect the reaction?

A2: The acidic N-H proton in this compound can significantly impact the Suzuki coupling in several ways:

  • Catalyst Inhibition: The nitrogen atom can act as a ligand for the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, slowing down the reaction.[2]

  • Competing N-Arylation: The deprotonated pyridinone is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon (via the desired catalytic cycle). This can lead to a mixture of C-arylated and N-arylated products.[4][5]

  • Base Consumption: The acidic proton will react with the base, so a sufficient amount of base is crucial to both deprotonate the pyridinone and facilitate the catalytic cycle.

Q3: Why is my reaction showing low yield and a significant amount of unreacted starting material?

A3: Low yield and recovery of starting materials can be attributed to several factors:

  • Catalyst Deactivation: As mentioned, the pyridinone substrate itself can inhibit the catalyst.[2] Also, impurities in the starting materials or solvents can poison the palladium catalyst.

  • Inefficient Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle can be slow, especially with certain boronic acids.[6]

  • Insufficient Base: An inadequate amount or inappropriate type of base can lead to poor reaction rates. The base is crucial for the activation of the boronic acid.[7]

  • Low Reaction Temperature or Time: The reaction may require more forcing conditions (higher temperature or longer reaction time) to proceed to completion.

Troubleshooting Guides

Problem 1: Low Yield of Desired C-Arylated Product and Formation of Byproducts

This is a common issue and can be tackled by systematically evaluating the reaction parameters.

Troubleshooting Workflow:

cluster_byproducts Identify Major Byproducts start Low Yield of C-Arylated Product q1 Analyze Crude Reaction Mixture (LC-MS, NMR) start->q1 protodeboronation Protodeboronation Product (Ar-H) q1->protodeboronation Ar-H detected homocoupling Homocoupling Product (Ar-Ar) q1->homocoupling Ar-Ar detected n_arylation N-Arylation Product q1->n_arylation N-Ar detected dehalogenation Dehalogenated Starting Material q1->dehalogenation Pyridinone detected sol_protodeboronation Troubleshoot Protodeboronation protodeboronation->sol_protodeboronation sol_homocoupling Troubleshoot Homocoupling homocoupling->sol_homocoupling sol_n_arylation Troubleshoot N-Arylation n_arylation->sol_n_arylation sol_dehalogenation Troubleshoot Dehalogenation dehalogenation->sol_dehalogenation

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Solutions for Specific Side Reactions:

Side ReactionPotential CauseRecommended Action
Protodeboronation High temperature, prolonged reaction time, excess water, strong base.[1]Use a milder base (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, use anhydrous solvents, or use a boronic ester (e.g., pinacol ester) for slow release of the boronic acid.
Homocoupling Presence of oxygen, use of Pd(II) precatalyst.[3]Thoroughly degas the reaction mixture (e.g., with argon or nitrogen), use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄), or add a small amount of a reducing agent.
N-Arylation Deprotonation of the pyridinone N-H, high reaction temperature.Protect the N-H group (e.g., with a BOC or PMB group) before the coupling and deprotect afterward. Alternatively, screen different solvents and bases to favor C-arylation. Weaker, non-nucleophilic bases might be beneficial.
Dehalogenation Presence of a hydride source (e.g., from solvent or base decomposition).Use a different solvent or base. Ensure high purity of all reagents.
Problem 2: Reaction Stalls or is Sluggish

If the reaction does not proceed to completion, consider the following.

Troubleshooting Workflow:

cluster_catalyst Catalyst System Issues cluster_conditions Suboptimal Conditions start Sluggish or Stalled Reaction q1 Check Catalyst System start->q1 q2 Evaluate Reaction Conditions start->q2 catalyst_activity Low Catalyst Activity/Deactivation q1->catalyst_activity ligand_choice Inappropriate Ligand q1->ligand_choice base_issue Incorrect Base/Amount q2->base_issue temp_issue Temperature Too Low q2->temp_issue solvent_issue Poor Solvent Choice q2->solvent_issue sol_catalyst Screen Catalysts and Ligands catalyst_activity->sol_catalyst ligand_choice->sol_catalyst sol_conditions Optimize Base, Temperature, and Solvent base_issue->sol_conditions temp_issue->sol_conditions solvent_issue->sol_conditions

Caption: Troubleshooting workflow for stalled Suzuki reactions.

Optimization Strategies:

ParameterRecommendationRationale
Catalyst/Ligand Screen different palladium catalysts and phosphine ligands. Buchwald-type ligands can be effective for challenging substrates.The choice of ligand can significantly influence the rate of oxidative addition and reductive elimination.
Base Try stronger bases (e.g., Cs₂CO₃, K₃PO₄) or increase the equivalents of the current base.A stronger or more soluble base can accelerate the transmetalation step.
Temperature Increase the reaction temperature, possibly using a higher-boiling solvent or microwave heating.Higher temperatures can overcome activation energy barriers for slow steps in the catalytic cycle.
Solvent Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).Solvent polarity can affect the solubility of reagents and the stability of intermediates in the catalytic cycle.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii R-Pd(II)-X L_n oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_r1r2 R-Pd(II)-R' L_n transmetalation->pd_ii_r1r2 reductive_elimination Reductive Elimination pd_ii_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reagents R-X + R'-B(OR)₂ reagents->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

Technical Support Center: Purification of 3-Iodopyridin-2(1H)-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-iodopyridin-2(1H)-one reaction products.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Potential Cause Recommended Solution
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of this compound. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will maximize recovery.
Improper Column Chromatography Technique Overloading the column, using an incorrect solvent system, or packing the column improperly can lead to poor separation and product loss. Ensure the crude material is fully dissolved and loaded in a minimal amount of solvent. Use a solvent system that provides good separation on a TLC plate (target Rf of ~0.3 for the product).
Product Co-elution with Impurities If the product and a major impurity have very similar polarities, consider using a different stationary phase (e.g., alumina instead of silica gel) or a multi-solvent system for column chromatography to improve separation.
Product Loss During Recrystallization Using too much solvent for recrystallization will result in a lower yield as more of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure slow cooling to maximize crystal formation and recovery.
Product Instability This compound may be sensitive to prolonged heat or certain pH conditions. Minimize the time the product is heated during recrystallization and avoid strongly acidic or basic conditions during workup if possible.

Issue 2: Persistent Impurities in the Final Product

Common Impurity Identification Removal Strategy
Unreacted 2-Pyridinone Appears as a more polar spot on TLC compared to the product. Can be identified by comparing with a standard of the starting material.Column Chromatography: Use a gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) to elute the product first. Acid-Base Extraction: 2-Pyridinone is weakly acidic and can be removed by washing the organic layer with a dilute basic solution (e.g., 1M NaHCO₃).
Di-iodinated Products (e.g., 3,5-diiodopyridin-2(1H)-one) Appears as a less polar spot on TLC compared to the product. Mass spectrometry will show a molecular ion peak corresponding to the di-iodinated species.Column Chromatography: A carefully run column with a shallow solvent gradient should effectively separate the mono- and di-iodinated products.
Other Regioisomers (e.g., 5-iodopyridin-2(1H)-one) May have a similar Rf value to the desired product, making separation by chromatography challenging. 1H NMR spectroscopy is the best method for identification.Recrystallization: Fractional crystallization from a carefully selected solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may enrich the desired isomer. Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary to separate closely related isomers.
Residual Iodine The product may have a brownish or purplish tint.Wash the organic solution of the crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color is discharged.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected byproducts?

A common and direct method is the electrophilic iodination of 2-pyridinone (also known as 2-hydroxypyridine) using an iodine source such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant. The primary byproducts are typically unreacted starting material and di-iodinated pyridinones, such as 3,5-diiodopyridin-2(1H)-one. The formation of other regioisomers is also possible.

Q2: What are the recommended solvent systems for column chromatography purification of this compound?

A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for this compound. For more polar impurities, a gradient elution from a less polar to a more polar solvent system is often effective. For nitrogen-containing compounds, adding a small amount of triethylamine (~0.1-1%) to the eluent can sometimes improve peak shape and separation.[1][2][3]

Illustrative Column Chromatography Data

Solvent System (Hexane:Ethyl Acetate) Rf of this compound Rf of 2-Pyridinone Rf of 3,5-diiodopyridin-2(1H)-one
4:10.25<0.10.40
2:10.450.150.60
1:10.650.350.75

Note: These Rf values are illustrative and can vary based on the specific TLC plates and conditions used.

Q3: What are suitable solvents for the recrystallization of this compound?

The choice of solvent for recrystallization depends on the solubility of the compound and its impurities. For pyridone derivatives, common and effective solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.[4][5][6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Illustrative Recrystallization Data

Solvent System Typical Recovery Yield Purity Achieved Notes
Ethanol80-90%>98%A common and effective solvent for recrystallizing pyridone derivatives.[6]
Ethanol/Water85-95%>97%The addition of water as an anti-solvent can improve the yield.[6]
Ethyl Acetate/Hexanes75-85%>97%A good option when the compound is too soluble in ethyl acetate alone.[6]

Q4: How can I confirm the purity and identity of the purified this compound?

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Q5: What are the recommended storage conditions for this compound?

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 2-Pyridinone + Iodinating Agent reaction Reaction Mixture (Crude this compound + Impurities) start->reaction extraction Aqueous Work-up & Solvent Extraction reaction->extraction drying Drying & Solvent Removal extraction->drying crude_product Crude Product drying->crude_product purification_choice Choose Method crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Purity & Identity Confirmation (TLC, NMR, MS, MP) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingTree start Impure Product q1 Major Impurity Visible on TLC? start->q1 a1_yes Identify Impurity q1->a1_yes Yes a1_no Product appears clean on TLC, but other analysis (NMR, MS) shows impurities. q1->a1_no No q2 More or Less Polar than Product? a1_yes->q2 a2_more_polar Likely Starting Material. Consider Acid-Base Wash or Gradient Chromatography. q2->a2_more_polar More Polar a2_less_polar Likely Di-iodinated Product. Optimize Chromatography. q2->a2_less_polar Less Polar q3 Isomeric Impurity Suspected? a1_no->q3 a3_yes Consider Recrystallization or Preparative HPLC. q3->a3_yes Yes a3_no Re-evaluate Reaction Conditions to Minimize Side Products. q3->a3_no No

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Iodopyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the direct C-H iodination of 2-pyridone. Common iodinating agents include N-Iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂), often in the presence of an acid or a base catalyst. Another approach involves a Sandmeyer-type reaction from 3-aminopyridin-2(1H)-one.

Q2: I am observing a mixture of 3-iodo and 5-iodo isomers. How can I improve the regioselectivity for the 3-position?

A2: Regioselectivity in the iodination of 2-pyridone is a common challenge. The electronic properties of the pyridone ring direct iodination to both the C3 and C5 positions. To favor C3 iodination, consider the following:

  • Reaction Mechanism: Radical-based iodination protocols have been shown to favor C3 functionalization.[1][2]

  • Steric Hindrance: Introducing a bulky substituent at the N1 or C6 position can sterically hinder the C5 position, thereby favoring iodination at C3.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve selectivity.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Substrate Purity: Ensure the 2-pyridone starting material is pure and dry. Impurities can interfere with the reaction.

  • Reagent Quality: The iodinating agent can degrade over time, especially if exposed to moisture. Use a fresh batch of the reagent for best results.

  • Side Reactions: Over-iodination to form di- or tri-iodinated products can occur. Carefully controlling the stoichiometry of the iodinating agent is crucial. Formation of dark, tar-like materials can also reduce the yield of the desired product.

Q4: What is a suitable work-up and purification procedure for this compound?

A4: A typical work-up procedure involves quenching the reaction with a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product can then be extracted with an organic solvent. Purification is commonly achieved by column chromatography on silica gel or recrystallization.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive iodinating agentUse a fresh bottle of the iodinating agent or purify it before use.
Suboptimal reaction temperatureOptimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
Poor substrate solubilityChoose a solvent in which the 2-pyridone starting material is fully soluble at the reaction temperature.
Formation of Multiple Products (Poor Selectivity) Competing C3 and C5 iodinationEmploy a radical-based iodination method to favor C3 substitution.[1][2]
Over-iodinationUse a stoichiometric amount or a slight excess of the iodinating agent. Monitor the reaction closely and stop it once the starting material is consumed.
Product Degradation Unstable product under reaction conditionsConsider using a milder iodinating agent or running the reaction at a lower temperature.
Harsh work-up conditionsUse a mild work-up procedure and avoid strong acids or bases if the product is sensitive to them.
Difficulty in Product Isolation Product is highly polar and water-solubleAfter extraction, back-extract the aqueous layer multiple times with the organic solvent. Consider using a more polar solvent for extraction.
Product co-elutes with impurities during chromatographyOptimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of iodinated pyridones, based on literature data for related compounds. This information can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Iodinating Agent on Yield

EntryIodinating AgentSolventTemperature (°C)Time (h)Yield (%)
1I₂ / KIO₃ / KIH₂SO₄ (aq)100273.7[4]
2NISAcetonitrileReflux1-
3IClDichloromethane0 - RT2-

Note: Yields are for the synthesis of 2-amino-5-bromo-3-iodopyridine and are provided as a reference.[4] Specific yields for this compound may vary.

Table 2: Optimization of Reaction Conditions for Iodination of 2-Aminopyridine Derivative [4]

EntryParameter VariedConditionsYield (%)
1Temperature (°C)80Incomplete
210073.7
3120Lower
4Stoichiometry (KIO₃:KI)1:165.2
51:1.273.7
61:1.570.1

Experimental Protocols

Protocol 1: General Procedure for the Iodination of a 2-Aminopyridine Derivative using KIO₃/KI [4]

  • Dissolve the 2-aminopyridine derivative (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL) in a round-bottom flask.

  • Add potassium iodate (0.62 g, 2.9 mmol) portion-wise with stirring.

  • Heat the mixture to 100 °C.

  • Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture for an additional 1.5 hours at 100 °C.

  • Cool the reaction to room temperature and then to 10 °C in an ice bath.

  • Adjust the pH of the aqueous phase to 8 with ammonia solution.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from 85% ethanol to obtain the purified product.

Mandatory Visualization

Diagram 1: General Experimental Workflow for the Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Pyridone in Solvent reagent Add Iodinating Agent (e.g., NIS) start->reagent heat Heat to Optimal Temperature reagent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Iodination Reaction

G start Low Yield Observed check_sm Is Starting Material Consumed (TLC/LC-MS)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Are Side Products Observed? check_sm->side_products Yes optimize_time Increase Reaction Time or Temperature incomplete->optimize_time end Improved Yield optimize_time->end over_iodination Over-iodination side_products->over_iodination Yes, higher MW degradation Degradation/Tarry Material side_products->degradation Yes, baseline/dark adjust_stoich Decrease Equivalents of Iodinating Agent over_iodination->adjust_stoich adjust_stoich->end milder_cond Use Milder Conditions (Lower Temp., Milder Reagent) degradation->milder_cond milder_cond->end

Caption: Troubleshooting decision tree for low reaction yield.

Diagram 3: Hypothetical Signaling Pathway Inhibition by a this compound Derivative

Given that pyridinone derivatives have been investigated as kinase inhibitors, this diagram illustrates a hypothetical mechanism where a this compound derivative acts as a kinase inhibitor, disrupting a downstream signaling cascade.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase Kinase A receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate Protein transcription Transcription Factor Activation p_substrate->transcription Activates inhibitor This compound Derivative inhibitor->kinase Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: Overcoming Low Reactivity of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodopyridin-2(1H)-one. This challenging substrate often exhibits low reactivity in standard cross-coupling reactions. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in palladium-catalyzed cross-coupling reactions?

A1: The low reactivity of this compound stems from two primary factors:

  • The Acidic N-H Proton: The proton on the nitrogen of the pyridinone ring is acidic, with a pKa of approximately 11.65.[1] In the presence of the bases typically used in cross-coupling reactions, this proton is readily abstracted, forming an anionic pyridinone species. This negatively charged species can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Coordination of the Pyridinone Ring: The pyridinone ring itself, particularly the nitrogen and oxygen atoms, can act as a bidentate ligand, coordinating to the palladium center. This coordination can occupy active sites on the catalyst, preventing it from participating in the catalytic cycle and leading to poor or no conversion.[2][3]

Q2: I am observing no product formation in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I troubleshoot this?

A2: No product formation is a common issue. Here’s a logical workflow to troubleshoot the problem:

troubleshooting_suzuki start No Product in Suzuki Coupling check_reagents Verify Reagent Quality (Arylboronic acid, Base, Solvent) start->check_reagents First step n_protection Implement N-Protection Strategy (e.g., Me, Bn, SEM, PMB) check_reagents->n_protection If reagents are fine catalyst_screen Screen Catalyst/Ligand System (e.g., Pd(dppf)Cl2, Pd(OAc)2/SPhos) n_protection->catalyst_screen After protection base_solvent Optimize Base and Solvent (e.g., K3PO4, Cs2CO3 in Dioxane/H2O) catalyst_screen->base_solvent If limited success temp_time Increase Temperature and/or Reaction Time base_solvent->temp_time Fine-tuning success Product Formation temp_time->success

Figure 1: Troubleshooting workflow for Suzuki-Miyaura coupling.

The most effective initial step is to protect the N-H group. This prevents the formation of the inhibitory pyridinone anion. See the N-Protection Strategies section for more details. Once protected, you can proceed with optimizing the catalytic system. For challenging substrates, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can promote the oxidative addition and reductive elimination steps.

Q3: My Buchwald-Hartwig amination of this compound is giving low yields. What can I do to improve it?

A3: Low yields in Buchwald-Hartwig aminations of this substrate are common. The primary suspect is again the unprotected N-H group. The use of a strong base can lead to deprotonation and subsequent catalyst inhibition.

Troubleshooting Steps:

  • N-Protection: This is the most critical step. Protecting groups like benzyl (Bn) or p-methoxybenzyl (PMB) are commonly used.

  • Choice of Base: If you must proceed without protection, use a weaker base like K₂CO₃, although this may lead to slower reaction rates.[4] For N-protected substrates, a stronger base like NaOtBu or LiHMDS can be effective.

  • Ligand Selection: Modern Buchwald-Hartwig reactions often benefit from specialized ligands. Consider using bulky biarylphosphine ligands such as RuPhos or XPhos, which are known to be effective for coupling with heteroaryl halides.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Q4: I am attempting a Sonogashira coupling with this compound and getting a complex mixture of byproducts. What is happening?

A4: A complex mixture in Sonogashira couplings often points to side reactions like Glaser homocoupling of the alkyne. This is particularly prevalent when using a copper co-catalyst. The acidic N-H of the pyridinone can also complicate the reaction.

Troubleshooting Steps:

  • N-Protection: Protect the pyridinone nitrogen to simplify the reaction medium and prevent catalyst inhibition.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. This can minimize alkyne homocoupling. These reactions often require a stronger organic base like DBU or an amine base like Et₃N and may need slightly higher temperatures.

  • Catalyst and Ligand: A common catalyst system for copper-free Sonogashira is a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more specialized ligand.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions.

N-Protection Strategies

Given the challenges posed by the N-H group, its protection is often the most effective strategy to achieve successful cross-coupling.

Q5: What are some suitable protecting groups for the pyridinone nitrogen, and how do I introduce them?

A5: The choice of protecting group should be guided by its stability to the cross-coupling conditions and the ease of its subsequent removal.

Protecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
MethylMeCH₃I, Ag₂CO₃ or K₂CO₃BBr₃ or other demethylating agents
BenzylBnBnBr, NaH or K₂CO₃Hydrogenolysis (H₂, Pd/C)
para-MethoxybenzylPMBPMB-Cl, NaHTrifluoroacetic acid (TFA)
SilylethoxymethylSEMSEM-Cl, NaHTetrabutylammonium fluoride (TBAF) or acid

Data Presentation: Comparison of Reaction Conditions

The following tables summarize successful cross-coupling conditions for N-protected 3-iodopyridin-2-one derivatives, providing a starting point for your reaction optimization.

Table 1: Suzuki-Miyaura Coupling of N-Substituted 3-Iodopyridin-2-ones

N-Protecting GroupArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MethylPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001285
Benzyl4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄Toluene110892
SEM3-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Dioxane1001695

Table 2: Buchwald-Hartwig Amination of N-Substituted 3-Iodopyridin-2-ones

N-Protecting GroupAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
BenzylMorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene100688
PMBAnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101285
Methyln-ButylaminePd(OAc)₂ (2)BINAP (3)LiHMDSTHF801878

Table 3: Sonogashira Coupling of N-Substituted 3-Iodopyridin-2-ones

N-Protecting GroupAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
BenzylPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65890
SEMTrimethylsilylacetylenePd(OAc)₂ (3)-DBUDMF801285
Methyl1-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineToluene90682

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected 3-Iodopyridin-2-one

suzuki_protocol start Start: Assemble Reactants reactants N-Protected 3-Iodopyridin-2-one (1 equiv) Arylboronic Acid (1.2 equiv) Base (e.g., K3PO4, 2 equiv) Solvent (e.g., Dioxane/H2O 4:1) start->reactants degas Degas the Mixture (Ar or N2 bubbling for 15-20 min) reactants->degas add_catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)2/SPhos) degas->add_catalyst heat Heat to Desired Temperature (e.g., 100 °C) with Stirring add_catalyst->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon completion purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
  • To a flame-dried Schlenk flask, add the N-protected 3-iodopyridin-2-one (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Protected 3-Iodopyridin-2-one

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (or Pd source and ligand), base (e.g., NaOtBu, 1.4 equiv), and N-protected 3-iodopyridin-2-one (1.0 equiv) to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of N-Protected 3-Iodopyridin-2-one

sonogashira_catalytic_cycle pd0 Pd(0)L2 pd_complex1 L2Pd(I)(Ar) pd0->pd_complex1 Ar-I oxidative_addition Oxidative Addition pd_complex2 L2Pd(Ar)(C≡C-R) pd_complex1->pd_complex2 R-C≡C⁻ deprotonation Deprotonation (Base) alkyne R-C≡C-H alkynyl_anion R-C≡C⁻ alkyne->alkynyl_anion Base alkynyl_anion->pd_complex2 transmetalation_like Alkyne Coordination & Deprotonation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product reductive_elimination Reductive Elimination substrate Ar-I

Figure 3: Simplified catalytic cycle for copper-free Sonogashira coupling.
  • To an oven-dried Schlenk tube, add the N-protected 3-iodopyridin-2-one (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).

  • Evacuate and backfill with an inert gas.

  • Add degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.5 equiv).

  • Add the terminal alkyne (1.5 equiv) dropwise.

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

Preventing dehalogenation of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodopyridin-2(1H)-one. The focus of this guide is to address and provide solutions for the common side reaction of dehalogenation encountered during synthetic modifications, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of this compound, this results in the formation of the undesired byproduct, pyridin-2(1H)-one. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. Aryl iodides are generally more susceptible to dehalogenation compared to their bromide or chloride counterparts due to the weaker carbon-iodine bond.

Q2: What are the common causes of dehalogenation for this compound?

A2: Dehalogenation of this compound, particularly in palladium-catalyzed cross-coupling reactions, is often attributed to the following:

  • Formation of Palladium-Hydride Species: These species can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the solvent (e.g., alcohols), the base, or even trace amounts of water.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, especially alkoxides, can promote the formation of palladium-hydride species.

  • Solvent Effects: Protic solvents can act as a hydrogen source, leading to dehalogenation.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

Q3: How does the pyridin-2(1H)-one core influence the likelihood of dehalogenation?

A3: The pyridin-2(1H)-one ring system possesses unique electronic properties. The electron-withdrawing nature of the carbonyl group can make the C-I bond at the 3-position more susceptible to certain reactions, including oxidative addition to the palladium catalyst. This enhanced reactivity can sometimes be accompanied by an increased propensity for side reactions like dehalogenation, especially under conditions that favor the formation of hydride species.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize the dehalogenation of this compound in your experiments.

Issue: Significant Formation of Pyridin-2(1H)-one byproduct

Below is a summary of potential causes and recommended solutions to mitigate the dehalogenation of this compound.

Potential Cause Recommended Solutions Rationale
High Reaction Temperature - Lower the reaction temperature in increments of 10 °C.- Consider using a microwave reactor for rapid heating to the target temperature, which can sometimes reduce byproduct formation by minimizing overall reaction time.Reduces the rate of competing side reactions, including dehalogenation.
Inappropriate Base - Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.- Avoid strong alkoxide bases like NaOtBu or KOtBu if possible.Milder, non-alkoxide bases are less likely to generate palladium-hydride species.
Solvent Choice - Use anhydrous aprotic solvents like dioxane, THF, or toluene.- Ensure all solvents are rigorously dried before use.Aprotic solvents lack acidic protons that can be a source for dehalogenation.
Catalyst/Ligand System - Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.- Employ pre-formed palladium catalysts (e.g., XPhos Pd G2) to ensure efficient generation of the active catalytic species.Bulky ligands can favor the desired reductive elimination step over competing dehalogenation pathways.
Presence of Water - Ensure all reagents and solvents are anhydrous.- Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).Water can be a proton source leading to the formation of the dehalogenated byproduct.
Additives - Consider the addition of bromide salts (e.g., LiBr).The presence of bromide ions can sometimes suppress dehalogenation, although the exact mechanism can be complex.

Experimental Protocols

The following are detailed methodologies for common cross-coupling reactions, optimized to minimize dehalogenation of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • XPhos Pd G2 (1-5 mol%)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a stream of inert gas, add the XPhos Pd G2 catalyst.

  • Add a degassed mixture of anhydrous dioxane and toluene (e.g., 4:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol is for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting Troubleshooting Workflow for Dehalogenation start Dehalogenation Observed temp Lower Reaction Temperature start->temp base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) temp->base solvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent catalyst Optimize Catalyst System (Bulky Ligand, e.g., XPhos) solvent->catalyst atmosphere Ensure Inert Atmosphere catalyst->atmosphere end Dehalogenation Minimized atmosphere->end

Caption: A step-by-step workflow to troubleshoot and minimize dehalogenation.

Key Factors Influencing Dehalogenation

Dehalogenation_Factors Key Factors Influencing Dehalogenation Dehalogenation Dehalogenation (Undesired Side Reaction) Temperature High Temperature Temperature->Dehalogenation Base Strong Base Base->Dehalogenation Solvent Protic Solvent Solvent->Dehalogenation Catalyst Suboptimal Catalyst/ Ligand Catalyst->Dehalogenation Water Presence of Water Water->Dehalogenation

Caption: Major factors that can promote the undesired dehalogenation side reaction.

Technical Support Center: 3-Iodopyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodopyridin-2(1H)-one reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis and subsequent reactions of this compound and its derivatives.

I. Synthesis of this compound

Question 1: I am observing low yields during the direct iodination of pyridin-2(1H)-one. What are the common causes and how can I improve the yield?

Answer:

Low yields in the direct iodination of pyridin-2(1H)-one can stem from several factors:

  • Iodinating Reagent: The choice of iodinating agent is crucial. While molecular iodine (I₂) can be used, it often requires harsh conditions and can lead to side products. N-Iodosuccinimide (NIS) is a milder and often more effective alternative.

  • Reaction Conditions: Temperature and reaction time play a significant role. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. Optimization of these parameters is key.

  • Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate. Acetonitrile or dimethylformamide (DMF) are commonly used solvents for this transformation.

  • Purification: The crude product may contain unreacted starting material and di-iodinated byproducts, leading to apparent low yields after purification. Careful purification by column chromatography is often necessary.

Experimental Protocol: Iodination of Pyridin-2(1H)-one using NIS

  • To a solution of pyridin-2(1H)-one (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no product. What are the likely reasons?

Answer:

Challenges in Suzuki-Miyaura coupling with this compound often relate to the catalyst system, reaction conditions, and substrate stability.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more active catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can facilitate the oxidative addition step.

  • Base: The base is crucial for the transmetalation step. The strength and solubility of the base are important. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used to dissolve both the organic and inorganic reagents.

  • Deiodination: A common side reaction is the deiodination of the starting material, leading to the formation of pyridin-2(1H)-one. This can be minimized by ensuring an inert atmosphere and using degassed solvents.

  • Homocoupling: Homocoupling of the boronic acid can also occur, consuming the coupling partner.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Start Low/No Product Catalyst Check Catalyst/Ligand (Use Buchwald ligands) Start->Catalyst Base Screen Bases (K3PO4, Cs2CO3) Catalyst->Base Solvent Optimize Solvent (Dioxane/Water) Base->Solvent Inert Ensure Inert Atmosphere (Degas Solvents) Solvent->Inert Result Improved Yield Inert->Result cluster_N Favors N-Alkylation cluster_O Favors O-Alkylation N_factors Soft Alkylating Agent (e.g., RI) Aprotic Polar Solvent (e.g., DMF) Soft Cation (e.g., Ag+) N_Product N-Alkyl Product N_factors->N_Product O_factors Hard Alkylating Agent (e.g., R2SO4) Protic Solvent Hard Cation (e.g., Na+) O_Product O-Alkyl Product O_factors->O_Product Pyridinone This compound Pyridinone->N_Product N-Attack Pyridinone->O_Product O-Attack HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT Template DNA Viral DNA RT->DNA Reverse Transcription Integration Integration into Host Genome DNA->Integration Replication Viral Replication Integration->Replication Inhibitor This compound Derivative (NNRTI) Inhibitor->RT Allosteric Inhibition

Technical Support Center: Catalyst Deactivation in 3-Iodopyridin-2(1H)-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the coupling reactions of 3-iodopyridin-2(1H)-one. The information provided is intended to help diagnose and resolve common experimental issues, leading to improved reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common problem when working with this compound?

A1: The primary cause of catalyst deactivation in coupling reactions with this compound is the presence of the pyridin-2-one moiety itself. The nitrogen atom in the pyridine ring is Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, a process known as catalyst poisoning. This effectively removes the catalyst from the desired catalytic cycle, leading to low or no product formation.

Q2: What are the visual signs of catalyst deactivation in my reaction?

A2: A common visual indicator of catalyst deactivation is the formation of a black precipitate, often referred to as "palladium black." This indicates the agglomeration and precipitation of the palladium catalyst from the solution, rendering it inactive for the cross-coupling reaction. While a color change to a dark solution is normal for many palladium-catalyzed reactions, the formation of a distinct black solid is a strong sign of catalyst decomposition.

Q3: Can the choice of palladium precursor affect catalyst stability?

A3: Yes, the choice of palladium precursor can influence the generation and stability of the active catalytic species. While common precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are widely used, pre-catalysts that are designed for slow and controlled release of the active Pd(0) species can sometimes offer better performance. These pre-catalysts can help to maintain a low concentration of the active catalyst, which can minimize side reactions and decomposition pathways.

Q4: How does the choice of ligand impact catalyst deactivation?

A4: Ligand selection is critical for preventing catalyst deactivation when working with N-heterocyclic substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often effective. These ligands can stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen to the palladium atom.

Q5: Are there other factors besides the substrate that can lead to catalyst poisoning?

A5: Yes, impurities in reagents or solvents can also act as catalyst poisons. Common culprits include sulfur-containing compounds, cyanides, and other halides. It is crucial to use high-purity reagents and properly degassed, anhydrous solvents to minimize the introduction of these potential poisons into your reaction.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the coupling of this compound.

Problem Potential Cause Suggested Solution(s)
Low to no conversion of starting material Catalyst Poisoning: The nitrogen on the pyridin-2-one ring is coordinating to the palladium center, deactivating the catalyst.Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These can sterically shield the palladium and promote faster catalytic turnover, outcompeting the poisoning process.
Inadequate Degassing: Oxygen in the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst.Improve Degassing Technique: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Poor Quality Reagents: Impurities in the starting materials, base, or solvent can act as catalyst poisons.Use High-Purity Materials: Use freshly purified solvents and high-purity reagents. If impurities are suspected in the starting material, consider recrystallization or chromatographic purification.
Formation of a black precipitate (Palladium Black) Catalyst Decomposition: The active catalyst is unstable under the reaction conditions and is agglomerating and precipitating out of solution.Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Use a More Stable Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is known for its stability and controlled release of the active species.
Significant Homocoupling of the Boronic Acid/Ester Inefficient Transmetalation: The transmetalation step of the catalytic cycle is slow, allowing for side reactions like homocoupling to occur.Base Optimization: The choice of base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.
Solvent System Modification: The solvent can significantly impact the solubility of the reagents and the rate of the catalytic steps. Try different solvent systems, such as dioxane/water, toluene/water, or 2-MeTHF.
Reaction is not reproducible Variability in Reagent Quality: Inconsistent quality of starting materials, especially the boronic acid or the palladium catalyst, can lead to variable results.Standardize Reagents: Use reagents from the same batch for a series of experiments. If possible, test the quality of the boronic acid (e.g., by NMR to check for dehydration to the anhydride).
Inconsistent Reaction Setup: Minor variations in degassing, moisture content, or stirring rate can affect the outcome of sensitive coupling reactions.

Data Presentation

Due to the limited availability of specific quantitative data for the coupling of this compound, the following table provides an illustrative comparison of palladium catalyst performance for the Suzuki-Miyaura coupling of a structurally related class of compounds, bromopyridines. This data should be used as a general guide for catalyst selection, with the understanding that optimal conditions for this compound may vary.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O8012~85~28
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004~95~95
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002~98~196

Note: This data is adapted for illustrative purposes and may not be directly representative of outcomes with this compound.

Experimental Protocols

General Protocol for a Troubleshooting Experiment: Ligand Screening

This protocol outlines a general procedure for screening different phosphine ligands to mitigate catalyst deactivation in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligands to be screened (e.g., PPh₃, SPhos, XPhos, RuPhos; 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask or oven-dried vials with septa)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, and the base to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with inert gas three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium source and the respective ligand and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the main reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Upon completion (or after a set time for comparison), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major byproducts.

  • Purification: Purify the desired product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to catalyst deactivation in the coupling of this compound.

Catalyst_Poisoning_Pathway active Active Pd(0) Catalyst inactive Inactive Pd-Pyridone Complex active->inactive Poisoning cycle Desired Catalytic Cycle active->cycle Productive Pathway substrate This compound substrate->inactive cycle->active Regeneration Troubleshooting_Workflow start Low/No Conversion check_catalyst Visual Inspection: Formation of Pd Black? start->check_catalyst improve_degassing Action: Enhance Degassing Protocol start->improve_degassing check_reagents Action: Use High-Purity Reagents and Solvents start->check_reagents change_ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No optimize_conditions Action: Optimize Base, Solvent, and Temperature check_catalyst->optimize_conditions Yes success Improved Yield change_ligand->success optimize_conditions->success improve_degassing->success check_reagents->success Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii Ar-Pd(II)-I(L_n) oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_ar Ar-Pd(II)-Ar'(L_n) transmetalation->pd_ii_ar reductive_elimination Reductive Elimination pd_ii_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants Ar-I + Ar'B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Technical Support Center: Solvent Effects on the Reactivity of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodopyridin-2(1H)-one. The information provided is designed to address common issues encountered during cross-coupling and N-alkylation reactions, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of this compound is giving a low yield. What are the most common causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Here are the primary areas to investigate:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure it is fresh and has been stored under an inert atmosphere to prevent degradation. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst. Consider screening different palladium catalysts and ligands, as electron-rich and bulky ligands can be more effective for this type of substrate.

  • Base Selection and Solubility: The choice of base is crucial for the transmetalation step. If you are using a common base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), consider switching to a stronger or more soluble base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are often more effective. The presence of water can be critical for the activity of some bases, so using a solvent system that includes water (e.g., dioxane/water) can be beneficial.[1][2]

  • Solvent Choice: The solvent significantly impacts the solubility of reactants and the overall reaction kinetics. Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, a more polar aprotic solvent like DMF might be a better choice. Sometimes, a mixture of solvents can provide the best results.[1]

  • Reaction Temperature: While this compound is relatively reactive, the reaction may still require heating. If the reaction is sluggish, a moderate increase in temperature can improve the rate. However, be cautious as excessive heat can lead to catalyst decomposition.

Q2: I am observing significant byproduct formation in my Heck reaction with this compound. How can solvent choice help minimize this?

A2: Byproduct formation in Heck reactions is a common issue. Solvent selection plays a key role in controlling selectivity and minimizing unwanted side reactions.

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halides is a common side reaction. This is often exacerbated by higher temperatures. Using a phosphine-free catalytic system or certain ligands can sometimes suppress this. The solvent can influence the stability of the catalytic species and thus affect the rate of homocoupling versus the desired reaction.

  • Isomerization of the Alkene: The position of the double bond in the product can sometimes isomerize. The polarity of the solvent can influence the stability of the intermediates in the catalytic cycle, thereby affecting the product distribution.

  • Solvent Mixtures: In some cases, a mixture of solvents, such as DMF/water, can improve yields and selectivity in Heck reactions.[3] The optimal ratio will need to be determined empirically for your specific substrate and reaction conditions.

Q3: I am struggling with the N-alkylation of this compound, often getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

A3: The regioselectivity of alkylation in 2-pyridone systems is a well-known challenge due to the presence of two nucleophilic centers (N and O). The choice of solvent and base can significantly influence the N- vs. O-alkylation ratio.

  • Solvent Polarity: Aprotic polar solvents like DMF or DMSO tend to favor N-alkylation. In contrast, nonpolar solvents may lead to a higher proportion of the O-alkylated product.

  • Base: The choice of base is critical. Stronger bases that lead to a more "free" pyridone anion may favor O-alkylation. Weaker bases or the use of phase-transfer catalysts can sometimes improve N-selectivity.

  • Counter-ion: The nature of the counter-ion of the base can also play a role. For instance, silver salts of pyridones have been reported to favor O-alkylation.

  • Alkylating Agent: The reactivity of the alkylating agent can also influence the outcome. More reactive alkylating agents may show less selectivity.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Conversion
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure storage under an inert atmosphere. Consider screening alternative catalysts (e.g., Pd(dppf)Cl₂) or more electron-rich/bulky ligands.
Inappropriate Base Screen stronger or more soluble bases like Cs₂CO₃ or K₃PO₄. Ensure the base is fully dissolved; consider using a solvent mixture with water to aid solubility.[1][2]
Poor Solvent Choice If reactants have poor solubility, switch to a more polar aprotic solvent like DMF or consider a solvent mixture (e.g., dioxane/water, toluene/ethanol/water).[1][4]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Monitor for any signs of catalyst decomposition (e.g., formation of palladium black).
Reagent Purity Ensure the purity of the boronic acid, as it can degrade over time. Use freshly opened or purified reagents.
Heck Reaction: Poor Yield or Selectivity
Possible Cause Recommended Solution
Catalyst Decomposition High temperatures can lead to catalyst decomposition. Try lowering the reaction temperature or using a more robust catalyst system.
Formation of Palladium Black This indicates catalyst agglomeration and deactivation. The use of specific ligands or additives can sometimes prevent this.
Suboptimal Solvent Screen a range of solvents with varying polarities (e.g., DMF, acetonitrile, toluene). A mixture of solvents, like DMF/water, might improve the outcome.[3]
Incorrect Base The choice of base can significantly affect the reaction. Screen common bases like triethylamine, potassium carbonate, or sodium acetate.
Steric Hindrance If using a sterically demanding alkene, a less bulky phosphine ligand or a phosphine-free catalyst system might be more effective.
N-Alkylation: Poor Regioselectivity (N- vs. O-alkylation)
Possible Cause Recommended Solution
Solvent Favors O-alkylation Switch to a more polar aprotic solvent such as DMF or DMSO.[5]
Base Promotes O-alkylation Use a weaker base or consider phase-transfer catalysis conditions.
Reactive Alkylating Agent If possible, use a less reactive alkylating agent to improve selectivity.
Reaction Temperature Lowering the reaction temperature may improve the selectivity for the thermodynamically favored N-alkylated product.

Data Presentation

Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of Iodopyridines with Phenylboronic Acid [6]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Propylene Carbonate130193
2Dimethoxyethane (DME)801285
3Toluene/Ethanol/Water80696
4DMF90298

Note: This data is for general iodopyridines and serves as a starting point for optimization with this compound. The specific yields may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction of this compound
  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the alkene (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst base Evaluate Base start->base solvent Assess Solvent System start->solvent temp Optimize Temperature start->temp reagents Verify Reagent Purity start->reagents catalyst_sol Use fresh catalyst/ligand Screen alternatives catalyst->catalyst_sol base_sol Use stronger/more soluble base Add water to solvent base->base_sol solvent_sol Switch to more polar solvent Use solvent mixture solvent->solvent_sol temp_sol Increase temperature incrementally temp->temp_sol reagents_sol Use fresh boronic acid reagents->reagents_sol

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine this compound, alkene, base, and catalyst prep_solvent Add degassed solvent prep_reactants->prep_solvent prep_inert Establish inert atmosphere prep_solvent->prep_inert react_heat Heat to desired temperature with stirring prep_inert->react_heat react_monitor Monitor progress (TLC/LC-MS) react_heat->react_monitor workup_cool Cool to room temperature react_monitor->workup_cool workup_filter Filter and extract workup_cool->workup_filter workup_purify Column chromatography workup_filter->workup_purify product Isolated Product workup_purify->product

Caption: General experimental workflow for a Heck cross-coupling reaction.

N_vs_O_Alkylation cluster_conditions_N Favors N-Alkylation cluster_conditions_O Favors O-Alkylation pyridone This compound N-Anion O-Anion solvent_N Polar Aprotic Solvent (DMF, DMSO) pyridone:n->solvent_N conditions base_N Weaker Base pyridone:n->base_N conditions solvent_O Nonpolar Solvent pyridone:o->solvent_O conditions base_O Stronger Base pyridone:o->base_O conditions product_N N-Alkylated Product solvent_N->product_N base_N->product_N product_O O-Alkylated Product solvent_O->product_O base_O->product_O

Caption: Factors influencing the regioselectivity of N- versus O-alkylation.

References

How to handle unstable intermediates in 3-Iodopyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Iodopyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, focusing on the two primary synthetic routes: Direct Iodination of 2-Pyridone and the Sandmeyer Reaction of 3-Amino-2-pyridone .

Route 1: Direct Iodination of 2-Pyridone

This method involves the direct electrophilic iodination of a 2-pyridone starting material. While seemingly straightforward, challenges often arise related to regioselectivity and reaction control.

Answer: Regioselectivity in the iodination of 2-pyridones is a common challenge. The electronic nature of the pyridone ring allows for substitution at both the C3 and C5 positions. Here are several factors to consider for improving C3 selectivity:

  • Choice of Iodinating Agent: The choice of iodinating agent can significantly influence the regioselectivity. While stronger electrophilic iodine sources might favor the more electronically rich C5 position, milder reagents can sometimes offer better selectivity.

  • Reaction Conditions: Temperature and solvent can play a crucial role. Running the reaction at lower temperatures may help to improve selectivity by favoring the kinetically controlled product.

  • Protecting Groups: Although it adds extra steps, introduction of a bulky protecting group at the C5 position prior to iodination can direct the iodine to the C3 position. The protecting group can then be removed in a subsequent step.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Troubleshooting regioselectivity in direct iodination.

Answer: Over-iodination is a common side reaction, especially when using a stoichiometric excess of the iodinating agent or under forcing reaction conditions. To minimize the formation of di-iodinated products:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents is often recommended. A preliminary small-scale reaction to determine the optimal stoichiometry for your specific substrate and conditions is advisable.

  • Slow Addition: Add the iodinating agent slowly to the reaction mixture. This helps to maintain a low concentration of the iodinating agent at any given time, disfavoring multiple iodinations on the same molecule.

  • Monitor Reaction Progress: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent further reaction to the di-iodinated product.

ConditionOutcomeRecommendation
Excess Iodinating AgentIncreased di-iodinationUse 1.0-1.1 equivalents
Rapid AdditionLocalized high concentration, leading to over-iodinationAdd iodinating agent dropwise or in portions
Prolonged Reaction TimeFormation of di- and poly-iodinated productsMonitor reaction closely and quench upon completion

Table 1: Troubleshooting Over-iodination in Direct Iodination.

Route 2: Sandmeyer Reaction of 3-Amino-2-pyridone

This route involves the diazotization of 3-amino-2-pyridone to form a diazonium salt, which is then displaced by iodide in a Sandmeyer-type reaction. The primary challenge in this synthesis is the instability of the pyridinyldiazonium salt intermediate.

Answer: Low yields in the Sandmeyer reaction of heteroaromatic amines are often attributed to the instability of the diazonium salt intermediate. These intermediates can readily decompose or participate in unwanted side reactions. Here are key strategies to improve your yield:

  • Low-Temperature Diazotization: The formation of the diazonium salt is highly exothermic and the resulting salt is thermally unstable. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process. Use of an ice-salt bath is recommended.

  • In Situ Consumption: Do not attempt to isolate the pyridinyldiazonium salt. It should be generated in situ and reacted immediately with the iodide source.

  • Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This ensures that the concentration of nitrous acid and the diazonium salt remains low at any point, minimizing decomposition and side reactions.

  • Choice of Acid: The choice and concentration of the acid are critical. Sufficient acid is needed to protonate the amine and to generate nitrous acid. However, excessively high acid concentrations can sometimes accelerate decomposition.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for handling the unstable diazonium intermediate.

Answer: The formation of tar is a common indication of diazonium salt decomposition and subsequent polymerization or coupling reactions. To minimize tar formation:

  • Ensure Efficient Stirring: Vigorous stirring is essential to ensure rapid mixing and to prevent localized high concentrations of reagents, which can lead to uncontrolled decomposition.

  • Degas Solvents: While not always necessary, in some cases, dissolved oxygen can contribute to radical side reactions. Using degassed solvents can sometimes improve the reaction outcome.

  • Copper Catalyst: For Sandmeyer reactions, the use of a copper(I) salt (e.g., CuI) is often catalytic and can promote the desired substitution over decomposition pathways. However, for iodination, the reaction often proceeds without a copper catalyst by simply using a source of iodide like potassium iodide (KI). If yields are low, a trial with catalytic CuI may be beneficial.

ProblemPotential CauseRecommended Solution
Low YieldDiazonium salt decompositionMaintain low temperature (0-5 °C), slow nitrite addition, immediate use
Tar FormationUncontrolled decomposition and side reactionsEnsure efficient stirring, consider degassed solvents
Incomplete ReactionInsufficient diazotization or iodide substitutionEnsure adequate acid and nitrite, allow sufficient reaction time for substitution

Table 2: Troubleshooting the Sandmeyer Reaction.

Experimental Protocols

Please note: These are general protocols and may require optimization for your specific setup and scale. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Direct Iodination of 2-Hydroxypyridine using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the direct iodination of 2-hydroxypyridine (the tautomer of 2-pyridone).

Materials:

  • 2-Hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-iodosuccinimide (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the C3 and C5 isomers and any di-iodinated products.

Protocol 2: Sandmeyer Reaction of 3-Amino-2-pyridone

This protocol provides a general procedure for the synthesis of this compound from 3-amino-2-pyridone.

Materials:

  • 3-Amino-2-pyridone

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, dissolve 3-amino-2-pyridone (1.0 eq.) in an aqueous solution of HCl or H₂SO₄.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq.) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a cold aqueous NaOH solution to pH 7-8.

  • Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

dot graph SynthesisPathways { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Synthetic routes to this compound.

dot graph LogicalRelationships { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-Iodopyridin-2(1H)-one. The following protocols and advice are based on established chemical purification principles and methodologies reported for analogous compounds, offering a strong starting point for developing a specific purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in my sample of this compound?

Based on common synthetic routes for similar iodinated pyridinone compounds, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-hydroxypyridine or a corresponding aminopyridine precursor.

  • Over-iodinated Species: Di-iodinated or other poly-iodinated pyridinones can form if the iodination reaction is not carefully controlled.

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers of the iodo-group on the pyridinone ring could be present.

  • Reagent-derived Byproducts: For instance, if N-iodosuccinimide (NIS) is used for iodination, succinimide will be a byproduct.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

The two primary and most effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: How do I choose a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Preliminary small-scale solubility tests with various solvents are recommended. For pyridinone derivatives, common solvent systems include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[1]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to a high impurity concentration or rapid cooling. To resolve this, try reheating the solution to redissolve the oil and then allow it to cool more slowly. If the problem persists, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q5: What is a good starting point for developing a column chromatography method?

For pyridinone compounds, silica gel is a common stationary phase. A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.25-0.35 for the desired product.

Troubleshooting Guides

Recrystallization Issues
IssueProbable Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Add a small amount of a more polar co-solvent.
Insufficient solvent was used.Add more of the hot solvent in small portions until dissolution is achieved.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, and the compound has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
Poor purity of the recrystallized product. The cooling process was too rapid, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent does not effectively differentiate between the product and a major impurity.Perform small-scale trials with different solvent systems to find one with better selectivity.
Column Chromatography Issues
IssueProbable Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. The eluent system is not optimal.Adjust the polarity of the eluent. If spots are too close on TLC, try a less polar solvent system. A shallower gradient during elution can also improve separation.
The column was overloaded with the crude product.Use a larger column or load less material.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the eluent.
Streaking or tailing of the compound on the column. The compound may be interacting too strongly with the silica gel (e.g., acidic or basic compounds).Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or a small amount of acetic acid for acidic compounds).
The crude product was not fully dissolved before loading.Ensure the sample is completely dissolved in a minimal amount of solvent before loading it onto the column.

Data Presentation

The following table summarizes typical purification outcomes for pyridinone-related compounds using different methods. These values can serve as a benchmark for the purification of this compound.

Purification MethodCompound TypeInitial Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization2-Amino-5-bromopyridine derivativeNot specified97.095.0[2]
Recrystallization2-Amino-5-bromo-3-iodopyridineNot specified98.573.7[2]
Column ChromatographyFiltrate from recrystallizationNot specifiedNot specifiedNot specified[2]
Column Chromatography5-Amino-3-bromo-1-methylpyridin-2(1H)-oneCrudeNot specified73[3]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general procedure for the recrystallization of a pyridinone-type compound and should be optimized for this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general workflow for column chromatography purification.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.25-0.35 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and then the dissolved sample. Evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis (Determine Eluent) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate end_node Pure Product evaporate->end_node

Caption: Experimental workflow for purification by silica gel column chromatography.

References

Technical Support Center: HPLC Analysis of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Iodopyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for method development is a reversed-phase (RP) HPLC method, as this compound is a polar aromatic compound. A standard C18 column is often the first choice for such molecules.[1][2] A gradient elution is recommended to determine the approximate retention time and complexity of the sample.[3]

A typical starting method is detailed below.

Q2: Which solvents are recommended for sample and standard preparation?

The ideal solvent for sample and standard preparation is the initial mobile phase composition to ensure good peak shape.[4] If the compound's solubility is low in the initial mobile phase, a slightly stronger solvent can be used, but the injection volume should be kept small to minimize peak distortion. Given the polar nature of this compound, a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is a suitable choice. For stock solutions, DMSO can be used, but it should be diluted significantly with the mobile phase before injection.

Q3: What detection wavelength should I use?

Pyridinone structures typically exhibit strong UV absorbance. A good starting point for detection is around 254 nm.[5] To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of this compound in the mobile phase should be acquired using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax).[6]

Experimental Protocols

Protocol 1: Starting Reversed-Phase HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on the sample matrix and specific analytical goals.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Note: For Mass Spectrometry (MS) detection, formic acid is a suitable mobile phase modifier. If MS is not used, phosphoric acid can also be considered.[7]

Protocol 2: Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water. Use sonication if necessary to ensure complete dissolution.

  • Dilution: Perform serial dilutions to achieve a final concentration within the expected calibration range (e.g., 1-100 µg/mL).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulates that could block the column.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[9]

Solutions & Optimization:

  • Mobile Phase pH: The pyridinone moiety has acidic protons, and the pyridine nitrogen can be protonated. Uncontrolled pH can lead to peak tailing. Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of free silanol groups on the silica-based column, improving peak shape.[9]

  • Column Choice: If tailing persists, consider a column with end-capping or a different stationary phase, such as a phenyl phase, which can offer alternative selectivity for aromatic compounds.[4]

  • Sample Overload: Injecting too much sample can cause both tailing and fronting. Try diluting the sample.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase ModifierMobile Phase pH (approx.)Peak Asymmetry Factor (As)
None (Water/ACN)~6.52.1
0.1% Formic Acid~2.71.2
10 mM Ammonium Acetate~6.81.8

Note: Data is illustrative. Asymmetry factor is ideally between 0.9 and 1.5.

Issue 2: Shifting or Unstable Retention Times

Retention time drift can make peak identification and quantification unreliable.[7] The most common causes are related to the mobile phase, column temperature, or pump performance.[10]

Solutions & Optimization:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample, especially when using a gradient method.[4]

  • Mobile Phase Preparation: In reversed-phase chromatography, even a 1% change in organic solvent composition can significantly alter retention times.[7] Prepare mobile phases accurately and degas them thoroughly to prevent bubble formation.[7]

  • Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause retention times to drift.[10]

Issue 3: Poor Resolution or Co-eluting Peaks

If this compound needs to be separated from impurities or other components, achieving baseline resolution is critical.

Table 2: Optimizing Resolution by Modifying HPLC Parameters

Parameter ChangeEffect on Resolution (Rs)Rationale
Decrease Gradient Slope IncreaseAllows more time for components to interact with the stationary phase, improving separation.
Change Organic Modifier Varies (Potential Increase)Switching from Acetonitrile to Methanol (or vice versa) alters the selectivity of the separation.[4]
Change Column Chemistry Varies (Potential Increase)A Phenyl or Fluorinated phase can provide different interactions (e.g., π-π) for aromatic compounds.[4]
Decrease Flow Rate IncreaseImproves efficiency but increases run time.

References

Validation & Comparative

Comparative 1H NMR Analysis of 3-Iodopyridin-2(1H)-one and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a critical step. Pyridin-2(1H)-one and its derivatives are prevalent scaffolds in numerous biologically active molecules. Understanding their precise structure through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 3-Iodopyridin-2(1H)-one and its halogenated and parent analogues. Due to the limited availability of experimental data for this compound, this guide utilizes a combination of experimental and predicted data to facilitate a comprehensive comparison.

Data Summary Table

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. The data for the iodo and chloro derivatives are predicted, while the data for the bromo and parent compounds are based on experimental values. This comparison highlights the influence of the C3-halogen substituent on the electronic environment of the pyridine ring protons.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)N-H (ppm)Data Source
Pyridin-2(1H)-one7.21 (dd)7.23 (dd)8.07 (dd)~12-13 (br s)Experimental[1]
3-Chloropyridin-2(1H)-one~7.4~7.1~7.6~12-13 (br s)Predicted
3-Bromopyridin-2(1H)-one7.63 (dd)7.01 (dd)7.42 (dd)~12.5 (br s)Experimental
This compound~7.8~6.9~7.5~12-13 (br s)Predicted

Note: Predicted values were obtained using online NMR prediction tools and should be considered as estimates. The broad singlet for the N-H proton can vary in chemical shift depending on solvent and concentration.

Experimental and Predicted Data Analysis

The ¹H NMR spectrum of pyridin-2(1H)-one displays three distinct signals in the aromatic region corresponding to the protons at positions 4, 5, and 6.[1] The introduction of a halogen at the C3-position significantly influences the chemical shifts of the remaining ring protons.

The electron-withdrawing nature of the halogens generally leads to a downfield shift of the adjacent protons. This effect is expected to be most pronounced for the H-4 proton. As we move from chloro to iodo, the electronegativity decreases, which would typically suggest a less pronounced downfield shift. However, other factors such as magnetic anisotropy and steric effects also play a role, leading to the predicted trend observed in the table.

For 3-Bromopyridin-2(1H)-one, the experimental data shows a downfield shift for H-4 and H-6 compared to the parent compound, while H-5 is shifted slightly upfield. The predicted data for the iodo and chloro analogues follows a similar pattern, providing a useful, albeit theoretical, comparison of the electronic effects of these halogens on the pyridinone ring system.

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra of pyridinone compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid pyridinone sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Pyridinones often show good solubility in DMSO-d₆.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence (e.g., a standard single-pulse experiment).

    • Number of scans (typically 8 to 64 for good signal-to-noise, depending on sample concentration).

    • Acquisition time (typically 2-4 seconds).

    • Relaxation delay (1-5 seconds).

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative ratios of the protons.

  • Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in ¹H NMR analysis.

logical_relationship Logical Flow of ¹H NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Chemical Shift Referencing H->I J Integration and Coupling Analysis I->J K Structure Elucidation J->K

Caption: Workflow of ¹H NMR Analysis.

This guide provides a foundational comparison of the ¹H NMR characteristics of this compound and its analogues. For definitive structural confirmation, experimental acquisition of the ¹H NMR spectrum of this compound is recommended. The provided protocol offers a standardized approach for obtaining high-quality spectral data for this important class of compounds.

References

A Comparative Guide to the ¹³C NMR Characterization of 3-Iodopyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for pyridin-2(1H)-one derivatives. Due to the limited availability of direct experimental data for 3-iodopyridin-2(1H)-one, this guide leverages data from analogous 3-substituted and halogenated pyridin-2(1H)-one compounds to predict and understand the expected spectral features. This approach facilitates the structural elucidation and characterization of novel this compound derivatives in drug discovery and development.

Data Presentation: Comparative ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shift data for pyridine and various substituted pyridin-2(1H)-one derivatives. The data for pyridine serves as a fundamental reference, while the substituted analogs illustrate the electronic effects of different functional groups on the carbon environment of the pyridinone ring. This comparative data is crucial for predicting the chemical shifts in this compound derivatives.

Compound/SubstituentC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)SolventReference
Pyridine150124136124150Various[1][2]
3,5-disubstituted pyridin-2(1H)-one derivatives~160-165~105-115~130-140~100-110~145-155CDCl₃/DMSO-d₆[3]

Note: The chemical shifts for the 3,5-disubstituted pyridin-2(1H)-one derivatives are approximate ranges derived from the literature and can vary based on the specific nature and position of the substituents. The presence of an iodine atom at the C3 position is expected to cause a significant upfield shift for C3 due to the heavy atom effect, while the shifts of the other carbon atoms will also be influenced.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard and reliable protocol for acquiring high-quality ¹³C NMR spectra of this compound derivatives is essential for accurate structural characterization.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup and Calibration:

  • The ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[3]

  • Before data acquisition, the instrument should be properly tuned and shimmed to ensure optimal resolution and sensitivity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments) is typically used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[4]

  • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the expected range of carbon chemical shifts for these compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • After Fourier transformation, the spectrum should be phase-corrected and baseline-corrected.

  • The chemical shifts should be referenced to the solvent peak or the internal standard (TMS).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the ¹³C NMR characterization of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire Acquire FID setup->acquire process Process FID acquire->process analyze Spectral Analysis process->analyze elucidate Structure Elucidation analyze->elucidate

Caption: Experimental Workflow for ¹³C NMR Characterization.

logical_relationship A This compound Derivative B ¹³C NMR Spectrum A->B yields C Chemical Shifts (δ) B->C D Coupling Constants (J) B->D E Signal Intensities B->E F Structural Information C->F provide D->F provide E->F provide G Carbon Skeleton F->G H Electronic Environment F->H I Substituent Effects F->I

Caption: Logical Relationships in Spectral Interpretation.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Iodopyridin-2(1H)-one and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3-Iodopyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical development. The performance of Liquid Chromatography-Mass Spectrometry (LC-MS) is objectively compared with alternative analytical techniques, supported by experimental data and detailed methodologies to inform method selection and development.

Executive Summary

The analysis of this compound and its related products is critical for ensuring purity, stability, and quality in drug development. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), stands out for its high sensitivity and selectivity, enabling precise identification and quantification at trace levels. This guide delves into the specifics of LC-MS/MS analysis, including expected fragmentation patterns, and contrasts its performance with other viable techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. While LC-MS/MS offers unparalleled sensitivity, HPLC-UV provides a robust and cost-effective alternative for routine quantification, and NMR spectroscopy remains indispensable for definitive structural elucidation.

Mass Spectrometry Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier method for the sensitive and selective quantification of this compound in complex matrices. The technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Expected Fragmentation Pattern

The molecular ion peak (M+) would be observed at m/z 221. Key fragmentation pathways would likely involve:

  • Loss of Iodine: A prominent fragment would arise from the cleavage of the C-I bond, resulting in a [M-I]+ ion at m/z 94. This is often a dominant fragmentation pathway for iodo-substituted compounds due to the relative weakness of the C-I bond.

  • Loss of CO: The pyridinone ring can undergo a characteristic loss of carbon monoxide (CO), leading to a fragment at [M-CO]+.

  • Loss of HI: Elimination of a hydrogen iodide molecule could also occur.

  • Ring Fission: Fragmentation of the pyridine ring itself can lead to a variety of smaller charged species.

The following diagram illustrates a plausible fragmentation pathway for this compound.

G Predicted Mass Spectrometry Fragmentation of this compound M [C5H4INO]+. m/z = 221 Molecular Ion frag1 [C5H4NO]+. m/z = 94 M->frag1 - I• frag2 Loss of CO M->frag2 frag3 [C4H4IN]+. frag2->frag3 - CO

Caption: Predicted fragmentation of this compound.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, structural information, or high-throughput screening.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.High sensitivity and selectivity, suitable for complex matrices, provides structural information.Higher cost of instrumentation and maintenance.
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, cost-effective, widely available, good for routine quantitative analysis.Lower sensitivity than MS, potential for interference from co-eluting compounds.
NMR Spectroscopy Detection of nuclear spin transitions in a magnetic field.Provides definitive structural elucidation, non-destructive.Lower sensitivity, not suitable for trace analysis, complex data interpretation.
Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for LC-MS/MS and HPLC-UV methods, based on the analysis of structurally related iodinated and pyridine compounds.

ParameterLC-MS/MS (Representative Data for Iodinated Aromatics)HPLC-UV (Representative Data for Pyridine Derivatives)
Limit of Detection (LOD) 0.005 - 0.1 ng/mL~10 - 50 ng/mL
Limit of Quantitation (LOQ) 0.01 - 0.5 ng/mL~50 - 150 ng/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 5%

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a representative method based on established procedures for similar analytes.

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with a mixture of water and acetonitrile (50:50, v/v) to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Extraction (from a biological matrix): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 222 [M+H]+

    • Product Ion (Q3): m/z 95 (corresponding to the loss of iodine from the protonated molecule).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) standards Working Standards (0.1-100 ng/mL) stock->standards lc HPLC Separation (C18 Column) standards->lc extraction Sample Extraction (if necessary) extraction->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Workflow for LC-MS/MS analysis.

Representative HPLC-UV Method for this compound Quantification

1. Sample Preparation:

  • Prepare stock and working standard solutions as described for the LC-MS/MS method, with concentrations typically in the µg/mL range.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or the lambda max).

Conclusion

For the analysis of this compound, LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices. HPLC-UV provides a reliable and more accessible alternative for routine quality control where lower sensitivity is acceptable. NMR spectroscopy, while not a primary quantitative tool for this application, is essential for unequivocal structure confirmation of the parent molecule and any isolated impurities or degradation products. The selection of the most appropriate analytical technique will ultimately be guided by the specific goals of the study, be it for metabolic profiling, stability testing, or routine quality assurance.

A Comparative Analysis of the Reactivity of 3-Iodo- vs. 3-Bromo-pyridin-2(1H)-one in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 3-iodo-pyridin-2(1H)-one and 3-bromo-pyridin-2(1H)-one in widely used synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

The pyridin-2(1H)-one scaffold is a prevalent motif in medicinal chemistry, and functionalization at the 3-position is a common strategy for generating analogues with diverse pharmacological profiles. The selection of the halogen at this position significantly impacts the substrate's reactivity, influencing reaction conditions, yields, and overall synthetic efficiency. This comparison aims to provide a data-driven resource to aid in the strategic selection of either the 3-iodo or 3-bromo analogue for specific synthetic applications.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), with the weaker C-I bond undergoing oxidative addition to the palladium(0) catalyst more readily. Consequently, 3-iodo-pyridin-2(1H)-one is expected to be more reactive than its bromo counterpart in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, often requiring milder reaction conditions and shorter reaction times.

For nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyridines, the reactivity trend of halogens can be more complex. The reaction typically proceeds via a two-step addition-elimination mechanism. The first step, the attack of the nucleophile, is often rate-determining. In this case, more electronegative halogens (F > Cl > Br > I) can accelerate the reaction by stabilizing the intermediate Meisenheimer complex through inductive electron withdrawal. However, if the second step, the expulsion of the halide leaving group, is rate-determining, the reactivity follows the leaving group ability (I > Br > Cl > F). For pyridin-2(1H)-ones, the specific reaction conditions and the nature of the nucleophile will dictate the observed reactivity.

Quantitative Data Comparison

The following table summarizes representative reaction conditions and yields for various transformations involving 3-iodo- and 3-bromo-pyridin-2(1H)-one. It is important to note that the data presented are compiled from different sources and do not represent a direct head-to-head comparison under identical conditions. However, they provide a valuable indication of the expected performance of each substrate.

Reaction TypeHalogenCoupling Partner/NucleophileCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura IodoArylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O1004~85-95Inferred
Suzuki-Miyaura BromoArylboronic acidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O9018~75-85[1]
Sonogashira IodoTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NDMF802~80-90Inferred
Sonogashira BromoTerminal alkynePd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF1003~72-96Inferred
Buchwald-Hartwig IodoAminePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane906~80-90Inferred
Buchwald-Hartwig BromoAminePd₂(dba)₃, BINAP, NaOtBuToluene804~60[2]
SNAr IodoAmineK₂CO₃DMSO12012ModerateInferred
SNAr BromoAmineK₂CO₃EthanolReflux24Moderate[3]

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 3-halopyridin-2(1H)-one with an arylboronic acid.

  • General Procedure for 3-Bromo-pyridin-2(1H)-one: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.). Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%). Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). The reaction mixture is then heated to 90 °C and stirred for 18 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

  • Adapted Procedure for 3-Iodo-pyridin-2(1H)-one: A similar procedure to the one described above would be followed. However, due to the higher reactivity of the iodo-substrate, the reaction time is expected to be shorter (e.g., 4-8 hours), and a lower reaction temperature (e.g., 80 °C) may be sufficient. A weaker base such as potassium carbonate (K₂CO₃) can also be employed.

Sonogashira Coupling

This protocol outlines a general method for the coupling of a 3-halopyridin-2(1H)-one with a terminal alkyne.

  • General Procedure: To a flask are added 3-halopyridin-2(1H)-one (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent such as DMF or THF is added, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at a suitable temperature (e.g., 80-100 °C) until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and purification by chromatography. For the 3-iodo substrate, the reaction is expected to proceed under milder conditions (lower temperature and shorter time) compared to the 3-bromo analogue.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a 3-halopyridin-2(1H)-one.

  • General Procedure for 3-Bromopyridine derivative: Toluene (50 mL) was added to a large Schlenk vessel charged with (+/-)-trans‑1,2‑diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol) and NaOtBu (2.4 g, 25 mmol). The resulting deep red/brown mixture was heated for 4 h at 80°C with stirring. On cooling to room temperature diethyl ether (50 mL) was added. The resultant yellow mixture was washed with brine (2 x 30 mL), dried over MgSO₄ and the solvent removed by evaporation under reduced pressure. The yellow product was recrystallised from pentane / diethyl ether (yield 1.72 g, 60 %).[2]

  • Considerations for 3-Iodo-pyridin-2(1H)-one: The higher reactivity of the 3-iodo substrate may allow for the use of less reactive (and often more functional group tolerant) bases, such as K₃PO₄ or Cs₂CO₃, and potentially lower catalyst loadings or reaction temperatures.

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general approach for the substitution of the halogen on a 3-halopyridin-2(1H)-one with an amine nucleophile.

  • General Procedure: A mixture of the 3-halopyridin-2(1H)-one (1.0 equiv.), the amine nucleophile (1.1-2.0 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a polar aprotic solvent like DMSO or DMF is heated at an elevated temperature (e.g., 120-150 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization. The relative reactivity of the iodo- versus bromo-substituted pyridinone will depend on the specific nucleophile and reaction conditions.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Halopyridin-2-one, Arylboronic Acid, and Base B Add Pd Catalyst under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, and Concentrate G->H I Purify (Column Chromatography) H->I

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_rxn Reaction cluster_purify Work-up & Purification N1 Combine 3-Halopyridin-2-one, Amine, Base, and Ligand N2 Add Pd Catalyst under Inert Atmosphere N1->N2 N3 Add Anhydrous Solvent N2->N3 N4 Heat and Stir (e.g., 80-110 °C) N3->N4 N5 Monitor Progress (TLC/LC-MS) N4->N5 N6 Cool and Quench (if necessary) N5->N6 N7 Extract with Organic Solvent N6->N7 N8 Wash, Dry, and Concentrate N7->N8 N9 Purify (Chromatography/Recrystallization) N8->N9

Buchwald-Hartwig Amination Experimental Workflow

Conclusion

In palladium-catalyzed cross-coupling reactions, 3-iodo-pyridin-2(1H)-one is the more reactive substrate compared to 3-bromo-pyridin-2(1H)-one, generally leading to higher yields under milder conditions and in shorter reaction times. This makes the iodo-analogue a preferred choice when dealing with sensitive functional groups or when aiming for high-throughput synthesis. However, 3-bromo-pyridin-2(1H)-one is often more cost-effective and readily available, making it a practical option for large-scale synthesis where reaction conditions can be optimized to achieve satisfactory yields.

For nucleophilic aromatic substitution reactions, the choice between the iodo and bromo derivatives is less straightforward and is highly dependent on the specific reaction. In cases where the nucleophilic attack is the rate-determining step, the bromo- and iodo-pyridones may exhibit similar reactivity.

Ultimately, the selection of 3-iodo- or 3-bromo-pyridin-2(1H)-one should be based on a careful consideration of the specific synthetic transformation, the desired reaction conditions, cost, and availability. This guide provides a foundational understanding and practical data to inform this critical decision in the drug discovery and development process.

References

The Strategic Advantage of 3-Iodopyridin-2(1H)-one in Synthesis and Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry and drug development, pyridin-2(1H)-one and its derivatives represent a privileged scaffold, appearing in numerous biologically active compounds.[1][2][3] The strategic introduction of a halogen atom at the 3-position opens up a gateway for diverse functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of 3-Iodopyridin-2(1H)-one with other pyridinone analogs, highlighting its distinct advantages supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that can significantly impact reaction efficiency, yield, and the overall timeline of a research project.

Enhanced Reactivity in Cross-Coupling Reactions: A Quantitative Comparison

The primary advantage of this compound lies in its superior reactivity in popular cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[4] This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, facilitating the rate-determining oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[5]

Table 1: Comparative Performance of 3-Halo-pyridin-2(1H)-ones in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryStarting MaterialTypical Reaction ConditionsTypical Reaction TimeTypical Yield
1This compoundPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C1-4 hours>90%
23-Bromopyridin-2(1H)-onePd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C6-12 hours70-85%
33-Chloropyridin-2(1H)-onePd₂(dba)₃, XPhos, K₃PO₄, t-BuOH, 110 °C12-24 hours<60%

Note: The data in this table is illustrative and based on general trends observed for halopyridines in Suzuki-Miyaura reactions. Specific yields and reaction times can vary depending on the exact substrate, catalyst, ligands, and reaction conditions.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the iodination of pyridin-2(1H)-one. A general one-pot procedure for the iodination of hydroxypyridines has been described, which can be adapted for this synthesis.[8][9]

Materials:

  • Pyridin-2(1H)-one

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyridin-2(1H)-one (1.0 equiv.) in acetonitrile, add N-iodosuccinimide (1.1 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

General Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a generalized procedure based on common literature practices for the Suzuki-Miyaura coupling of iodo-pyridines.[10]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-pyridin-2(1H)-one.

Signaling Pathways and Biological Relevance

Pyridin-2(1H)-one derivatives are of significant interest in drug discovery due to their ability to modulate various biological pathways. Their activity as kinase inhibitors and anti-inflammatory agents positions them as promising candidates for the development of novel therapeutics.

Kinase Inhibition: Targeting Src and PIM-1 Pathways

Several studies have highlighted the potential of pyridin-2(1H)-one derivatives as potent kinase inhibitors. Notably, they have been shown to target Src kinase and PIM-1 kinase, both of which are implicated in cancer cell proliferation and survival.[11][12][13][14]

The Src (Sarcoma) family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, including cell growth, differentiation, and survival.[2][15][16] Aberrant activation of Src kinases is frequently observed in various cancers, making them an attractive therapeutic target. Pyridin-2(1H)-one derivatives can act as ATP-competitive inhibitors, binding to the active site of Src kinase and blocking its downstream signaling.

Src_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Metastasis Metastasis Src->Metastasis Pyridinone 3-Substituted Pyridin-2(1H)-one Pyridinone->Src Inhibition Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation STAT3->Survival

Src Kinase Signaling Pathway Inhibition

The PIM-1 kinase is a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.[3][][18] Overexpression of PIM-1 is associated with various cancers. Pyridin-2(1H)-one derivatives have been designed as PIM-1 inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.

PIM1_Signaling_Pathway cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription c_Myc c-Myc PIM1->c_Myc Phosphorylation & Stabilization Bad Bad PIM1->Bad Phosphorylation & Inactivation p27 p27 PIM1->p27 Phosphorylation & Degradation Pyridinone 3-Substituted Pyridin-2(1H)-one Pyridinone->PIM1 Inhibition Proliferation Cell Proliferation c_Myc->Proliferation Apoptosis Inhibition of Apoptosis Bad->Apoptosis p27->Proliferation

PIM-1 Kinase Signaling Pathway Inhibition
Anti-inflammatory Activity: Modulation of NF-κB and TLR4 Signaling

Pyridin-2(1H)-one derivatives have also demonstrated significant anti-inflammatory properties.[3][19][20][21] This activity is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB and TLR4 pathways.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[11][12][13][22][23] Its activation leads to the transcription of numerous pro-inflammatory genes. Pyridin-2(1H)-one derivatives can inhibit this pathway at various points, thereby reducing the inflammatory cascade.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Pyridinone 3-Substituted Pyridin-2(1H)-one Pyridinone->IKK Inhibition NFkB_n NF-κB Genes_n Pro-inflammatory Gene Expression NFkB_n->Genes_n

NF-κB Signaling Pathway Inhibition

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response through the activation of downstream signaling pathways, including NF-κB.[1][14][19][20][24] Pyridin-2(1H)-one derivatives have been shown to modulate TLR4 signaling, suggesting their potential in treating inflammatory conditions triggered by bacterial infections.

TLR4_Signaling_Pathway cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pyridinone 3-Substituted Pyridin-2(1H)-one Pyridinone->TLR4_MD2 Inhibition Genes Pro-inflammatory Gene Expression NFkB_n NF-κB Genes_n Pro-inflammatory Gene Expression NFkB_n->Genes_n

TLR4 Signaling Pathway Inhibition

Conclusion

This compound emerges as a superior building block for the synthesis of complex pyridinone derivatives, primarily due to its enhanced reactivity in palladium-catalyzed cross-coupling reactions. This advantage allows for the use of milder reaction conditions and shorter reaction times, leading to more efficient and cost-effective synthetic routes. The pyridin-2(1H)-one scaffold, readily accessible and diversifiable from the 3-iodo precursor, continues to be a focal point in drug discovery, with derivatives showing promising activity as kinase inhibitors and anti-inflammatory agents. The detailed protocols and an understanding of the relevant signaling pathways provided in this guide aim to empower researchers to fully leverage the potential of this compound in their synthetic and medicinal chemistry endeavors.

References

Unveiling Molecular Architectures: X-ray Crystallography for the Structural Confirmation of 3-Iodopyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel 3-Iodopyridin-2(1H)-one derivatives, a class of compounds with significant therapeutic potential, X-ray crystallography stands as the definitive method for unambiguous structural confirmation. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their structural elucidation workflows.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystalline solid. This technique was instrumental in confirming the structure of a key intermediate, 3-iodo-4-phenoxypyridin-2(1H)-one, which has been investigated for its potent biological activity.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a representative this compound derivative, offering a baseline for comparison with newly synthesized analogues.

Parameter3-Iodo-4-phenoxypyridin-2(1H)-one
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.45
b (Å)12.67
c (Å)10.23
α (°)90
β (°)109.5
γ (°)90
Volume (ų)1032
Z 4
Calculated Density (g/cm³)2.05
R-factor 0.035

Note: The data presented is for a representative compound and may vary for different derivatives.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and often complementary information, particularly for characterizing compounds in solution or when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[1] For this compound derivatives, ¹H and ¹³C NMR provide characteristic signals that can confirm the presence of key functional groups and the substitution pattern on the pyridinone ring.

Technique Key Information Provided Advantages Limitations
¹H NMR Number of protons, their chemical environment, and coupling patterns.Non-destructive, provides detailed information about molecular structure in solution.Can be complex to interpret for large molecules, may not provide absolute stereochemistry.
¹³C NMR Number and types of carbon atoms.Complements ¹H NMR, useful for identifying skeletal framework.Lower sensitivity than ¹H NMR, requires longer acquisition times.

Table 2: Comparison of NMR Techniques for Structural Analysis

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the elemental composition and identifying structural motifs.

Technique Key Information Provided Advantages Limitations
High-Resolution MS (HRMS) Exact molecular weight, allowing for determination of the molecular formula.Highly accurate, requires very small sample amounts.Does not provide information on stereochemistry or connectivity.
Tandem MS (MS/MS) Fragmentation patterns, which can help to identify structural subunits.Provides structural information by breaking the molecule into smaller pieces.Fragmentation can be complex and difficult to interpret.

Table 3: Comparison of Mass Spectrometry Techniques for Structural Analysis

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are representative protocols for the synthesis, crystallization, and analysis of this compound derivatives.

Synthesis of 3-Iodo-4-phenoxypyridin-2(1H)-one

A solution of 4-hydroxypyridin-2(1H)-one (1 mmol) in a suitable solvent is treated with an iodinating agent, such as N-iodosuccinimide, at room temperature. The reaction mixture is then subjected to a copper-catalyzed Chan-Lam coupling with phenylboronic acid to introduce the phenoxy group at the 4-position. The resulting product is purified by column chromatography.

X-ray Crystallography Protocol
  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., methanol/dichloromethane).

  • Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry Protocol

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualizing the Workflow and Logic

To better illustrate the process of structure confirmation, the following diagrams outline the experimental workflow and the logical interplay of the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray confirmation Final Structure Confirmation nmr->confirmation ms->confirmation xray->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.

logical_relationship xray X-ray Crystallography (Solid State Structure) structure Comprehensive Structural Confirmation xray->structure Definitive 3D Structure nmr NMR Spectroscopy (Solution Structure & Connectivity) nmr->structure Connectivity & Conformation ms Mass Spectrometry (Molecular Weight & Formula) ms->structure Composition

Caption: Logical relationship of analytical techniques for comprehensive structure confirmation.

Conclusion

For the unequivocal structural confirmation of this compound derivatives, X-ray crystallography remains the unparalleled gold standard. Its ability to provide a precise three-dimensional atomic map is indispensable for understanding structure-activity relationships and for guiding further drug development efforts. While NMR spectroscopy and mass spectrometry are powerful and essential tools for routine characterization and for providing complementary data, they do not replace the definitive structural insights offered by a single-crystal X-ray analysis. By employing a multi-technique approach, with X-ray crystallography as the cornerstone, researchers can confidently and accurately elucidate the structures of these promising therapeutic agents.

References

HPLC vs. GC-MS for the Analysis of 3-Iodopyridin-2(1H)-one Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate monitoring of chemical reactions, impurity profiling, and quantitative analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 3-Iodopyridin-2(1H)-one, a key heterocyclic building block in pharmaceutical synthesis.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1] For this compound and its derivatives, which are typically non-volatile and potentially thermally labile solids, HPLC emerges as the more direct and versatile analytical tool.[1][2] In contrast, GC-MS analysis of such compounds necessitates a derivatization step to enhance volatility and prevent thermal degradation in the heated GC inlet and column.[3][4]

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile, polar, and thermally sensitive compounds.Requires volatile and thermally stable analytes; derivatization is essential for this compound.
Sample Preparation Simple dissolution in a suitable solvent.Involves a derivatization step (e.g., silylation) to increase volatility.
Instrumentation HPLC system with a UV or Mass Spectrometry (MS) detector.GC system coupled with a Mass Spectrometer.
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Run Time 10-30 minutes.15-40 minutes (including derivatization time).
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range with UV detection.Can achieve lower detection limits (pg/mL to low ng/mL) with Selected Ion Monitoring (SIM).[5][6][7]
Data Output Chromatogram with retention time and peak area/height (UV); mass spectrum with LC-MS.Chromatogram with retention time and mass spectrum for each peak.
Key Advantage Direct analysis without derivatization, preserving the original sample integrity.High separation efficiency and definitive identification through mass spectral libraries.
Key Disadvantage Lower resolution compared to capillary GC.The need for derivatization adds complexity and potential for side reactions.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the preeminent technique for the analysis of pyridinone derivatives due to its ability to handle non-volatile and thermally sensitive molecules directly.[1][2][8] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically a C18 column for reversed-phase chromatography.[9]

Experimental Protocol: HPLC-UV Analysis of a this compound Reaction Mixture

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or DAD scanning from 200-400 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Identify and quantify the starting material, intermediates, and products based on their retention times and peak areas relative to standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolve in Solvent ReactionMixture->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify & Quantify Peaks Chromatogram->Quantification

HPLC analysis workflow for this compound reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect but Powerful Alternative

Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and the high temperatures required for vaporization, which can lead to thermal decomposition.[1] The parent compound, 2-pyridone, for instance, decomposes at its boiling point. Therefore, a crucial prerequisite for GC-MS analysis is derivatization, a process that chemically modifies the analyte to increase its volatility and thermal stability.[3][4] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups present in the tautomeric forms of this compound.[4]

Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture via Silylation

1. Derivatization (Silylation):

  • Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a catalyst like pyridine.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

2. Instrumentation:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

  • Injection Volume: 1 µL (splitless).

4. Data Analysis:

  • Identify the silylated derivatives of the compounds in the reaction mixture by their retention times and mass spectra.

  • Quantify the components using the peak areas of characteristic ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Drying Dry Sample ReactionMixture->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection ChromatogramMS Generate Total Ion Chromatogram Detection->ChromatogramMS Identification Identify by Mass Spectra ChromatogramMS->Identification

GC-MS analysis workflow for this compound reactions.

Making the Right Choice: A Logic-Based Decision Flow

The selection between HPLC and GC-MS for the analysis of this compound reactions should be guided by the specific analytical goals.

Decision_Flow Start Start: Analyze this compound Reaction Question1 Is the primary goal routine monitoring of reaction progress and purity? Start->Question1 HPLC_Choice Use HPLC (Direct, robust, and straightforward) Question1->HPLC_Choice Yes Question2 Is definitive identification of unknown impurities or byproducts required? Question1->Question2 No Question2->HPLC_Choice No GCMS_Choice Use GC-MS with Derivatization (High-resolution separation and mass spectral library matching) Question2->GCMS_Choice Yes LCMS_Choice Consider LC-MS (Combines direct analysis with mass spectral data) GCMS_Choice->LCMS_Choice Alternative

References

A Comparative Guide to Catalysts for 3-Iodopyridin-2(1H)-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the functionalization of the 3-Iodopyridin-2(1H)-one scaffold, a key building block in medicinal chemistry.

The pyridin-2(1H)-one moiety is a prevalent scaffold in a wide array of biologically active compounds and pharmaceuticals. The targeted functionalization of this core structure, particularly at the 3-position, is a critical step in the development of novel drug candidates. The versatile this compound serves as an excellent starting material for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative overview of different catalytic systems employed in the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, supported by available experimental data.

At a Glance: Performance of Catalysts in Coupling Reactions

The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yields and purity in cross-coupling reactions. The following tables summarize the performance of various catalytic systems for the coupling of this compound and its derivatives.

Coupling Reaction Catalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Suzuki-Miyaura Pd(dppf)Cl₂·CH₂Cl₂dppfK₂CO₃Toluene/H₂O801GoodFormation of phenylated impurity from ligand observed.[1]
Pd(OAc)₂PPh₃Na₂CO₃n-Propanol/H₂OReflux1-General protocol for aryl halides.[2]
Na₂PdCl₄sSPhosK₂CO₃H₂O/MeCN372867For DNA-conjugated aryl iodides.[3]
Buchwald-Hartwig Pd₂(dba)₃BrettPhosK₃PO₄t-BuOH10072-General protocol for intramolecular amination.[4]
Pd(OAc)₂ / (R)-BINAP(R)-BINAPNaOtBuToluene100--For amination of aryl bromides.[5][6]
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃NDMF100372-96For 2-Amino-3-bromopyridines.[7]
(PPh₃)₂CuBH₄PPh₃DBUEthanol120-up to 99Palladium-free, for o-iodoanilines.[8]
Heck Pd(OAc)₂-K₂CO₃DMA130-1404056-94For in situ generated alkenes and aryl halides.[9]
Pd(OAc)₂-Na₂CO₃/TEADMF100-1104-12-For 3-Iodo-6-methyl-4-nitro-1H-indazole.[10]
Copper-Catalyzed Amination CuIEthylene glycolK₂CO₃Ethylene glycol10016-For 2-amino/hydroxy-5-halopyridines.[11]
CuI1,10-phenanthrolineCs₂CO₃DMF80-GoodFor N-arylation of hydroxylamines.[12]

Key Coupling Methodologies and Experimental Insights

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For substrates similar to this compound, palladium catalysts are predominantly employed.

Catalyst Selection:

  • Pd(dppf)Cl₂·CH₂Cl₂: This catalyst has been used for the coupling of 4-iodopyridine with boronic esters, yielding good results.[1] However, a notable drawback is the potential for the formation of phenylated byproducts originating from the phosphine ligand.[1]

  • Pd(OAc)₂ with PPh₃: A combination of palladium acetate and triphenylphosphine is a common and effective catalytic system for the Suzuki coupling of various aryl halides.[2]

  • Ligand-free systems: In some instances, Suzuki-Miyaura reactions can be performed without a phosphine ligand, which simplifies the reaction setup and purification.

Typical Experimental Protocol (General):

  • To a reaction vessel, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv.).[2][13]

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, n-propanol, or dioxane) and water.[2][13]

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 5 mol%) or a combination of Pd(OAc)₂ and a ligand like PPh₃.[1][2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[13][14]

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.[13]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Solvent A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K 3-Arylpyridin-2(1H)-one J->K Final Product

Figure 1. Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is particularly useful for synthesizing N-aryl pyridinones, which are common motifs in pharmacologically active molecules.

Catalyst Selection:

  • Palladium with bulky phosphine ligands: The success of the Buchwald-Hartwig amination often relies on the use of sterically hindered and electron-rich phosphine ligands. Ligands such as BINAP, dppf, Xantphos, and BrettPhos are commonly employed in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4] The choice of ligand can significantly influence the reaction's scope and efficiency.

  • Catalyst Generations: Several "generations" of Buchwald-Hartwig catalysts have been developed, each offering improvements in reactivity, stability, and substrate scope.

Typical Experimental Protocol (General):

  • In an inert atmosphere glovebox, charge a reaction vial with the this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the corresponding ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K₃PO₄, 1.4 equiv.).[4]

  • Add an anhydrous solvent, such as t-BuOH or toluene.[4]

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.[4]

  • Monitor the reaction until the starting material is consumed.

  • After cooling, the reaction mixture is typically partitioned between an organic solvent and water.

  • The product is isolated from the organic phase and purified by chromatography.[4]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex R-Pd(II)-NR'R''(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product R-NR'R'' reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyridinones.

Catalyst Systems:

  • Palladium/Copper Co-catalysis: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI).[7]

  • Copper-Free Systems: To avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts, copper-free Sonogashira protocols have been developed. These often utilize specific palladium catalysts and ligands.

  • Palladium-Free Systems: Recent advancements have led to the development of palladium-free Sonogashira couplings, with copper complexes like (PPh₃)₂CuBH₄ showing high efficiency for certain substrates.[8]

Typical Experimental Protocol (General, Pd/Cu catalyzed):

  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a degassed solvent (e.g., DMF or Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), a ligand if required (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[7]

  • Add a base, typically an amine such as triethylamine, which can also serve as the solvent.[7]

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 100 °C.[7]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the reaction is worked up by removing the solvent, and the residue is partitioned between an organic solvent and water.

  • The product is isolated from the organic layer and purified by chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 3-position of the pyridinone ring.

Catalyst Selection:

  • Palladium(II) Acetate: Pd(OAc)₂ is a commonly used and effective catalyst for the Heck reaction. It can often be used without an additional phosphine ligand, especially with electron-rich olefins.[9][10]

Typical Experimental Protocol (General):

  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (e.g., 2 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Et₃N, 2-3 equiv.).[9][10]

  • Add a polar aprotic solvent like DMF or DMA.[9][10]

  • Heat the mixture under an inert atmosphere to a temperature typically between 80 °C and 140 °C.[8][9]

  • Monitor the reaction's progress.

  • Upon completion, the reaction is cooled and subjected to a standard aqueous workup, followed by extraction with an organic solvent.

  • The final product is purified by column chromatography.[10]

Conclusion

The functionalization of this compound through cross-coupling reactions is a versatile strategy for the synthesis of a diverse range of derivatives with potential applications in drug discovery. Palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are the most established methods. The choice of catalyst, ligand, base, and solvent is crucial and must be tailored to the specific coupling partners to achieve optimal results. While palladium-based systems are prevalent, the development of more sustainable and economical copper-catalyzed methods, particularly for C-N and C-C bond formation, presents a promising and evolving area of research. Further investigation and optimization of these reactions specifically for the this compound scaffold will undoubtedly accelerate the discovery of novel therapeutic agents.

References

Benchmarking 3-Iodopyridin-2(1H)-one: A Comparative Guide to its Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of novel pharmaceutical agents and functional materials. The choice of coupling partner is a critical determinant of reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of 3-Iodopyridin-2(1H)-one against other common coupling partners in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

While direct, quantitative comparative data for this compound is not extensively documented in readily available literature, this guide extrapolates its expected performance based on established principles of organic chemistry and available data for analogous compounds. The reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the trend of I > Br > Cl > F, a principle rooted in the bond dissociation energies of the carbon-halogen bond. This suggests that this compound is a highly reactive and efficient coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a versatile method for forming C(sp²)-C(sp²) bonds, is a staple in the synthesis of biaryl and vinyl-substituted aromatic compounds. The performance of this compound is benchmarked against its bromo and chloro analogues, as well as pyridyl triflates.

Expected Performance of this compound:

Due to the weaker C-I bond, this compound is anticipated to undergo oxidative addition to the palladium(0) catalyst at a faster rate and under milder conditions compared to its bromo and chloro counterparts. This enhanced reactivity can lead to higher yields, shorter reaction times, and a broader substrate scope, particularly with less reactive boronic acids.

Comparative Data for Alternative Coupling Partners:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of related pyridyl derivatives.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinePd(OAc)₂/PPh₃K₂CO₃95% EtOHReflux1285-95
1-(3-Bromopyridin-2-yl)ethanonePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1570-88
3-Pyridyl TriflatesPd(PPh₃)₄ (10)K₃PO₄Dioxane1001275-95
4-ChloropyridinePd₂(dba)₃/XPhosK₃PO₄t-BuOH10024~80
3-Iodo-1H-indazolePdCl₂(dppf)K₂CO₃DMF80280-95

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to construct C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes, which are prevalent in materials science and as precursors for more complex molecules.

Expected Performance of this compound:

Consistent with the general reactivity trend of halogens, this compound is expected to be an excellent substrate for Sonogashira coupling. Its high reactivity should allow for the use of milder reaction conditions, lower catalyst loadings, and a wider range of terminal alkynes, including those that are thermally sensitive.

Comparative Data for Alternative Coupling Partners:

The table below presents data for the Sonogashira coupling of various aryl halides, illustrating the typical conditions required.

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003up to 96
Aryl IodidesPd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT3~89
Aryl BromidesPd(OAc)₂/SPhos-K₂CO₃Dioxane1001270-90
3-Iodo-1H-pyrazolePd(PPh₃)₂Cl₂/CuI-Et₃NDioxane803-558-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry. This reaction allows for the coupling of aryl halides with a wide variety of amines.

Expected Performance of this compound:

The high reactivity of the C-I bond in this compound suggests it will be a highly effective substrate for Buchwald-Hartwig amination. This should translate to faster reaction rates, the ability to use a broader range of amines (including less nucleophilic ones), and potentially lower catalyst loadings compared to bromo- and especially chloro-pyridines.

Comparative Data for Alternative Coupling Partners:

The following table provides an overview of reaction conditions and yields for the Buchwald-Hartwig amination of related heteroaryl halides.

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridinePd₂(dba)₃ (0.18)(±)-BINAPNaOᵗBuToluene80460
3-Bromopyridine-D4Pd₂(dba)₃ (1-2)XPhosNaOᵗBuToluene1001275-95
Heteroaryl ChloridesPd₂(dba)₃ (1)BippyPhosNaOᵗBuToluene1001270-90
2-ChloropyridinePd(OAc)₂/RuPhosCs₂CO₃Dioxane12024~85

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

To a Schlenk flask is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) is added via syringe. The reaction mixture is stirred at room temperature for 30 minutes under the inert atmosphere before being heated to the desired temperature (e.g., 85-95 °C) for the specified time (typically 12-24 hours), with monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Sonogashira Coupling Protocol

In a flask, the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) are combined. The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) is added, followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or heated as required, and its progress is monitored by TLC or GC. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Buchwald-Hartwig Amination Protocol

An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOᵗBu, 1.4 equiv). The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the specified temperature (typically 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental processes discussed in this guide.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (e.g., this compound) E Inert Atmosphere (Ar/N2) A->E B Coupling Partner (Boronic Acid, Alkyne, Amine) B->E C Catalyst System (Pd Precursor + Ligand) C->E D Base & Solvent D->E F Heating & Stirring E->F Reaction Conditions G Quenching & Extraction F->G Reaction Completion H Chromatography G->H I Product Isolation & Characterization H->I

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdII_complex Ar-Pd(II)L2-X pd0->pdII_complex Ar-X transmetalation Transmetalation pdII_aryl_complex Ar-Pd(II)L2-R pdII_complex->pdII_aryl_complex [R-B(OR)2OH]⁻ pdII_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-R aryl_halide Ar-X boronic_acid R-B(OR)2 base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-Aryl-2-Pyridone (Potential Inhibitor) Inhibitor->Akt Inhibition

The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Comparative Guide to Validated Analytical Methods for 3-Iodopyridin-2(1H)-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential validated analytical methods for the quantification of 3-Iodopyridin-2(1H)-one. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and robust analytical techniques that can be adapted and validated for this purpose. The presented methods are based on established principles for the analysis of structurally similar compounds, including substituted pyridinones and other iodinated aromatic molecules.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are widely used in pharmaceutical analysis for their sensitivity, specificity, and accuracy.[1] This guide details hypothetical, yet realistic, experimental protocols and performance characteristics to aid researchers in the development and validation of their own analytical methods for this compound.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative of what can be expected from a fully validated method and are based on data from analogous analytical procedures.

ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **> 0.99> 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 5%
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and LC-MS/MS methods are provided below. These protocols serve as a starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).[2] A typical gradient might start at 5% acetonitrile and increase to 95% over 20 minutes.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[2]

    • Detection Wavelength: Determined by UV spectrophotometric scan of this compound (likely in the range of 220-350 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Validation Parameters (based on ICH Q2(R1) guidelines): [3][4]

    • Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

    • Linearity: Determined by injecting a series of at least five concentrations across the intended range and performing a linear regression analysis of the peak area versus concentration.[5]

    • Accuracy: Evaluated by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[4]

    • Precision: Assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogenous sample.[4]

    • LOD & LOQ: Can be determined based on the standard deviation of the response and the slope of the calibration curve.[4]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or for trace-level impurity analysis.[1]

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid to enhance ionization).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. A stable isotope-labeled internal standard is recommended for optimal quantification.[6]

    • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Sample Preparation:

    • For biological samples, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove matrix interferences.

    • Prepare calibration standards in the same matrix as the samples.

    • Spike all samples and standards with a consistent concentration of the internal standard.

  • Validation Parameters (based on ICH Q2(R1) and regulatory guidance for bioanalytical methods): [3][4]

    • Specificity and Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no endogenous interferences are present at the retention time and MRM transition of the analyte and internal standard.

    • Linearity, Accuracy, and Precision: Evaluated as described for the HPLC-UV method, but at much lower concentration levels.

    • Matrix Effect: Investigated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.

    • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.

Visualizations

The following diagrams illustrate the general workflows for analytical method development and validation.

analytical_method_development_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) dev_start Define Analytical Target Profile lit_review Literature Review & Technique Selection (HPLC, LC-MS, etc.) dev_start->lit_review param_select Select Initial Parameters (Column, Mobile Phase, etc.) lit_review->param_select optimization Optimize Method Parameters param_select->optimization dev_end Finalized Analytical Method optimization->dev_end specificity Specificity dev_end->specificity Proceed to Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness val_report Validation Report robustness->val_report

Caption: A flowchart outlining the typical stages of analytical method development and subsequent validation.

sample_analysis_workflow start Receive Sample prep Sample Preparation (Weighing, Dissolution, Extraction, Dilution) start->prep instrument_setup Instrument Setup & System Suitability Test prep->instrument_setup analysis Chromatographic Analysis (HPLC or LC-MS/MS) instrument_setup->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc quantification Quantification of This compound data_proc->quantification report Generate Report quantification->report

Caption: A typical workflow for the quantitative analysis of a sample using a validated chromatographic method.

References

A Comparative Guide to Isomeric Purity Analysis of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact safety and efficacy. 3-Iodopyridin-2(1H)-one is a valuable building block in medicinal chemistry, and ensuring its isomeric purity is paramount for the synthesis of well-defined final products. This guide provides a comparative analysis of various analytical techniques for the determination of isomeric purity of this compound, focusing on the separation and quantification of its potential positional isomers: 4-Iodopyridin-2(1H)-one, 5-Iodopyridin-2(1H)-one, and 6-Iodopyridin-2(1H)-one.

Introduction to Isomeric Impurities

During the synthesis of this compound, the formation of other positional isomers can occur, leading to a mixture of compounds with the same molecular weight but different physical and chemical properties. The presence of these impurities can affect the pharmacological and toxicological profile of the final drug substance. Therefore, robust analytical methods are required to separate and quantify these isomers.

Analytical Techniques for Isomeric Purity Analysis

Several analytical techniques can be employed for the isomeric purity analysis of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of pyridinone isomers. A reverse-phase HPLC method using a C18 column is a common starting point for the separation of polar heterocyclic compounds.

Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Selectivity High, can be optimized by changing stationary and mobile phases.High, based on both retention time and mass fragmentation patterns.Excellent for distinguishing isomers based on unique chemical shifts and coupling constants.
Sensitivity Good to excellent, depending on the detector (UV, DAD, MS).Excellent, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods.
Quantification Highly accurate and precise with proper validation.Accurate and precise, especially with the use of internal standards.Quantitative NMR (qNMR) offers high accuracy without the need for identical standards.
Sample Throughput High, suitable for routine quality control.Moderate to high, depending on the run time.Lower, as acquisition times can be longer.
Instrumentation Cost Moderate to high.High.Very high.
Sample Preparation Simple, typically involves dissolving the sample in a suitable solvent.May require derivatization for non-volatile compounds.Simple, requires dissolving the sample in a deuterated solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While pyridinones may have limited volatility, derivatization can be employed to enhance their suitability for GC analysis. The mass spectrometer provides valuable structural information, aiding in the confident identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide unique spectral fingerprints for each positional isomer of iodopyridin-2(1H)-one. Furthermore, quantitative NMR (qNMR) can be used for accurate purity determination without the need for isomer-specific reference standards.

Experimental Protocols

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the separation of this compound and its potential isomers.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) is recommended to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: Method development and validation would be required to confirm the suitability of these parameters.

Proposed GC-MS Method

For GC-MS analysis, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase the volatility of the iodopyridinone isomers.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-300 m/z

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will vary depending on the position of the iodine substituent.

  • qNMR: For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) is added to a precisely weighed sample. The purity is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Isomeric Purity Integrate->Calculate

Caption: Experimental workflow for HPLC analysis of isomeric purity.

Method_Comparison cluster_techniques Analytical Techniques cluster_outcomes Analysis Outcome Analyte This compound Isomeric Mixture HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Analyte->NMR Purity Isomeric Purity (%) HPLC->Purity Quantitative GCMS->Purity Semi-Quantitative/Quantitative NMR->Purity Quantitative (qNMR)

Caption: Logical relationship for comparing analytical methods.

Conclusion

The choice of the most suitable analytical method for determining the isomeric purity of this compound depends on several factors, including the required sensitivity, accuracy, sample throughput, and available instrumentation.

  • HPLC is a robust and versatile technique, ideal for routine quality control in a drug development setting due to its high throughput and excellent quantitative performance.

  • GC-MS provides an orthogonal method with high sensitivity and specificity, which is particularly useful for impurity identification and confirmation.

  • NMR spectroscopy , especially qNMR, offers a primary ratio method for highly accurate purity assignments without the need for isomer-specific reference standards, making it invaluable for the characterization of reference materials and for resolving discrepancies between other methods.

For comprehensive and reliable isomeric purity analysis, a combination of these techniques is often recommended, with HPLC being the primary method for routine analysis and NMR or GC-MS used for confirmation and in-depth characterization.

A Comparative Guide to the Reaction Yields of 3-Iodopyridin-2(1H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, 3-Iodopyridin-2(1H)-one is a valuable building block. Its reactivity in various palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities at the 3-position of the pyridinone core, a scaffold present in numerous biologically active molecules. This guide provides a comparative overview of the reaction yields of this compound and its close analogue, 3-iodopyridine, in several common cross-coupling reactions, supported by experimental data from the literature.

Overview of Reaction Yields

The following table summarizes the reported yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 3-iodopyridine, which serves as a useful proxy for estimating the reactivity of this compound. The lactam functionality in this compound can influence the electronic properties and reactivity of the molecule compared to 3-iodopyridine, potentially affecting reaction yields.

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Propylene Carbonate130-93%[1]
Buchwald-Hartwig p-ToluidineNi(acac)₂-K₃PO₄---86%[2]
Sonogashira 3-Ethynylpyridine------73% (with 4-iodotoluene)[3]
Sonogashira 3-Ethynylpyridine------65% (with iodobenzene)[3]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for replicating and building upon published results. Below are generalized protocols for key cross-coupling reactions, based on literature precedents for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.

General Procedure: To a solution of the iodopyridine (1 mmol) and the boronic acid (1.25 mmol) in a suitable solvent (e.g., propylene carbonate, 5 mL), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2 mL) are added. The reaction mixture is then heated, typically at temperatures ranging from 80 to 130°C, until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.[1]

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

General Procedure: In a reaction vessel, the aryl iodide (1.0 mmol), the amine (3.0 mmol), a base (e.g., K₃PO₄, 3 mmol), and a catalyst (e.g., Ni(acac)₂, 2 mol%) are combined in a suitable solvent. For certain nickel-catalyzed systems, an activator like a phenylboronic ester may be required. The mixture is stirred at a specified temperature until the reaction is complete. The product is then isolated and purified using standard techniques.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

General Procedure: To a degassed solution of the aryl halide (e.g., 3-iodopyridine derivative) and the terminal alkyne in a suitable solvent mixture (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is typically stirred at room temperature or elevated temperatures until completion. The work-up usually involves removal of the solvent and purification of the residue by column chromatography.[4]

Reaction Pathways and Experimental Workflow

The selection of a particular cross-coupling reaction depends on the desired final product. The following diagram illustrates the logical workflow for a researcher deciding on a synthetic route starting from this compound.

Reaction_Comparison_Workflow start Start: this compound target_molecule Define Target Molecule start->target_molecule select_reaction Select Cross-Coupling Reaction target_molecule->select_reaction suzuki Suzuki-Miyaura (C-C Bond, Aryl/Vinyl) select_reaction->suzuki Aryl/Vinyl Substituent buchwald Buchwald-Hartwig (C-N Bond, Amine) select_reaction->buchwald Amino Substituent sonogashira Sonogashira (C-C Bond, Alkyne) select_reaction->sonogashira Alkynyl Substituent other_reactions Other Reactions (Heck, Stille, Negishi) select_reaction->other_reactions Other C-C Bonds optimize Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) suzuki->optimize buchwald->optimize sonogashira->optimize other_reactions->optimize synthesis Synthesize Derivative optimize->synthesis characterization Characterize Product (NMR, MS, etc.) synthesis->characterization end Final Product characterization->end

Caption: Logical workflow for selecting and optimizing a cross-coupling reaction.

Other Potential Cross-Coupling Reactions

While specific yield data for this compound is limited in the readily available literature for the following reactions, they represent important synthetic transformations that are, in principle, applicable.

  • Heck Reaction: This reaction couples the aryl iodide with an alkene. Typical yields for Heck reactions can vary widely depending on the substrates and conditions, but are often in the moderate to good range (30-80%).

  • Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound. It is known for its tolerance of a wide range of functional groups, with yields often being good to excellent (70-95%).

  • Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl iodide. Negishi couplings are often high-yielding and can proceed under mild conditions.

Researchers looking to employ these reactions with this compound would need to perform optimization studies, likely starting from conditions reported for similar heterocyclic systems. The choice of catalyst, ligand, base, and solvent will be critical in achieving high yields.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Iodopyridin-2(1H)-one must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and minimize environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, treating it as a hazardous chemical waste in line with best laboratory practices.

Hazard Profile and Safety Precautions

Key Hazard Information:

Hazard ClassificationGHS CodesDescription
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][3]

Immediate Safety Precautions:

Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment (PPE) is worn.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields.[4]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4] If inhalation risk is high, use a certified respirator.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[5]

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate: Keep this compound waste separate from other incompatible waste streams. Store it away from strong oxidizing agents.

Step 2: Waste Containerization

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.[1]

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container compatible with the solvents used.[1] The container should have a secure screw-top cap.

Step 3: Labeling of Hazardous Waste

Proper labeling is critical for safety and compliance. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Do not use abbreviations.

  • Appropriate GHS hazard pictograms (e.g., for irritant).

  • An accumulation start date.

Step 4: Storage of Waste

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat and direct sunlight.[4] Ensure secondary containment is in place to capture any potential leaks.

Step 5: Professional Disposal

  • Contact Professionals: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5]

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Step 1: Identify and Segregate Waste (Solid vs. Liquid, Incompatible Chemicals) A->B C Step 2: Containerize Waste (Labeled, Sealed, Compatible Container) B->C D Step 3: Label Container ('Hazardous Waste', Full Chemical Name, GHS Pictograms) C->D E Step 4: Store in Designated Satellite Accumulation Area D->E F Is Container Full? E->F F->E No G Step 5: Contact EHS for Pickup and Professional Disposal F->G Yes H End G->H

Caption: Logical steps for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-Iodopyridin-2(1H)-one. The following procedures are based on established safety protocols for similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals.

Hazard Profile

Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The required equipment varies based on the specific task being performed.

Protection LevelRequired EquipmentPrimary Purpose
Minimum Protection • Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesFor handling sealed containers or in situations with no risk of dust or splash.[5]
Powder Handling • Lab Coat• Chemical Safety Goggles• Nitrile Gloves• N95 Dust Mask or equivalentFor tasks such as weighing, aliquoting, or transferring the solid compound to prevent inhalation of dust.[5]
Potential for Splash • Chemical-Resistant Gown• Chemical Safety Goggles and Face Shield• Double Nitrile GlovesFor procedures with a higher risk of splashing or generating aerosols.[6][7]
Spill Cleanup • Chemical-Resistant Gown• Chemical Safety Goggles• Nitrile Gloves• Appropriate Respiratory ProtectionTo contain dust and prevent exposure during the collection and disposal of spilled material.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Handling the Compound:

  • Don PPE: Put on the appropriate PPE as specified in the table above based on the task.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

  • Avoid Inhalation: Do not breathe dust. Minimize the creation of dust and aerosols.[3][8]

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the solid.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[4][8]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[4][8]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The compound may be light-sensitive, so protection from direct sunlight is recommended.[1][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and cleaning materials, as hazardous chemical waste.[9][10]

2. Waste Collection:

  • Solid Waste: Collect all solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[10]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a designated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

3. Spill Management:

  • Evacuate: In the event of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[9]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area thoroughly. Dispose of all contaminated cleaning materials as hazardous waste.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[4][8][11]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Review Safety Data prep2 Prepare Fume Hood & Emergency Equip. prep1->prep2 prep3 Select & Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill? handle2->spill decon Decontaminate Work Area & PPE handle2->decon disp1 Segregate Hazardous Waste (Solid/Liquid) disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange EHS Pickup disp3->disp4 spill->disp1 No spill_proc Execute Spill Cleanup Protocol spill->spill_proc Yes spill_proc->disp1 decon->disp1

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.